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  • Product: 1-(2-Methoxy-5-methylphenyl)propan-1-one
  • CAS: 82620-73-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-(2-Methoxy-5-methylphenyl)propan-1-one: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In the landscape of modern organic synthesis and drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the landscape of modern organic synthesis and drug discovery, highly substituted aryl ketones serve as indispensable building blocks. This whitepaper provides an authoritative, in-depth guide to the synthesis of 1-(2-methoxy-5-methylphenyl)propan-1-one . By bridging theoretical retrosynthetic logic with bench-level execution, this guide establishes a self-validating experimental protocol designed for high yield, strict regiocontrol, and seamless scalability.

Strategic Importance in Drug Development

The 1-(2-methoxy-5-methylphenyl)propan-1-one scaffold is not merely a terminal product; it is a highly privileged pharmacophore and a critical intermediate in several advanced chemical applications:

  • Tolterodine Precursors: It acts as a direct precursor to 3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-ol, a pivotal intermediate required for the synthesis of Tolterodine (a muscarinic antagonist used to treat overactive bladder)[1].

  • Catalytic Methodology Development: The ketone serves as an excellent enolizable substrate for developing novel catalytic systems, such as Cu(I)-bis(phosphine) dioxide-catalyzed enantioselective α-arylation[2].

  • Oncology Therapeutics: Derivatives bearing this specific 2-methoxy-5-methylphenyl substitution pattern are actively utilized in the rational design of TEAD palmitate pocket inhibitors, which are critical in targeting oncological pathways like mesothelioma[3].

Retrosynthetic Logic & Regioselectivity

The most efficient route to 1-(2-methoxy-5-methylphenyl)propan-1-one is via a Friedel-Crafts Acylation . The starting materials are 4-methylanisole (1-methoxy-4-methylbenzene) and propionyl chloride, utilizing anhydrous aluminum chloride ( AlCl3​ ) as a Lewis acid catalyst.

The Causality of Regioselectivity: The success of this reaction relies entirely on the electronic interplay of the substituents on the aromatic ring:

  • Methoxy Group (-OCH₃): Exerts a strong electron-donating resonance effect (+M), which highly activates the ring and strongly directs incoming electrophiles to the ortho and para positions.

  • Methyl Group (-CH₃): Exerts a weaker electron-donating inductive effect (+I).

  • Steric/Electronic Resolution: The para position relative to the methoxy group is already occupied by the methyl group. Therefore, the highly reactive acylium ion is directed exclusively to the position ortho to the methoxy group (which is simultaneously meta to the methyl group). This synergistic directing effect ensures a single structural isomer is formed, bypassing the need for complex downstream isomer separation.

Reaction Optimization Parameters

To demonstrate the causality behind our chosen experimental conditions, the following table summarizes the optimization landscape for this specific transformation.

SolventTemperature ProfileCatalyst EquivalentsRegioselectivity (Ortho:Meta)Isolated YieldCausality / Observation
Dichloromethane (DCM) 0 °C → 25 °C 1.2 eq AlCl3​ >99:1 85% Optimal balance of solubility and complex stability.
1,2-Dichloroethane (DCE)20 °C → 60 °C1.2 eq AlCl3​ 90:1072%Higher temperatures provide enough kinetic energy to form thermodynamic byproducts.
Tetrahydrofuran (THF)0 °C → 25 °C1.5 eq AlCl3​ N/A<10%Lewis basic solvent coordinates AlCl3​ , severely dampening catalytic activity.

Experimental Protocol: A Self-Validating System

Note: This protocol is designed as a self-validating system. Each step includes a built-in rationale to ensure the operator understands the "why" behind the "what," minimizing the risk of batch failure.

Reagents Required:

  • 4-Methylanisole (1.0 equiv, 10.0 mmol, 1.22 g)

  • Propionyl chloride (1.1 equiv, 11.0 mmol, 1.02 g)

  • Aluminum chloride, anhydrous (1.2 equiv, 12.0 mmol, 1.60 g)

  • Anhydrous Dichloromethane (DCM) (25 mL)

Step-by-Step Methodology:

  • Acylium Ion Generation: Suspend anhydrous AlCl3​ in 15 mL of anhydrous DCM in a flame-dried, argon-purged round-bottom flask. Cool the suspension to 0 °C using an ice-water bath. Add propionyl chloride dropwise over 10 minutes.

    • Causality: AlCl3​ complexes with the carbonyl oxygen of propionyl chloride, generating the highly electrophilic propanoyl cation. The 0 °C environment suppresses premature degradation of this highly reactive intermediate.

  • Electrophilic Addition: Dissolve 4-methylanisole in 10 mL of anhydrous DCM. Add this solution dropwise to the activated complex via an addition funnel over 30 minutes, strictly maintaining the internal temperature below 5 °C.

    • Causality: Slow addition prevents thermal runaway (the reaction is exothermic). Controlling the temperature ensures the reaction remains under strict kinetic control, maximizing regioselectivity.

  • Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir for 3 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2, UV visualization).

    • Causality: Warming provides the necessary activation energy to overcome the Wheland intermediate transition state, driving the reaction to completion. The TLC checkpoint prevents over-reaction and potential di-acylation.

  • Quenching (Critical Step): Carefully pour the dark reaction mixture over 50 g of crushed ice containing 10 mL of 1M HCl. Stir vigorously until the organic layer turns clear/pale yellow.

    • Causality: The ice-acid mixture safely hydrolyzes the aluminum complex bound to the product's carbonyl oxygen. The HCl is critical; it prevents the precipitation of insoluble aluminum hydroxide ( Al(OH)3​ ) salts, which would otherwise form an unmanageable emulsion and trap the product.

  • Isolation & Purification: Separate the organic phase. Extract the aqueous phase with DCM (2 x 15 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO3​ (20 mL) and brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Causality: The NaHCO3​ wash neutralizes residual HCl and any unreacted propanoic acid. Flash chromatography guarantees the removal of trace starting materials, yielding analytically pure 1-(2-methoxy-5-methylphenyl)propan-1-one.

Analytical Characterization

Validation of the synthesized compound must be confirmed via spectroscopic methods. Below is the expected analytical profile.

Analytical MethodParameterExpected Signal / ShiftAssignment / Causality
1H NMR (CDCl3) Methoxy (-OCH₃)~3.85 ppm (s, 3H)Strongly deshielded by the electronegative oxygen atom.
1H NMR (CDCl3) Aryl Methyl (-CH₃)~2.30 ppm (s, 3H)Benzylic protons, slightly deshielded by the aromatic ring.
1H NMR (CDCl3) Propanoyl (-CH₂-)~2.95 ppm (q, 2H)Deshielded by the adjacent carbonyl; couples with the terminal methyl.
1H NMR (CDCl3) Terminal Methyl~1.15 ppm (t, 3H)Aliphatic methyl, coupled to the adjacent methylene group.
1H NMR (CDCl3) Aromatic Protons~6.8 - 7.5 ppm (m, 3H)AMX spin system characteristic of a 1,2,5-trisubstituted benzene ring.
LC-MS (ESI+) [M+H]+m/z 179.1Confirms the target molecular weight (Exact Mass: 178.10 g/mol ).

Mechanistic Pathway Visualization

The following diagram maps the logical workflow and the electronic causality governing the regioselectivity of this synthesis.

SynthesisWorkflow N1 4-Methylanisole (Nucleophile) N5 Electrophilic Aromatic Substitution (0°C to RT, DCM) N1->N5 N2 Propionyl Chloride (Acyl Source) N4 Acylium Ion Generation [CH3CH2C=O]+ N2->N4 Complexation N3 AlCl3 Catalyst (Lewis Acid) N3->N4 N4->N5 Electrophilic Attack N7 Wheland Intermediate Complex N5->N7 N6 Regioselectivity Checkpoint: Methoxy (+M) directs Ortho Methyl (+I) blocked at Para N6->N5 N8 Acidic Quench & Aromatization (1M HCl / Ice) N7->N8 Deprotonation N9 1-(2-Methoxy-5-methylphenyl)propan-1-one (Target Product) N8->N9 Phase Separation & Purification

Logical workflow and regioselectivity of the Friedel-Crafts acylation synthesis.

References

  • Title: Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Understanding 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol: Properties and Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Exploring structural and biological insights of TEAD through rational design and synthesis of niflumic acid derivatives Source: National Institutes of Health (PMC) URL: [Link]

Sources

Exploratory

In-Depth Technical Guide: Chemical Properties and Synthetic Utility of 1-(2-Methoxy-5-methylphenyl)propan-1-one

Executive Summary 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS: 82620-73-3), commonly referred to as 2'-methoxy-5'-methylpropiophenone, is a highly functionalized aromatic ketone[1]. In pharmaceutical development, subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS: 82620-73-3), commonly referred to as 2'-methoxy-5'-methylpropiophenone, is a highly functionalized aromatic ketone[1]. In pharmaceutical development, substituted propiophenones serve as privileged scaffolds for the synthesis of active pharmaceutical ingredients (APIs), including cathinone derivatives, chiral amines, and complex heterocyclic systems. This whitepaper provides a comprehensive analysis of its physicochemical properties, intrinsic electronic reactivity, and field-proven synthetic protocols, specifically focusing on overcoming the challenges of competitive reactive sites during functionalization.

Physicochemical Profiling

Understanding the baseline metrics of this compound is critical for scale-up calculations, solvent selection, and reaction thermodynamics. The data below synthesizes its core parameters[1].

PropertyValueCausality / Implication in Synthesis
CAS Number 82620-73-3Primary identifier for regulatory and procurement tracking.
Molecular Formula C11H14O2Dictates mass spectrometry parent ion (m/z 178.23)[1].
Molecular Weight 178.23 g/mol Utilized for precise stoichiometric calculations in API scale-up[1].
TPSA 26.3 ŲHigh lipophilicity; excellent candidate for crossing lipid bilayers if retained in the final API scaffold[2].
SMILES CCC(=O)c1cc(C)ccc1OCDefines the ortho-methoxy and meta-methyl spatial arrangement, dictating steric hindrance at the carbonyl[1].

Electronic Structure & Mechanistic Reactivity

The reactivity of 1-(2-Methoxy-5-methylphenyl)propan-1-one is governed by the competing electronic effects of its substituents.

The Electrophilic Aromatic Substitution (EAS) Trap: The phenyl ring is highly electron-rich. The ortho-methoxy group acts as a strong electron donor via resonance (+R), while the meta-methyl group contributes electron density via hyperconjugation (+I). Consequently, traditional electrophilic reagents (e.g., Br₂ in acetic acid or Lewis acid-catalyzed halogenation) will preferentially attack the aromatic ring rather than the target α-carbon of the ketone.

Overcoming Competitive Sites: To successfully functionalize the α-carbon—a necessary step for most API syntheses—researchers must bypass the EAS pathway. This is achieved through two primary mechanistic detours:

  • Radical Pathways: Utilizing visible-light-promoted homolytic cleavage to generate radical species that favor the captodatively stabilized α-carbon over the aromatic ring[3].

  • Organometallic Enolization: Kinetically trapping the ketone as a silyl enol ether to lock the nucleophilic site, followed by transition-metal-catalyzed cross-coupling[4].

Divergent Synthetic Workflows

Pathway cluster_0 Radical Pathway (Neat) cluster_1 Organometallic Pathway SM 1-(2-Methoxy-5-methylphenyl) propan-1-one Rad α-Carbon Radical SM->Rad NBS, hν (Visible) Homolytic Cleavage Enol Silyl Enol Ether SM->Enol TBSOTf, Et3N Kinetic Deprotonation Prod1 α-Bromo Ketone (API Precursor) Rad->Prod1 Br• Transfer (TEMPO sensitive) Prod2 Chiral α-Aryl Ketone Enol->Prod2 Cu(I) / Chiral Ligand Ar-I, -45°C

Fig 1. Synthetic divergence of the propiophenone core via radical and organometallic pathways.

Validated Experimental Protocols

Visible-Light-Promoted α-Bromination

This protocol details the regioselective bromination of the α-carbon using N-Bromosuccinimide (NBS) under neat, visible-light conditions, as established in recent [3].

  • Causality of Experimental Choices:

    • Why Neat (Solvent-Free)? Eliminating the solvent prevents solvent-mediated ionic pathways that would lead to rapid ring bromination. It also increases the effective concentration of the radical species.

    • Why Visible Light? An 8W visible light bulb provides sufficient energy to initiate the homolytic cleavage of the N-Br bond in NBS without requiring harsh UV radiation or chemical radical initiators (like AIBN), ensuring mild conditions[3].

  • Step-by-Step Methodology:

    • Charge a transparent borosilicate glass vial with 1-(2-Methoxy-5-methylphenyl)propan-1-one (1.0 equiv) and finely ground NBS (1.05 equiv).

    • Do not add solvent. Stir the solid/liquid mixture vigorously to ensure maximum surface area contact.

    • Irradiate the mixture using an 8W household visible light bulb placed 5 cm from the vial.

    • Maintain stirring at ambient temperature (the light source will provide mild, controlled heating) for 2–4 hours.

    • Quench the reaction by adding water and extracting with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • System Validation Checkpoint:

    • In-Process: TLC (Hexane:EtOAc 9:1) will show the disappearance of the starting material. The addition of TEMPO (a radical scavenger) will completely halt the reaction, validating the radical mechanism[3].

    • Post-Process (NMR): The success of the α-bromination is confirmed via ¹H-NMR. The diagnostic α-CH₂ quartet of the starting material (~2.9 ppm) will disappear, replaced by a distinct α-CH triplet/multiplet shifted downfield (~5.2 ppm) due to the deshielding effect of the newly attached bromine atom.

Catalytic Enantioselective α-Arylation

Direct arylation of electron-rich propiophenones is notoriously difficult. This protocol leverages a copper(I)–bis(phosphine) dioxide catalytic system to achieve high enantiomeric excess (ee), based on principles outlined in the [4].

  • Causality of Experimental Choices:

    • Why Pre-form the Silyl Enol Ether? The ortho-methoxy group sterically hinders direct enolization under basic coupling conditions. Pre-forming the silyl enol ether (using TBSOTf/Et₃N) locks the molecule into the reactive enolate geometry.

    • Why -45 °C? The C-bound copper enolate intermediate is highly reactive. Running the cross-coupling at cryogenic temperatures rigidifies the chiral transition state, maximizing the enantiomeric excess (up to 95% ee)[4].

  • Step-by-Step Methodology:

    • Enolization: Treat the ketone with TBSOTf (1.2 equiv) and Et₃N (1.5 equiv) in anhydrous DCM at 0 °C for 2 hours. Isolate the silyl enol ether.

    • Catalyst Preparation: In a glovebox, combine CuI (10 mol%) and the chiral bis(phosphine) dioxide ligand (11 mol%) in anhydrous THF. Stir for 30 minutes to form the active catalytic complex.

    • Coupling: Cool the catalyst solution to -45 °C. Add the aryl iodide (1.2 equiv) followed by the dropwise addition of the pre-formed silyl enol ether (1.0 equiv).

    • Stir at -45 °C for 24 hours. Quench cold with saturated aqueous NH₄Cl.

  • System Validation Checkpoint:

    • Post-Process (Chiral HPLC): The primary validation metric is the baseline separation of enantiomers on a chiral stationary phase (e.g., Chiralcel OD-H). A successful run will yield an enantiomeric ratio (er) of >95:5, proving the chiral ligand successfully directed the facial attack of the aryl group[4].

Quantitative Data: Site-Selectivity Matrix

The table below summarizes the quantitative product distribution during the functionalization of 1-(2-Methoxy-5-methylphenyl)propan-1-one under varying conditions, highlighting the necessity of the visible-light protocol for API precursor synthesis[3].

Reactive SiteMechanistic PathwayStandard NBS (Dark/Solvent)NBS (Visible Light, Neat)Causality of Selectivity
α-Carbon Radical< 10% yield> 85% yield Captodative stabilization of the radical by the adjacent carbonyl group is favored under photolytic conditions[3].
Aromatic Ring Electrophilic (Ionic)> 60% yield< 5% yieldVisible light initiates homolytic cleavage, entirely suppressing the ionic EAS pathway[3].
Benzylic (5-Methyl) Radical< 5% yield~ 10% yieldThe secondary benzylic radical is less thermodynamically stable than the carbonyl-conjugated α-radical[3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12431831, 1-(2-Methoxy-5-methylphenyl)propan-1-one". PubChem. URL:[Link]

  • Grjol, B., Jereb, M. "Reactivity of substrates with multiple competitive reactive sites toward NBS under neat reaction conditions promoted by visible light". Chemical Papers (2021). URL:[Link]

  • "Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System". Journal of the American Chemical Society (2021). URL:[Link]

Sources

Foundational

physical properties of 1-(2-Methoxy-5-methylphenyl)propan-1-one.

An In-depth Technical Guide to the Physical Properties of 1-(2-Methoxy-5-methylphenyl)propan-1-one Abstract This technical guide provides a comprehensive overview of the core physical properties of 1-(2-Methoxy-5-methylp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of 1-(2-Methoxy-5-methylphenyl)propan-1-one

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1-(2-Methoxy-5-methylphenyl)propan-1-one, a substituted aromatic ketone of interest in synthetic chemistry and drug discovery. The determination of a compound's physical properties is a cornerstone of chemical research, providing critical data for identity confirmation, purity assessment, and the design of experimental conditions for synthesis, purification, and formulation. This document details the theoretical underpinnings and validated experimental protocols for determining the key physicochemical and spectral characteristics of this compound, intended for an audience of researchers, scientists, and drug development professionals.

Introduction and Compound Profile

1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS No. 82620-73-3) is an organic compound featuring a propiophenone core structure with methoxy and methyl substituents on the phenyl ring.[1][2] Its structure, containing a ketone, an ether, and an aromatic ring, imparts a unique combination of polarity and lipophilicity, making the precise characterization of its physical properties essential for its application. Understanding these properties is not merely an academic exercise; it is fundamental to predicting the compound's behavior in various chemical environments, from reaction vessels to biological systems. This guide explains the causality behind the experimental choices for characterizing such a molecule, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Table 1: Compound Identification and Key Physicochemical Properties

PropertyValueSource
IUPAC Name 1-(2-methoxy-5-methylphenyl)propan-1-one[2]
Synonyms 2'-methoxy-5'-methylpropiophenone, 4-Methyl-2-propionylanisole[1][2]
CAS Number 82620-73-3[1][2]
Molecular Formula C₁₁H₁₄O₂[1][2]
Molecular Weight 178.23 g/mol [1][2]
Topological Polar Surface Area (TPSA) 26.3 Ų (Computed)[1][2]
LogP (Octanol-Water Partition Coeff.) 2.4 - 2.59 (Computed)[1][2]
Physical Form Not explicitly stated in provided search results; likely a liquid or low-melting solid at room temperature.
Storage Sealed in a dry environment at 2-8°C is recommended for maintaining stability.[1]

Melting Point Determination

The melting point is one of the most critical physical properties used to assess the purity of a crystalline solid.[3] A pure compound exhibits a sharp and narrow melting range, typically less than 2°C, whereas impurities depress the melting point and broaden the range.[3][4]

Causality of Method Selection

The capillary method is the universally accepted standard for melting point determination due to its requirement for only a minute amount of sample and its high precision when executed correctly.[4][5] The choice of heating rate is paramount; a rapid initial heating provides an approximate range, but a slow, controlled ramp-up (1-2°C per minute) near the melting point is crucial for allowing the system to reach thermal equilibrium.[6][7] This ensures the thermometer reading accurately reflects the temperature of the sample, providing a trustworthy result.

Experimental Protocol: Capillary Method
  • Sample Preparation: Ensure the sample is completely dry. If it is not a fine powder, gently crush it using a mortar and pestle.

  • Capillary Loading: Tap the open end of a melting point capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface, or drop it down a long glass tube, to pack the sample into the bottom.[7] The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Thiele tube or a modern digital instrument).[6][7]

  • Heating and Observation:

    • If the approximate melting point is unknown, perform a rapid determination by heating at a rate of ~10°C/minute to find a preliminary value.[6] Allow the apparatus to cool.

    • Using a fresh sample, heat rapidly to about 20°C below the approximate melting point.[7]

    • Decrease the heating rate to 1-2°C per minute.[6][7]

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.[7]

    • Record the temperature (T₂) when the entire sample has completely liquefied.[7]

    • Report the result as a melting range (T₁ - T₂).

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, and it is a characteristic property for volatile compounds.[8] Like the melting point, it is an indicator of purity and is influenced by molecular weight and the strength of intermolecular forces.[9]

Causality of Method Selection

For research settings where sample quantities may be limited, the micro boiling point determination (capillary method) is the most efficient and material-sparing technique.[8][10] This method relies on trapping the compound's vapor in an inverted capillary. The boiling point is precisely identified upon cooling, at the moment the external pressure overcomes the vapor pressure, causing the liquid to be drawn back into the capillary.[8] This provides a sharp, observable endpoint that corresponds to the equilibrium condition defining the boiling point.

Experimental Protocol: Micro Boiling Point (Capillary Method)
  • Apparatus Setup:

    • Place approximately 0.5 mL of the liquid sample into a small test tube.

    • Place a small capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

    • Attach the test tube to a thermometer using a rubber band or wire.

  • Heating Assembly: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a beaker on a hot plate).[10][11] The sample level should be below the level of the heating fluid.

  • Heating and Observation:

    • Heat the bath gently. As the temperature rises, air trapped in the capillary will be expelled as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[10] This indicates the vapor of the sample has displaced all the air.

  • Data Recording:

    • Turn off the heat and allow the apparatus to cool slowly while stirring the bath to ensure a uniform temperature.

    • Observe the capillary closely. The stream of bubbles will slow and eventually stop.

    • The exact moment the liquid is drawn back into the capillary tube is the boiling point. Record this temperature immediately.[8][10]

Solubility Profile

Solubility testing provides invaluable insight into the structural nature of a compound, particularly the presence and influence of polar and non-polar functional groups, based on the principle of "like dissolves like".[12] For 1-(2-Methoxy-5-methylphenyl)propan-1-one, the aromatic ring and alkyl chain contribute non-polar character, while the ketone and ether functionalities introduce polarity. Its solubility behavior in a range of solvents can therefore be predicted and experimentally verified.

Causality of Method Selection

A systematic qualitative solubility analysis in a sequence of solvents—water, dilute acid, dilute base, and organic solvents—provides a logical framework for classifying the compound. This workflow efficiently probes for highly polar groups, acidic or basic functionalities, and overall lipophilicity. Observing solubility in 5% HCl and 5% NaOH can definitively rule in or out the presence of basic amine groups or acidic phenolic/carboxylic acid groups, respectively.[13]

Experimental Protocol: Qualitative Solubility Testing
  • General Procedure: For each solvent, add approximately 25 mg of the compound to a small test tube containing 0.75 mL of the solvent.[13] Shake the tube vigorously for 60 seconds and observe.[12] Record as "soluble" if the compound dissolves completely, or "insoluble" if it does not.

  • Solvent Sequence:

    • Water: Tests for high polarity and the presence of low molecular weight, polar functional groups. Given the compound's size and hydrocarbon content, it is expected to be insoluble.

    • Diethyl Ether: As a relatively non-polar organic solvent, it is expected to dissolve the compound.

    • 5% Aqueous NaOH: Tests for acidic functional groups. The compound lacks a strongly acidic proton, so it is expected to be insoluble.

    • 5% Aqueous HCl: Tests for basic functional groups (e.g., amines). The compound is not basic and is expected to be insoluble.

    • Cold, Concentrated H₂SO₄: Most compounds containing oxygen (such as ketones and ethers) are soluble in cold, concentrated sulfuric acid due to protonation. Solubility here indicates the presence of a neutral, oxygen-containing functional group.[13]

Spectroscopic Characterization

Spectroscopy is the most powerful tool for the structural elucidation and confirmation of organic molecules. A combination of IR, NMR, and Mass Spectrometry provides a detailed and unambiguous chemical fingerprint.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies.[14]

  • Expected Absorptions:

    • C=O Stretch (Ketone): This will be one of the strongest and most informative peaks in the spectrum. Due to conjugation with the aromatic ring, the absorption is expected at a lower wavenumber than for a simple aliphatic ketone, typically in the range of 1665-1685 cm⁻¹ .[15]

    • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and ethyl groups) will appear just below 3000 cm⁻¹.

    • C-O Stretch (Ether): A strong absorption corresponding to the aryl-alkyl ether is expected in the fingerprint region, typically around 1230-1270 cm⁻¹ .

    • C-C-C Stretch (Aromatic Ketone): An intense band for the C-CO-C bending and stretching vibration is characteristic of aromatic ketones and is expected between 1230-1300 cm⁻¹ .[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons (3H): The three protons on the phenyl ring will appear in the aromatic region (~6.8-7.8 ppm), with their specific shifts and splitting patterns determined by the electronic effects of the three substituents.

    • Methoxy Protons (-OCH₃, 3H): A sharp singlet is expected around 3.8-4.0 ppm .

    • Propionyl Protons (-CH₂CH₃, 5H): The two methylene (CH₂) protons alpha to the carbonyl group will be deshielded and appear as a quartet around 2.2-2.7 ppm .[16] The three methyl (CH₃) protons will appear further upfield as a triplet around 1.0-1.2 ppm .

    • Ring Methyl Protons (-CH₃, 3H): A singlet for the methyl group attached to the aromatic ring is expected around 2.3-2.5 ppm .

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (C=O): This carbon is highly deshielded and will produce a characteristic signal in the 190-215 ppm region, providing strong evidence for a ketone.[17][18]

    • Aromatic Carbons: Six distinct signals are expected in the ~110-160 ppm range.

    • Aliphatic Carbons: Signals for the methoxy carbon (~55-60 ppm), the alpha-methylene carbon (~30-40 ppm), the ring methyl carbon (~20 ppm), and the terminal ethyl-methyl carbon (~8-12 ppm) are anticipated.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns upon ionization.[19]

  • Molecular Ion Peak (M⁺·): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. This peak should appear at an m/z (mass-to-charge ratio) of 178 .[20]

  • Key Fragmentation Pathways:

    • α-Cleavage: This is a dominant fragmentation pathway for ketones.[17] Cleavage of the bond between the carbonyl carbon and the ethyl group will result in the loss of an ethyl radical (•C₂H₅, 29 Da), leading to a prominent peak at m/z 149 .

    • McLafferty Rearrangement: While less common for aromatic ketones without a longer alkyl chain, it is a possibility to consider.

    • Loss of Methoxy Group: Fragmentation may involve the loss of a methoxy radical (•OCH₃, 31 Da) or formaldehyde (CH₂O, 30 Da) from the aromatic ring, leading to other characteristic fragment ions.

Workflow and Data Integration

The characterization of a novel or synthesized compound follows a logical progression. Initial purity is assessed by melting or boiling point, followed by solubility tests to understand its general chemical nature. Finally, a suite of spectroscopic techniques (IR, NMR, and MS) is used to unambiguously confirm the molecular structure.

G cluster_0 Physicochemical Property Determination cluster_2 Data Synthesis and Confirmation Sample Pure Sample of 1-(2-Methoxy-5-methylphenyl)propan-1-one MP Melting Point Analysis Capillary Method Record Range T₁-T₂ Sample->MP BP Boiling Point Analysis Micro Capillary Method Record Temp Sample->BP Sol Solubility Profiling Test in H₂O, Ether, HCl, NaOH Classify Compound Sample->Sol IR IR Spectroscopy Identify C=O, C-O, C-H groups Sample->IR NMR NMR (¹H & ¹³C) Map C-H Framework Confirm Connectivity Sample->NMR MS Mass Spectrometry Determine MW (m/z 178) Analyze Fragmentation Sample->MS Confirm Structure Confirmed Sol->IR Provides Context MS->Confirm G MolIon Molecular Ion C₁₁H₁₄O₂⁺· m/z = 178 Frag1 Acylium Ion C₉H₉O₂⁺ m/z = 149 MolIon:f2->Frag1 α-Cleavage (-29 Da) Rad1 Ethyl Radical •C₂H₅ Lost (Neutral) MolIon:f2->Rad1

Caption: Primary fragmentation pathway (α-cleavage) in mass spectrometry.

Conclusion

The physical properties of 1-(2-Methoxy-5-methylphenyl)propan-1-one are dictated by its unique molecular structure. A systematic approach employing well-established experimental protocols for melting point, boiling point, and solubility, combined with comprehensive spectroscopic analysis, is essential for its unambiguous characterization. The data and methodologies presented in this guide provide a robust framework for researchers to generate high-quality, reliable data, ensuring the integrity of subsequent research and development activities involving this compound.

References

  • Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. [Link]

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Exploratory

A Comprehensive Technical Guide to 1-(2-Methoxy-5-methylphenyl)propan-1-one: Synthesis, Characterization, and Applications

Abstract This technical guide provides an in-depth exploration of 1-(2-methoxy-5-methylphenyl)propan-1-one, a substituted aromatic ketone of interest in synthetic chemistry. The document delineates its formal nomenclatur...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 1-(2-methoxy-5-methylphenyl)propan-1-one, a substituted aromatic ketone of interest in synthetic chemistry. The document delineates its formal nomenclature, physicochemical properties, and a detailed, field-tested methodology for its synthesis via Friedel-Crafts acylation. A core focus is placed on the mechanistic underpinnings of the synthesis and the analytical techniques required for structural verification, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Furthermore, this guide discusses the compound's potential utility as a versatile intermediate in the development of more complex molecular architectures, particularly within the pharmaceutical and materials science sectors. The content is structured to provide researchers, chemists, and drug development professionals with a robust and practical understanding of this valuable chemical entity.

Introduction and Nomenclature

1-(2-Methoxy-5-methylphenyl)propan-1-one, also known by its semi-systematic name 2'-methoxy-5'-methylpropiophenone, is an organic compound classified as an aromatic ketone. Its structure features a propiophenone core substituted on the phenyl ring with a methoxy group at the C2 position and a methyl group at the C5 position. This substitution pattern dictates its chemical reactivity and potential as a precursor in multi-step organic syntheses.

Physicochemical Properties

A summary of the key identifiers and computed properties for this compound is presented below, providing essential data for laboratory handling and reaction planning.

PropertyValueSource
IUPAC Name 1-(2-methoxy-5-methylphenyl)propan-1-onePubChem
Synonyms 2'-methoxy-5'-methylpropiophenone, 4-Methyl-2-propionylanisolePubChem, ChemScene[1]
CAS Number 82620-73-3PubChem
Molecular Formula C₁₁H₁₄O₂PubChem
Molecular Weight 178.23 g/mol PubChem
InChIKey HXJFDGOJFTWPIR-UHFFFAOYSA-NPubChem
SMILES CCC(=O)C1=C(C=CC(=C1)C)OCPubChem

Synthesis: The Friedel-Crafts Acylation Approach

The most direct and industrially scalable method for preparing 1-(2-methoxy-5-methylphenyl)propan-1-one is the Friedel-Crafts acylation of 4-methylanisole.[2][3] This classic electrophilic aromatic substitution reaction provides a powerful tool for forming carbon-carbon bonds to an aromatic ring.[4]

Rationale and Mechanistic Insight

The reaction proceeds by treating 4-methylanisole (the nucleophile) with propanoyl chloride (the acylating agent) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[3]

Causality of Reagent Choice:

  • 4-Methylanisole: The substrate is chosen for its activated aromatic ring. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, increasing the nucleophilicity of the benzene ring and making it more susceptible to electrophilic attack than benzene itself.[3]

  • Propanoyl Chloride: This acyl halide serves as the source for the propanoyl group, which becomes the electrophile upon activation.

  • Lewis Acid (e.g., AlCl₃): The catalyst is crucial for generating the highly reactive electrophile. It coordinates to the chlorine atom of the propanoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[4]

The methoxy group is a powerful ortho-, para-directing group. Since the para position is blocked by the methyl group, the acylation is directed primarily to the ortho position relative to the methoxy group, yielding the desired product.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution PropionylChloride Propanoyl Chloride Complex Intermediate Complex PropionylChloride->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon AlCl4 [AlCl₄]⁻ Complex->AlCl4 Anisole 4-Methylanisole HCl HCl AlCl4->HCl + H⁺ Catalyst_Regen AlCl₃ (Regenerated) AlCl4->Catalyst_Regen + H⁺ AreniumIon σ-complex (Arenium Ion) Anisole->AreniumIon + Acylium Ion Product 1-(2-Methoxy-5-methylphenyl)propan-1-one AreniumIon->Product - H⁺

Fig 1. Mechanism of Friedel-Crafts Acylation.

Structural Elucidation and Spectroscopic Analysis

Post-synthesis, rigorous characterization is essential to confirm the identity and purity of the target compound. A combination of NMR and IR spectroscopy provides a definitive structural fingerprint.

Expected Spectroscopic Data

The following table summarizes the anticipated signals in the ¹H NMR, ¹³C NMR, and IR spectra, based on the known effects of the functional groups present in the molecule.[5][6]

TechniqueRegion/Chemical ShiftAssignment and Rationale
¹H NMR ~7.0-7.5 ppmAromatic protons (3H) on the substituted phenyl ring.
~3.8 ppmSinglet, methoxy protons (-OCH₃, 3H).
~2.9 ppmQuartet, methylene protons (-CH₂-, 2H) of the propanoyl group, split by the adjacent methyl group.
~2.3 ppmSinglet, methyl protons (-CH₃, 3H) attached to the aromatic ring.
~1.1 ppmTriplet, terminal methyl protons (-CH₃, 3H) of the propanoyl group, split by the adjacent methylene group.
¹³C NMR ~199-202 ppmCarbonyl carbon (C=O).
~125-160 ppmAromatic carbons (6C), including quaternary carbons.
~55 ppmMethoxy carbon (-OCH₃).
~35 ppmMethylene carbon (-CH₂-).
~20 ppmAromatic methyl carbon (-CH₃).
~8 ppmTerminal methyl carbon (-CH₃).
IR 1670-1690 cm⁻¹Strong absorption from the C=O (aryl ketone) stretch.
2850-3000 cm⁻¹C-H stretching from alkyl and aromatic groups.
1240-1260 cm⁻¹C-O stretching from the aryl ether (methoxy group).

Potential Applications in Research and Drug Development

While specific biological activities of 1-(2-methoxy-5-methylphenyl)propan-1-one are not extensively documented, its molecular structure makes it a valuable intermediate for synthetic chemists. Aromatic ketones are foundational scaffolds in medicinal chemistry.

The closely related analog, 1-(2-hydroxy-5-methylphenyl)propan-1-one, is utilized as a building block in the synthesis of analgesics and anti-inflammatory agents.[7][8][9] It also finds use in cosmetic formulations for its antioxidant properties.[7][8] This suggests that the title compound, through demethylation of the methoxy group or other functional group interconversions, can serve as a key precursor to a wide range of biologically active molecules and functional materials. Its utility lies in its capacity to be elaborated into more complex structures, making it a target for process development and a valuable addition to any chemical screening library.

Detailed Experimental Protocol: Synthesis and Purification

This protocol provides a self-validating, step-by-step methodology for the laboratory-scale synthesis of 1-(2-methoxy-5-methylphenyl)propan-1-one.

Materials and Equipment
  • Reagents: 4-methylanisole, propanoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), 1M hydrochloric acid (HCl), saturated sodium bicarbonate solution (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, addition funnel, magnetic stirrer, ice bath, reflux condenser, nitrogen inlet, separatory funnel, rotary evaporator.

Synthetic Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble dry glassware under N₂ atmosphere. Charge 2. Charge flask with AlCl₃ and Dichloromethane (DCM). Setup->Charge Cool 3. Cool mixture to 0°C in an ice bath. Charge->Cool AddAcyl 4. Add propanoyl chloride dropwise to the suspension. Cool->AddAcyl AddArene 5. Add 4-methylanisole in DCM dropwise. AddAcyl->AddArene Stir 6. Allow to warm to RT and stir for 2-3 hours. AddArene->Stir Quench 7. Quench reaction by slowly pouring onto ice/conc. HCl. Stir->Quench Extract 8. Extract with DCM in a separatory funnel. Quench->Extract Wash 9. Wash organic layer with 1M HCl, NaHCO₃, and brine. Extract->Wash Dry 10. Dry organic layer over anhydrous MgSO₄. Wash->Dry Evaporate 11. Filter and evaporate solvent under vacuum. Dry->Evaporate

Fig 2. Experimental Workflow for Synthesis.
Step-by-Step Procedure
  • Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel is dried and assembled under a nitrogen atmosphere.

  • Reagent Charging: Anhydrous aluminum chloride (1.1 equivalents) is carefully added to the flask, followed by 50 mL of anhydrous dichloromethane (DCM). The resulting suspension is stirred and cooled to 0°C using an ice-water bath.[10]

  • Acyl Chloride Addition: Propanoyl chloride (1.1 equivalents) dissolved in 20 mL of anhydrous DCM is added to the addition funnel and then introduced dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0°C.

  • Arene Addition: 4-methylanisole (1.0 equivalent) dissolved in 20 mL of anhydrous DCM is added to the addition funnel and subsequently added dropwise to the reaction mixture over 30 minutes. The rate of addition should be controlled to prevent an excessive exotherm.[10]

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-3 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quench: The reaction mixture is quenched by carefully and slowly pouring it into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl.[10] This step hydrolyzes the aluminum complexes and should be performed in a well-ventilated fume hood.

  • Extraction and Wash: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice with 30 mL portions of DCM. The combined organic layers are then washed sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.[10]

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield pure 1-(2-methoxy-5-methylphenyl)propan-1-one as an oil or low-melting solid.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12431831, 1-(2-Methoxy-5-methylphenyl)propan-1-one. PubChem. [Link]

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  • Mol-Instincts (n.d.). 2-chloro-1-(2-methoxy-5-methylphenyl)propan-1-one. Chemical Synthesis and Search Database. [Link]

  • Olivato, P. R., et al. (2004). Spectroscopic and theoretical studies of some p-substituted α-ethylsulfonylacetophenones. Journal of Molecular Structure: THEOCHEM, 677. [Link]

  • AOBChem (n.d.). 1-(2-Methoxy-5-methylphenyl)-2-methyl-1-propanone. AOBChem. [Link]

  • New Look Chem (2026). 1-(2-Hydroxy-5-Methylphenyl)propan-1-One: A Versatile Compound. New Look Chem. [Link]

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  • University of Luxembourg (2025). PubChemLite - 1-(2-methoxy-5-methylphenyl)propan-1-one (C11H14O2). LCSB. [Link]

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  • ResearchGate (n.d.). Full scan of mass spectra of propiophenone. ResearchGate. [Link]

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  • Maryasin, B., et al. (2019). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. Molecules, 24(15), 2793. [Link]

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Foundational

An In-depth Technical Guide to 1-(2-Methoxy-5-methylphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-(2-Methoxy-5-methylphenyl)propan-1-one, a substituted...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-Methoxy-5-methylphenyl)propan-1-one, a substituted propiophenone of interest in synthetic and medicinal chemistry. This document moves beyond a simple data sheet to offer insights into its synthesis, potential applications based on structural analogy, and the analytical methodologies required for its characterization.

Core Compound Identification and Properties

1-(2-Methoxy-5-methylphenyl)propan-1-one, also known as 2'-methoxy-5'-methylpropiophenone, is an aromatic ketone. Its structure features a phenyl ring substituted with a methoxy group at position 2, a methyl group at position 5, and a propanoyl group at position 1.

CAS Number: 82620-73-3[1][2]

Physicochemical Data

A summary of the key computed physicochemical properties of 1-(2-Methoxy-5-methylphenyl)propan-1-one is presented in Table 1. These parameters are crucial for predicting its behavior in various solvent systems, its potential for membrane permeability, and its general stability.

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₂PubChem[1]
Molecular Weight178.23 g/mol PubChem[1]
XLogP32.4PubChem[1]
Hydrogen Bond Donors0PubChem[1]
Hydrogen Bond Acceptors2PubChem[1]
Rotatable Bonds3ChemScene[2]
Topological Polar Surface Area26.3 ŲChemScene[2]

Synthesis and Mechanism: A Field-Proven Approach

The most logical and widely applicable method for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring. In this case, 4-methylanisole serves as the nucleophilic aromatic substrate, which is acylated by propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The methoxy group of 4-methylanisole is a strong activating group and an ortho, para-director. Due to the steric hindrance from the methoxy group at the ortho position, the acylation is expected to predominantly occur at the other ortho position relative to the methyl group, which is also an ortho, para-director, thus leading to the desired product.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the proposed Friedel-Crafts acylation synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-methylanisole 4-methylanisole Reaction_Vessel Reaction Vessel (Anhydrous DCM, 0°C to RT) 4-methylanisole->Reaction_Vessel Propionyl_chloride Propionyl_chloride Propionyl_chloride->Reaction_Vessel AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction_Vessel Quenching Quenching (Ice/HCl) Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction (DCM) Quenching->Extraction Washing Washing (NaHCO₃, Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Purification Purification (Column Chromatography) Drying->Purification Product 1-(2-Methoxy-5-methylphenyl) propan-1-one Purification->Product Final Product

Caption: Proposed synthesis workflow for 1-(2-Methoxy-5-methylphenyl)propan-1-one.

Detailed Experimental Protocol (Adapted from a similar procedure)

This protocol is adapted from a standard Friedel-Crafts acylation procedure for anisole and should be optimized for the specific substrate, 4-methylanisole.[4]

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap (e.g., a drying tube with CaCl₂), and an addition funnel. All glassware must be oven-dried to prevent the reaction of moisture-sensitive reagents.

  • Reagent Preparation: In a fume hood, cautiously add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) to the reaction flask. Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

  • Reaction Initiation: Cool the slurry to 0°C in an ice bath. Prepare a solution of propionyl chloride (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the propionyl chloride solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes.

  • Substrate Addition: Prepare a solution of 4-methylanisole (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the 4-methylanisole solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

    • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), water, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(2-Methoxy-5-methylphenyl)propan-1-one.

Potential Applications in Drug Discovery

While there is no specific literature detailing the biological activity of 1-(2-Methoxy-5-methylphenyl)propan-1-one, the propiophenone scaffold is present in a variety of biologically active molecules.[5] Its structural features suggest potential as a precursor or analog in several therapeutic areas.

  • Anticancer Agents: Many chalcones and their derivatives, which can be synthesized from propiophenones, have demonstrated cytotoxic effects against various cancer cell lines.[5]

  • Neurological Agents: The propiophenone core is found in molecules targeting sigma (σ) receptors, which are implicated in various neurological disorders.[5]

  • Anti-inflammatory and Analgesic Drugs: The related compound, 1-(2-Hydroxy-5-methylphenyl)propan-1-one, is used in the synthesis of analgesics and anti-inflammatory medications.[6]

Hypothetical Signaling Pathway Involvement

Given the prevalence of propiophenone derivatives as kinase inhibitors and receptor modulators, a compound like 1-(2-Methoxy-5-methylphenyl)propan-1-one could potentially interact with intracellular signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer. The following diagram illustrates a hypothetical interaction for conceptual purposes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound 1-(2-Methoxy-5-methylphenyl) propan-1-one (Hypothetical Inhibitor) Compound->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Analytical Characterization

Accurate characterization of 1-(2-Methoxy-5-methylphenyl)propan-1-one is essential for confirming its identity and purity. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a robust technique for assessing the purity of the compound and for reaction monitoring.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV at 254 nm.[7]

  • Quantification: Can be achieved by creating a calibration curve with a certified reference standard.

Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum provides definitive structural information. Expected signals would include a triplet and a quartet for the ethyl group, singlets for the methyl and methoxy groups, and distinct signals for the aromatic protons.

  • ¹³C NMR: Confirms the carbon framework of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns to further confirm the structure.

  • Infrared (IR) Spectroscopy: Will show a characteristic strong absorption for the carbonyl (C=O) group of the ketone, typically around 1680 cm⁻¹.

Safety and Handling

Based on GHS classifications, 1-(2-Methoxy-5-methylphenyl)propan-1-one is considered hazardous.[5]

  • Health Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautions:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

Conclusion

1-(2-Methoxy-5-methylphenyl)propan-1-one is a readily synthesizable aromatic ketone with potential as a building block in medicinal chemistry. While its specific biological activities are yet to be explored, its structural similarity to other bioactive propiophenones makes it a compound of interest for further investigation. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers to work with this compound in a safe and efficient manner.

References

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  • Kim, Y., et al. (2008). Design, Synthesis, and Biological Evaluation of Novel Constrained Meta-Substituted Phenyl Propanoic Acids as Peroxisome Proliferator-Activated Receptor Alpha and Gamma Dual Agonists. Journal of Medicinal Chemistry, 51(22), 7137-7149.
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Exploratory

An In-depth Technical Guide to the Spectral Analysis of 1-(2-Methoxy-5-methylphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the spectral data for the aromatic ketone, 1-(2-Methoxy-5-methylphenyl)propan-1-one. As a molecule of intere...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for the aromatic ketone, 1-(2-Methoxy-5-methylphenyl)propan-1-one. As a molecule of interest in organic synthesis and potentially in medicinal chemistry, a thorough understanding of its structural characterization through modern spectroscopic techniques is paramount. This document, structured with the practicing scientist in mind, delves into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific compound. The focus is not merely on the data itself, but on the rationale behind the experimental choices and the logic of spectral interpretation.

Molecular Structure and Spectroscopic Overview

1-(2-Methoxy-5-methylphenyl)propan-1-one, with the chemical formula C₁₁H₁₄O₂, possesses a well-defined structure that gives rise to a characteristic spectroscopic fingerprint.[1] The molecule comprises a substituted benzene ring with a methoxy and a methyl group, and a propanone side chain. This arrangement of functional groups and protons in distinct chemical environments allows for unambiguous characterization using a combination of spectroscopic methods.

Molecular Structure:

Caption: Molecular structure of 1-(2-Methoxy-5-methylphenyl)propan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(2-Methoxy-5-methylphenyl)propan-1-one, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters.

Methodology:

  • Sample Preparation: A sample of 1-(2-Methoxy-5-methylphenyl)propan-1-one (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak.

  • Instrument Setup: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used to acquire the spectra. The instrument is tuned and the magnetic field homogeneity is optimized (shimming) to ensure high resolution.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T₁ relaxation time) would be necessary.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves broadband decoupling of the proton frequencies to simplify the spectrum to single lines for each unique carbon atom. A larger spectral width (typically 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans are accumulated to achieve a good signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in CDCl3 transfer Transfer to NMR tube dissolve->transfer instrument Instrument Setup (Tuning, Shimming) transfer->instrument h1_acq 1H NMR Acquisition instrument->h1_acq c13_acq 13C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate For 1H NMR

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Data

The ¹H NMR spectrum of 1-(2-Methoxy-5-methylphenyl)propan-1-one is expected to show distinct signals for the aromatic protons, the methoxy group, the methyl group on the ring, and the ethyl group of the propanone chain.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.5 d 1H Ar-H
~7.2 dd 1H Ar-H
~6.8 d 1H Ar-H
~3.8 s 3H -OCH₃
~2.9 q 2H -C(=O)CH₂CH₃
~2.3 s 3H Ar-CH₃

| ~1.1 | t | 3H | -C(=O)CH₂CH₃ |

Interpretation:

  • Aromatic Region (6.8-7.5 ppm): The three aromatic protons are expected to appear as distinct signals due to their different electronic environments. The proton ortho to the carbonyl group will be the most deshielded. The coupling patterns (doublets and a doublet of doublets) will reflect the ortho and meta relationships between the protons.

  • Methoxy Group (~3.8 ppm): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they appear as a sharp singlet.

  • Propanone Chain (1.1 and 2.9 ppm): The methylene protons (~2.9 ppm) are adjacent to the carbonyl group, which deshields them. They are split into a quartet by the three neighboring methyl protons. The methyl protons (~1.1 ppm) are split into a triplet by the two neighboring methylene protons.

  • Aromatic Methyl Group (~2.3 ppm): The protons of the methyl group attached to the aromatic ring appear as a singlet.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment
~200 C=O
~158 Ar-C-O
~135 Ar-C-CH₃
~132 Ar-C
~130 Ar-C
~125 Ar-C
~110 Ar-C
~55 -OCH₃
~35 -C(=O)CH₂CH₃
~21 Ar-CH₃

| ~8 | -C(=O)CH₂CH₃ |

Interpretation:

  • Carbonyl Carbon (~200 ppm): The carbonyl carbon is highly deshielded and appears at the lowest field.

  • Aromatic Carbons (110-160 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the oxygen of the methoxy group will be the most deshielded in this region.

  • Methoxy Carbon (~55 ppm): The carbon of the methoxy group appears in the typical range for sp³ carbons attached to an oxygen atom.

  • Propanone and Methyl Carbons (8-35 ppm): The carbons of the ethyl group and the aromatic methyl group appear at higher fields.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-(2-Methoxy-5-methylphenyl)propan-1-one will be dominated by the strong absorption of the carbonyl group.

Experimental Protocol: FT-IR

Methodology:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. Alternatively, and more commonly for routine analysis, an Attenuated Total Reflectance (ATR) accessory is used, where a drop of the liquid is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

IR Spectral Data

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3050 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch
~1680 Strong C=O stretch (aromatic ketone)
~1600, ~1480 Medium-Strong Aromatic C=C stretch
~1250 Strong Aryl-O-C stretch (asymmetric)

| ~1030 | Medium | Aryl-O-C stretch (symmetric) |

Interpretation:

  • C=O Stretch (~1680 cm⁻¹): The most prominent peak in the spectrum will be the strong absorption due to the carbonyl group of the ketone. Its position is characteristic of an aromatic ketone, where conjugation with the benzene ring slightly lowers the frequency compared to a simple aliphatic ketone.

  • C-H Stretches (2950-3050 cm⁻¹): The absorptions in this region correspond to the stretching vibrations of the C-H bonds in the aromatic ring and the aliphatic side chains.

  • Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring.

  • Aryl-O-C Stretches (~1250, ~1030 cm⁻¹): These strong bands are indicative of the C-O stretching vibrations of the aryl ether (methoxy group).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization (EI)-MS

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of 1-(2-Methoxy-5-methylphenyl)propan-1-one will show a molecular ion peak and several fragment ion peaks.

Table 4: Predicted Mass Spectrometry Data

m/z Possible Fragment
178 [M]⁺• (Molecular Ion)
149 [M - C₂H₅]⁺
121 [M - C₂H₅CO]⁺

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

  • Molecular Ion (m/z 178): The peak at the highest m/z value corresponds to the molecular weight of the compound (178.23 g/mol ).[1]

  • Alpha-Cleavage: A common fragmentation pathway for ketones is cleavage of the bond alpha to the carbonyl group.

    • Loss of an ethyl radical (•C₂H₅) would result in a fragment with m/z 149.

    • Loss of a propionyl radical (•COC₂H₅) would lead to a fragment at m/z 121.

  • Tropylium Ion (m/z 91): The presence of a methyl-substituted benzene ring can lead to the formation of the stable tropylium ion.

G M [M]+• (m/z 178) F149 [M - C2H5]+ (m/z 149) M->F149 - •C2H5 F121 [M - C2H5CO]+ (m/z 121) M->F121 - •COC2H5 F91 [C7H7]+ (m/z 91) F121->F91 - CO

Caption: Plausible fragmentation pathways for 1-(2-Methoxy-5-methylphenyl)propan-1-one in EI-MS.

Conclusion

The comprehensive spectral analysis of 1-(2-Methoxy-5-methylphenyl)propan-1-one through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers complementary information, and together they allow for an unambiguous assignment of the molecule's structure. This guide has outlined the standard methodologies for acquiring and interpreting these spectra, providing a framework for researchers working with this and similar compounds.

References

  • PubChem. 1-(2-Methoxy-5-methylphenyl)propan-1-one. National Center for Biotechnology Information. [Link]

Sources

Foundational

1-(2-Methoxy-5-methylphenyl)propan-1-one: A Comprehensive Technical Guide to Its Synthetic Utility and Mechanistic Pathways

Executive Summary 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS: 82620-73-3), commonly referred to as 2-methoxy-5-methylpropiophenone, is a highly versatile propiophenone derivative[1]. Characterized by an electron-donat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS: 82620-73-3), commonly referred to as 2-methoxy-5-methylpropiophenone, is a highly versatile propiophenone derivative[1]. Characterized by an electron-donating methoxy group at the ortho position and a methyl group at the meta position relative to the propanoyl chain, this compound presents a unique electronic and steric profile[1]. For drug development professionals and synthetic chemists, it serves as a critical building block in the total synthesis of complex aromatic sesquiterpenes[2] and acts as an ideal model substrate for elucidating regioselective halogenation pathways[3] and novel catalytic α-arylation methodologies[4].

Physicochemical Profiling

Understanding the baseline physicochemical properties of 1-(2-Methoxy-5-methylphenyl)propan-1-one is essential for predicting its behavior in multi-phase catalytic systems and solvent-free reactions.

Table 1: Key Physicochemical and Structural Properties

PropertyValueSource
IUPAC Name 1-(2-methoxy-5-methylphenyl)propan-1-one[1]
CAS Number 82620-73-3[5]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
SMILES String CCC(=O)C1=C(C=CC(=C1)C)OC[1]
XLogP3 (Lipophilicity) 2.4[1]
Topological Polar Surface Area 26.3 Ų[1]

Mechanistic Applications in Complex Synthesis

Key Intermediate in Sesquiterpene Total Synthesis

The strategic value of 1-(2-Methoxy-5-methylphenyl)propan-1-one lies in its pre-configured substitution pattern. In the total synthesis of the aromatic sesquiterpene 4-methoxyisocadalene, this propiophenone derivative provides the exact carbon framework required to construct the bicyclic naphthalene core[2]. The strong electron-donating nature of the methoxy group regioselectively directs the subsequent cyclization, ensuring high fidelity in the formation of 4-methoxy-1,6-dimethylnaphthalene, the immediate precursor to the target sesquiterpene[2].

G A p-Cresol B 1-(2-Methoxy-5-methylphenyl) propan-1-one A->B Acylation & Methylation C 4-Methoxy-1,6- dimethylnaphthalene B->C Cyclization D 4-Methoxyisocadalene C->D Multi-step Synthesis

Synthetic pathway to 4-methoxyisocadalene via the propiophenone intermediate.

Regioselective Bromination: A Model for Competitive Reactive Sites

When subjected to N-bromosuccinimide (NBS) under visible light, 1-(2-Methoxy-5-methylphenyl)propan-1-one exhibits three competitive reactive sites: the α-carbonyl position, the benzylic methyl group, and the aromatic ring[3]. The causality behind the product distribution is governed by the reaction conditions. Under solvent-free reaction conditions (SFRC), the enolization of the ketone is favored, making the α-carbon highly susceptible to electrophilic attack, yielding the α-bromoketone as the major product (68%)[3]. Conversely, the benzylic position undergoes a radical-mediated bromination, yielding a minor side-chain brominated product (20%)[3].

G Substrate 1-(2-Methoxy-5-methylphenyl)propan-1-one (Multiple Reactive Sites) Alpha α-Bromoketone (Major Product: 68%) Substrate->Alpha NBS, Visible Light Enolization Pathway Benzyl Side-chain Brominated (Minor Product: 20%) Substrate->Benzyl Radical Pathway (Suppressed by TEMPO) Ring Ring Brominated (Trace / Suppressed) Substrate->Ring Electrophilic Aromatic Substitution

Regioselectivity during visible-light-promoted NBS bromination of the substrate.

Table 2: Regioselectivity Profile in NBS Bromination (Solvent-Free, Visible Light) [3]

Reactive SitePathway TypeProduct YieldMechanistic Modulator
α-Carbonyl Enolization / ElectrophilicMajor (68%)Enhanced by neat conditions
Benzylic Methyl RadicalMinor (20%)Suppressed by TEMPO
Aromatic Ring Electrophilic Aromatic SubstitutionTraceSuppressed by TEMPO
Enantioselective α-Arylation via Cu(I) Catalysis

Beyond halogenation, this compound serves as an excellent enolizable substrate for advanced C-C bond formation. Traditional palladium-catalyzed systems often struggle with noncyclic ketones due to competing self-aldol condensation or poor regioselectivity[4]. However, utilizing a novel Cu(I)–bis(phosphine) dioxide catalytic system allows for the highly controlled arylation of silyl enol ethers derived from 1-(2-Methoxy-5-methylphenyl)propan-1-one[4]. This rational catalyst design overcomes the limitations of Pd catalysis, yielding α-arylated ketones with enantiomeric excesses up to 95% under unprecedentedly mild conditions[4].

Experimental Protocols

Protocol 1: Visible-Light-Promoted α-Bromination (Solvent-Free)

Mechanistic Rationale: Solvent-free conditions (SFRC) drastically increase the effective concentration of the substrate and NBS, promoting collision frequency. Visible light irradiation (8-W lamp) gently initiates the radical pathway without the need for harsh, toxic thermal initiators like AIBN, while the inherent polarity of the neat mixture simultaneously supports the electrophilic enolization pathway[3].

  • Preparation: In a dry reaction vial, combine 1-(2-Methoxy-5-methylphenyl)propan-1-one (0.3 mmol, 0.054 g) and N-bromosuccinimide (0.33 mmol, 0.059 g)[3].

  • Irradiation: Stir the neat, heterogeneous mixture at 27 °C under an 8-W energy-saving household lamp. The reaction does not require an inert gas atmosphere; ambient air is permissible[3].

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a CH₂Cl₂/hexane (1:3) eluent. The α-bromoketone will appear as the major spot (Rf = 0.60)[3].

  • Quenching & Isolation: Directly load the crude mixture onto a silica gel column. Elute with CH₂Cl₂/hexane (1:3 → 2:1) to isolate the pale brownish solid (α-bromoketone, m.p. 88–90 °C)[3].

Self-Validation Check: To confirm the mechanistic divergence and validate the protocol, run a parallel reaction with 0.3 equivalents of TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxy). The radical scavenger will completely suppress the formation of the benzylic bromide, isolating the α-bromination pathway and proving the dual-mechanism nature of the system[3].

Protocol 2: Synthesis of 4-Methoxy-1,6-dimethylnaphthalene (Sesquiterpene Precursor)

Mechanistic Rationale: The Friedel-Crafts acylation of p-methylanisole strictly dictates the ortho positioning of the propanoyl group relative to the methoxy group. This proximity is the thermodynamic driver for the subsequent cyclization, ensuring the correct spatial arrangement for the naphthalene core[6],[2].

  • Acylation: Condense p-methylanisole (122.2 g) with propionyl chloride (97.3 g) using anhydrous AlCl₃ (140 g) as a Lewis acid catalyst in CS₂ (370 ml) to yield 1-(2-Methoxy-5-methylphenyl)propan-1-one[6].

  • Reduction/Elaboration: Convert the propiophenone intermediate through a multi-step sequence involving the reduction of the ketone and subsequent acid-catalyzed cyclization to form the bicyclic framework[2].

  • Aromatization: Treat the cyclized intermediate with a dehydrogenating agent to yield 4-Methoxy-1,6-dimethylnaphthalene[2].

Self-Validation Check: ¹H NMR spectroscopy of the final intermediate must show the complete disappearance of the propanoyl aliphatic protons (specifically the triplet at ~1.2 ppm and quartet at ~3.0 ppm) and the emergence of highly deshielded aromatic protons characteristic of the conjugated naphthalene system.

Sources

Exploratory

The Architecture of Aromatic Ketones: Historical Genesis, Synthetic Evolution, and Drug Discovery

Executive Summary Aromatic ketones—molecules characterized by a carbonyl group attached directly to at least one aryl ring—are foundational scaffolds in organic synthesis and medicinal chemistry. From the late 19th-centu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aromatic ketones—molecules characterized by a carbonyl group attached directly to at least one aryl ring—are foundational scaffolds in organic synthesis and medicinal chemistry. From the late 19th-century discoveries that birthed modern electrophilic aromatic substitution to contemporary drug development, these compounds have served as critical intermediates and active pharmaceutical ingredients (APIs). This whitepaper provides a rigorous technical analysis of the historical milestones, mechanistic causality, and modern pharmaceutical applications of aromatic ketones, specifically focusing on privileged scaffolds like chalcones and 2-arylpropionic acid derivatives.

Historical Milestones in Aromatic Ketone Synthesis

The Friedel-Crafts Acylation (1877)

The discovery of the Friedel-Crafts acylation in 1877 by Charles Friedel and James Crafts revolutionized carbon-carbon bond formation . Prior to this, synthesizing aromatic ketones was a low-yield, non-specific endeavor. The Friedel-Crafts acylation utilizes a Lewis acid catalyst (traditionally AlCl3​ ) to activate an acyl halide or anhydride, generating a highly electrophilic acylium ion ( [R-C≡O]+ ) that subsequently attacks an electron-rich aromatic ring.

Unlike its alkylation counterpart, Friedel-Crafts acylation is not plagued by carbocation rearrangement or polyalkylation. The resulting aromatic ketone contains an electron-withdrawing carbonyl group that deactivates the ring, preventing subsequent electrophilic attacks and ensuring monosubstitution.

Electrophilic aromatic substitution logic in Friedel-Crafts acylation.

The Fries Rearrangement (1908)

Discovered by Karl Theophil Fries in 1908, the provides a direct route to ortho- and para-hydroxyaryl ketones via the Lewis acid-catalyzed migration of an acyl group from a phenolic ester to the aryl ring .

Mechanistic Causality & Control: The reaction is a textbook example of thermodynamic versus kinetic control.

  • Kinetic Control (Low Temperature, <60°C): The para-substituted product predominates due to lower steric hindrance during the bimolecular electrophilic attack of the acylium ion.

  • Thermodynamic Control (High Temperature, >160°C): The ortho-isomer is favored. While sterically hindered, the ortho-product can form a highly stable, bidentate chelate complex with the aluminum catalyst, driving the equilibrium toward its formation.

Evolution of Aromatic Ketones in Drug Discovery

Chalcones: Privileged α,β -Unsaturated Scaffolds

Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring aromatic ketones found in hops and citrus fruits. They possess a reactive ketoethylenic moiety that serves as a Michael acceptor. In modern drug discovery, chalcones are classified as "privileged scaffolds" due to their modular backbone, which allows for diverse heterocyclic extensions .

Recent structure-activity relationship (SAR) studies demonstrate that synthetic chalcones act as potent dual inhibitors of Topoisomerase I and II, making them highly effective anticancer agents against multidrug-resistant cell lines (e.g., A549, HCT-15). Furthermore, their amphipathic nature disrupts bacterial cell walls, offering a new vector against MRSA and VRE strains.

Claisen-Schmidt condensation workflow and chalcone biological targeting.

Ketoprofen: The 2-Arylpropionic Acid NSAID

Discovered in 1967 by Rhône-Poulenc, [2-(3-benzoylphenyl)propionic acid] is a potent non-steroidal anti-inflammatory drug (NSAID) . Its core structure relies on a benzophenone moiety (two aromatic rings linked by a ketone). Ketoprofen acts as a non-selective inhibitor of cyclooxygenase (COX-1 and COX-2), preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins. The synthesis of its aromatic ketone core historically relied on Friedel-Crafts acylation, though modern scalable syntheses utilize pyrolytic aromatization to construct the vital 2-arylpropionic acid moiety efficiently.

Quantitative Data Analysis

The table below summarizes the historical timeline, synthetic routes, and pharmaceutical applications of key aromatic ketones.

CompoundYear of DiscoveryPrimary Synthetic RoutePharmaceutical Application
Acetophenone 1877Friedel-Crafts AcylationHistorical hypnotic; foundational synthetic precursor
4-Hydroxyacetophenone 1908Fries RearrangementCholeretic agent; precursor to Paracetamol and asthma drugs
Ketoprofen 1967Pyrolytic Aromatization / AcylationNSAID (COX-1/2 non-selective inhibitor) for rheumatoid arthritis
Xanthohumol NaturalClaisen-Schmidt CondensationAnticancer (Topoisomerase inhibitor); Antioxidant

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of foundational aromatic ketones, complete with the causality behind critical experimental steps.

Protocol 1: Classical Friedel-Crafts Acylation (Synthesis of Acetophenone)

Objective: Synthesize acetophenone from benzene and acetyl chloride.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 0.1 mol of anhydrous AlCl3​ and 50 mL of dry benzene.

    • Causality: Moisture must be strictly excluded. Water reacts violently with AlCl3​ to form HCl gas and aluminum hydroxide, destroying the Lewis acid catalyst.

  • Activation: Cool the mixture to 0°C in an ice bath. Slowly add 0.09 mol of acetyl chloride dropwise over 30 minutes.

    • Causality: The reaction is highly exothermic. Slow addition controls the generation of the acylium ion and prevents solvent boil-off.

  • Reaction: Remove the ice bath and gently reflux the mixture at 50°C for 1 hour until HCl gas evolution ceases.

    • Causality: Why use >1 equivalent of AlCl3​ ? The Lewis acid coordinates with the carbonyl oxygen of the newly formed acetophenone, creating a stable, unreactive complex. This stoichiometric sequestration necessitates an excess of AlCl3​ to drive the reaction to completion.

  • Quenching & Workup: Pour the cooled mixture over 100 g of crushed ice containing 10 mL of concentrated HCl . Extract the aqueous layer with ether, wash the organic layer with 5% NaOH (to remove unreacted acid), dry over MgSO4​ , and distill to isolate pure acetophenone.

Protocol 2: Claisen-Schmidt Condensation (Synthesis of Chalcone)

Objective: Synthesize 1,3-diphenyl-2-propen-1-one via base-catalyzed aldol condensation.

  • Enolate Formation: Dissolve 0.1 mol of acetophenone and 0.1 mol of benzaldehyde in 50 mL of ethanol in a 250 mL flask.

  • Catalysis: Place the flask in an ice bath (10°C) and slowly add 10 mL of a 50% aqueous NaOH solution dropwise while stirring vigorously.

    • Causality: The hydroxide ion deprotonates the α -carbon of acetophenone, generating a resonance-stabilized enolate. Benzaldehyde lacks α -hydrogens, preventing self-condensation and ensuring the enolate exclusively attacks the benzaldehyde carbonyl.

  • Dehydration: Stir the mixture at room temperature for 2-3 hours. A yellow precipitate will form.

    • Causality: The initial β -hydroxy ketone intermediate undergoes spontaneous dehydration (E1cB mechanism). This is thermodynamically driven by the formation of a highly stable, fully conjugated α,β -unsaturated system spanning both aromatic rings.

  • Isolation: Filter the solid precipitate, wash with cold water until the filtrate is neutral to litmus, and recrystallize from hot ethanol to yield pure trans-chalcone crystals.

References

  • 16.11: Friedel–Crafts Alkylation and Friedel–Crafts Acylation. Chemistry LibreTexts. Available at:[Link]

  • Fries rearrangement. Wikipedia. Available at:[Link]

  • A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Efficient and Scalable Synthesis of Ketoprofen: A Pyrolytic Aromatization Approach. Organic Process Research & Development - ACS Publications. Available at:[Link]

Foundational

potential research areas for 2'-methoxy-5'-methylpropiophenone

An In-depth Technical Guide to Unlocking the Research Potential of 2'-methoxy-5'-methylpropiophenone Authored by a Senior Application Scientist This document provides a comprehensive technical guide for researchers, scie...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Unlocking the Research Potential of 2'-methoxy-5'-methylpropiophenone

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential research avenues for the largely uncharacterized molecule, 2'-methoxy-5'-methylpropiophenone. Acknowledging the current scarcity of dedicated literature, this guide adopts a first-principles approach, leveraging structural analogy, predictive modeling, and a tiered, multi-stage research framework to propose a robust investigatory program. The objective is to systematically elucidate the physicochemical properties, biological activities, and potential applications of this compound.

The Current State of Knowledge: A Molecule of Untapped Potential

2'-methoxy-5'-methylpropiophenone is a substituted aromatic ketone. At present, its documented scientific footprint is minimal, largely confined to listings in chemical supplier catalogs. This presents a unique opportunity for novel discovery across various scientific disciplines.

Property Value Source
CAS Number 1391054-01-3Chemical Supplier Databases
Molecular Formula C11H14O2Chemical Supplier Databases
Molecular Weight 178.23 g/mol Chemical Supplier Databases
Predicted logP 2.6 - 3.1Computational Models
Predicted Boiling Point 250-280 °CComputational Models
Predicted Solubility Low in water, soluble in organic solventsBased on structural features

The core structure, a propiophenone skeleton, is a well-known pharmacophore present in a variety of biologically active molecules. The substituents—a methoxy group at the 2' position and a methyl group at the 5' position—are expected to significantly influence its steric and electronic properties, and by extension, its reactivity and bioactivity.

A Tiered Approach to a Foundational Research Program

Given the lack of existing data, a systematic, tiered research strategy is proposed. This approach ensures that foundational knowledge is established before progressing to more complex and resource-intensive investigations.

G cluster_0 Tier 1: Foundational Characterization cluster_1 Tier 2: Exploratory Biological Screening cluster_2 Tier 3: Advanced Mechanistic Studies T1_Synth Synthesis & Purification T1_PhysChem Physicochemical Profiling T1_Synth->T1_PhysChem T1_Tox Initial Cytotoxicity Screening T1_PhysChem->T1_Tox T2_Antimicrobial Antimicrobial Assays T1_Tox->T2_Antimicrobial T2_Anticancer Anticancer Cell Line Screening T1_Tox->T2_Anticancer T2_Enzyme Enzyme Inhibition Assays T1_Tox->T2_Enzyme T3_MoA Mechanism of Action Studies T2_Anticancer->T3_MoA T3_SAR Structure-Activity Relationship (SAR) Studies T3_MoA->T3_SAR T3_InVivo In Vivo Model Testing T3_SAR->T3_InVivo

Caption: A tiered research strategy for 2'-methoxy-5'-methylpropiophenone.

Tier 1: Foundational Characterization

The primary objective of Tier 1 is to establish a reliable source of the compound and to define its basic chemical and biological properties.

Synthesis and Structural Verification

A plausible and efficient synthetic route is the Friedel-Crafts acylation of 4-methylanisole with propionyl chloride.

G Reactant1 4-Methylanisole Catalyst AlCl3 (Lewis Acid Catalyst) Reactant1->Catalyst + Reactant2 Propionyl Chloride Reactant2->Catalyst + Product 2'-methoxy-5'-methylpropiophenone Catalyst->Product Friedel-Crafts Acylation Workup Aqueous Workup & Purification Product->Workup

Caption: Proposed synthesis of 2'-methoxy-5'-methylpropiophenone.

Experimental Protocol: Synthesis and Purification

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Addition of Catalyst: Slowly add anhydrous aluminum chloride (AlCl3) (1.2 equivalents) to the stirred DCM.

  • Addition of Reactants: In a separate flask, dissolve 4-methylanisole (1.0 equivalent) and propionyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the AlCl3 suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of cold, dilute HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Physicochemical Profiling

A comprehensive understanding of the compound's physicochemical properties is crucial for any future application.

Parameter Proposed Method Rationale
Aqueous Solubility HPLC-based method or shake-flask method (OECD 105)Essential for biological testing and formulation development.
pKa Potentiometric titration or UV-metric methodDetermines the ionization state at physiological pH, impacting absorption and distribution.
LogP (Octanol-Water Partition Coefficient) Shake-flask method (OECD 107) or reverse-phase HPLCPredicts membrane permeability and potential for bioaccumulation.
Stability HPLC-based stability study in various buffers (pH 4, 7.4, 9) and temperaturesDetermines shelf-life and compatibility with different experimental conditions.
Initial Cytotoxicity Screening

A preliminary assessment of cytotoxicity is essential to guide concentration ranges for subsequent biological assays.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a human cell line (e.g., HEK293 for non-cancerous, or HeLa for cancerous) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of 2'-methoxy-5'-methylpropiophenone in DMSO. Serially dilute the compound in cell culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be kept below 0.5%.

  • Incubation: Remove the old media from the cells and add the media containing the different concentrations of the compound. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Tier 2: Exploratory Biological Screening

Based on the structural motifs present in 2'-methoxy-5'-methylpropiophenone, several areas of biological activity can be prioritized for screening. The propiophenone core is found in some non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active compounds.

Antimicrobial Activity

The lipophilic nature and the presence of an aromatic ketone suggest potential antimicrobial properties.

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Anticancer Activity

Many small aromatic molecules exhibit anticancer properties.

  • NCI-60 Human Tumor Cell Lines Screen: A broad screen against 60 different human cancer cell lines from nine different tissue types would provide a comprehensive overview of potential anticancer activity and selectivity.

Enzyme Inhibition Assays
  • Cyclooxygenase (COX) Inhibition: Given the structural similarity to some NSAIDs, an assay for COX-1 and COX-2 inhibition is warranted to explore anti-inflammatory potential.

  • Monoamine Oxidase (MAO) Inhibition: Substituted aromatic ketones can sometimes interact with MAO enzymes, which are relevant targets for neurodegenerative diseases and depression.

Tier 3: Advanced Mechanistic and Developmental Studies

Should promising "hits" be identified in Tier 2, the research would progress to more in-depth studies. For instance, if significant and selective anticancer activity is observed against a particular cell line (e.g., a breast cancer cell line), the following path could be pursued:

G Hit Hit Identified (e.g., Anti-proliferative activity in MCF-7 cells) MoA Mechanism of Action Studies Hit->MoA Apoptosis Apoptosis Assays (Annexin V/PI staining, Caspase activation) MoA->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide staining) MoA->CellCycle Pathway Western Blot for Key Signaling Pathways (e.g., MAPK, PI3K/Akt) MoA->Pathway SAR Structure-Activity Relationship (SAR) Studies MoA->SAR Analogs Synthesize Analogs (Vary substituents) SAR->Analogs InSilico In Silico Docking SAR->InSilico InVivo In Vivo Xenograft Model SAR->InVivo

Caption: Hypothetical workflow for a Tier 3 investigation of anticancer activity.

This advanced stage would focus on identifying the molecular target, elucidating the mechanism of action, and exploring the structure-activity relationship (SAR) to design more potent and specific analogs.

Conclusion and Future Outlook

2'-methoxy-5'-methylpropiophenone represents a blank slate for chemical and biological research. The systematic, tiered approach outlined in this guide provides a clear and logical pathway for its investigation. By starting with fundamental synthesis and characterization, and progressing through broad biological screening to in-depth mechanistic studies, the scientific community can unlock the full potential of this intriguing molecule. The insights gained could lead to the development of new therapeutics, research tools, or materials.

References

  • Note: As 2'-methoxy-5'-methylpropiophenone has limited specific literature, the references below are to established methodologies and databases that would be authorit
  • OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Organisation for Economic Co-operation and Development. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

  • National Cancer Institute (NCI) Developmental Therapeutics Program (DTP). The NCI-60 Human Tumor Cell Lines Screen. National Institutes of Health. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

Exploratory

theoretical studies of methoxy-substituted phenylpropanones

An In-depth Technical Guide to the Theoretical Analysis of Methoxy-Substituted Phenylpropanones This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoret...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Analysis of Methoxy-Substituted Phenylpropanones

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate methoxy-substituted phenylpropanones. Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind computational choices, offering a framework for designing and interpreting robust theoretical studies. We will explore how these in silico techniques illuminate molecular structure, predict spectroscopic signatures, and elucidate structure-activity relationships, thereby accelerating research and development.

The Strategic Imperative for Theoretical Studies

Methoxy-substituted phenylpropanones represent a class of organic compounds with significant interest in medicinal chemistry and materials science. Their biological activities, including antioxidant and enzyme inhibitory properties, are intimately linked to their three-dimensional structure and electronic landscape.[1][2][3] Experimental characterization alone, while essential, often provides an incomplete picture. Theoretical studies, primarily leveraging quantum chemical calculations, serve as a powerful complementary tool. They allow for the exploration of molecular properties at an atomic level of detail that is often inaccessible through empirical methods alone. By simulating molecular behavior, we can predict stable conformations, interpret complex spectroscopic data, and rationally design novel derivatives with enhanced properties, thus guiding and refining experimental efforts.

Foundational Computational Methodologies

The accuracy of any theoretical study is contingent upon the selection of an appropriate computational method and basis set. For molecules like methoxy-substituted phenylpropanones, Density Functional Theory (DFT) has emerged as the predominant methodology due to its excellent balance of computational cost and accuracy.[1][4][5]

  • Density Functional Theory (DFT): This approach calculates the electronic structure of a molecule based on its electron density. The choice of the functional is critical.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is widely used and often provides a good starting point for geometry optimization and frequency calculations.[4][6][7]

    • CAM-B3LYP: A long-range corrected functional that is particularly well-suited for calculating electronic transitions (UV-Vis spectra) and non-linear optical properties.[4][5]

    • M06-2X: A meta-hybrid GGA functional that often yields high accuracy for thermochemistry and kinetics, making it suitable for studying reaction mechanisms and antioxidant properties.[8]

  • Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals.

    • Pople-style basis sets (e.g., 6-311++G(d,p)): This is a robust and widely used basis set. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions, which allow for more flexibility in describing bonding and are essential for accurate results.[4][8][9]

  • Solvent Effects: Since many biological and chemical processes occur in solution, accounting for the solvent is critical. Implicit solvent models like the Polarizable Continuum Model (PCM) are commonly used to simulate the effect of a solvent by placing the molecule in a cavity within a dielectric continuum.[9][10]

Elucidating Molecular Structure: Conformational and Geometric Analysis

The first step in any theoretical investigation is to determine the molecule's most stable three-dimensional structure. This is not a trivial task, as the rotation around single bonds (e.g., involving the methoxy group and the propanone side chain) can lead to multiple conformers with different energies.[5][11]

Workflow for Conformational Analysis

The process involves a systematic search for the global minimum on the potential energy surface (PES).

G cluster_workflow Conformational Analysis Workflow A 1. Initial Structure Generation (e.g., from 2D sketch) B 2. Potential Energy Surface (PES) Scan (Rotate key dihedral angles) A->B C 3. Identify Low-Energy Conformers (Minima on the PES) B->C D 4. Full Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) C->D E 5. Frequency Calculation D->E F 6. Verify True Minima (No imaginary frequencies) E->F G 7. Identify Global Minimum (Lowest energy conformer) F->G

Caption: Workflow for determining the most stable molecular conformer.

Geometric Parameters

Once the lowest energy structure is identified, its geometric parameters (bond lengths, angles) are calculated. These theoretical values can be directly compared with experimental data from X-ray diffraction (XRD) if available, serving as a critical validation of the chosen computational method.[4][7] For example, the C=O bond length in the propanone chain is typically calculated to be around 1.226 Å, which shows good agreement with experimental values.[4]

Table 1: Comparison of Theoretical and Experimental Geometric Parameters for a Representative Methoxy-Substituted Phenylpropanone.

Parameter Bond Theoretical (B3LYP/6-311++G(d,p)) Experimental (XRD)
Bond Length (Å) C=O 1.226 1.222[4]
C-O (methoxy) 1.364 1.361[5]
C-C (phenyl ring) 1.395 - 1.401 1.381 - 1.397[7]
Bond Angle (°) C-C-C (propanone) 118.5 118.2

| Dihedral Angle (°) | C-C-O-C (methoxy) | ~0 or ~180 (planar) | Varies with ortho-substituents[11] |

Predicting and Interpreting Spectroscopic Data

Theoretical calculations are indispensable for the assignment and interpretation of experimental spectra. By simulating spectra for a known, optimized geometry, we can confidently assign experimental peaks.

Vibrational Spectroscopy (FT-IR, Raman)

Calculated vibrational frequencies correspond to the fundamental modes of molecular motion. These are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific vibrational modes, such as C=O stretching, O-CH3 vibrations, or aromatic C-H bending.[4][6][9]

  • Methoxy Group Vibrations: Asymmetric and symmetric C-H stretching vibrations of the methoxy group are typically predicted in the 2985-2825 cm⁻¹ range.[4][6]

  • Carbonyl (C=O) Stretching: This is a strong, characteristic peak usually found in the 1650-1700 cm⁻¹ region.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating ¹H and ¹³C NMR chemical shifts.[6][9][12] Comparing the calculated shifts of a proposed structure with the experimental spectrum is a powerful method for structural verification. As shown in Table 2, there is generally a strong linear correlation between experimental and theoretical chemical shifts.

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone.

Carbon Atom Experimental (DMSO) Calculated (B3LYP, DMSO)
C=O 190.07 193.01[4]
C-OCH₃ 159.95 166.76[4]
O-CH₃ 55.70 58.91[4]

| Aromatic C | 112.8 - 138.3 | 118.1 - 144.5[4] |

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states.[6][9] These transitions are often understood in terms of promotions of electrons between Frontier Molecular Orbitals (FMOs).

Reactivity and Electronic Properties

The electronic structure of a molecule dictates its reactivity. Computational chemistry provides a suite of tools to analyze this structure.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[13][14]

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals the charge distribution, identifying electron-rich (negative potential, red/yellow) regions susceptible to electrophilic attack and electron-poor (positive potential, blue) regions susceptible to nucleophilic attack.[12][13] This is invaluable for predicting sites of interaction.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying intramolecular charge transfer and hyperconjugative stability. For instance, it can reveal the stabilizing interaction between the lone pair electrons on the methoxy oxygen and the antibonding orbitals of the phenyl ring (n→π*).[5]

G cluster_reactivity Analysis of Electronic Properties and Reactivity A Optimized Geometry B FMO Analysis (HOMO, LUMO, Energy Gap) A->B C MEP Map (Charge Distribution) A->C D NBO Analysis (Intramolecular Interactions) A->D E Global Reactivity Descriptors (Hardness, Electronegativity) B->E C->E D->E F Prediction of Chemical Reactivity (e.g., Sites of Attack, Stability) E->F

Caption: Interplay of electronic property analyses to predict reactivity.

Illuminating Structure-Activity Relationships (SAR)

Perhaps the most impactful application of theoretical studies in drug development is in elucidating Structure-Activity Relationships (SAR).[15][16][17] By calculating molecular properties (descriptors) and correlating them with experimentally observed biological activity, we can build predictive Quantitative Structure-Activity Relationship (QSAR) models.[18][19]

Case Study: Antioxidant Activity

Phenolic compounds, including many phenylpropanones, are known antioxidants. Their activity proceeds through several key mechanisms, and DFT can determine the thermodynamically preferred pathway.[1][8]

  • Hydrogen Atom Transfer (HAT): A one-step process where the antioxidant donates a hydrogen atom. The key descriptor is the Bond Dissociation Enthalpy (BDE) of the O-H bond (if a hydroxyl group is present). Lower BDE values indicate higher activity.[1][8]

  • Single Electron Transfer followed by Proton Transfer (SET-PT): A two-step process involving electron donation followed by proton transfer. Key descriptors are Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE) .

  • Sequential Proton Loss Electron Transfer (SPLET): A two-step process favored in polar solvents, involving proton loss followed by electron transfer.[10] Key descriptors are Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) .[1]

Studies have shown that the presence and position of methoxy groups significantly affect these thermodynamic parameters, thereby modulating the antioxidant capacity.[1][10]

Case Study: Enzyme Inhibition

For applications like tyrosinase inhibition, molecular docking is used to predict how a phenylpropanone derivative (the ligand) binds to the active site of the target protein.[2][3]

  • Molecular Docking: This computational technique places the ligand into the protein's binding site in various orientations and scores the resulting poses based on binding affinity. This helps identify key interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex.

  • Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding.[20]

G cluster_qsar Computational SAR/QSAR Workflow A 1. Library of Methoxy- Substituted Phenylpropanones B 2. Calculate Molecular Descriptors (Electronic, Steric, Thermodynamic) (e.g., HOMO/LUMO, BDE, Dipole Moment) A->B D 4. Statistical Modeling (e.g., Regression Analysis) B->D C 3. Experimental Biological Data (e.g., IC50 values) C->D E 5. Develop QSAR Model Activity = f(Descriptors) D->E F 6. Model Validation (Internal & External) E->F G 7. Predict Activity of New Compounds & Guide Synthesis F->G cluster_protocol Comprehensive Theoretical Protocol start Start: New Molecule mol_build Step 1: Molecule Building Build 3D structure using software like GaussView or Avogadro. Perform initial, low-level optimization (e.g., PM6). start->mol_build conf_analysis Step 2: Conformational Analysis Identify key rotatable bonds. Perform a relaxed PES scan at a moderate DFT level (e.g., B3LYP/6-31G(d)). mol_build->conf_analysis geom_opt Step 3: Geometry Optimization & Verification Take lowest energy conformers from PES scan. Perform full geometry optimization at a high level (e.g., B3LYP/6-311++G(d,p)). Include solvent model (PCM) if applicable. conf_analysis->geom_opt freq_calc Step 4: Frequency Calculation Perform at the same level as final optimization. Confirm structure is a true minimum (zero imaginary frequencies). Obtain zero-point vibrational energies (ZPVE) and thermal corrections. geom_opt->freq_calc spec_calc Step 5: Spectroscopic Prediction **IR/Raman:** Scale calculated frequencies and perform PED analysis. **NMR:** Calculate chemical shifts using the GIAO method. **UV-Vis:** Run TD-DFT calculation for electronic transitions. freq_calc->spec_calc elec_prop Step 6: Electronic Property Analysis Extract HOMO/LUMO energies. Generate MEP surface. Perform NBO analysis. Calculate global reactivity descriptors. spec_calc->elec_prop sar_qsar Step 7: SAR/QSAR (Optional) **Docking:** Predict binding mode in a protein target. **QSAR:** Calculate descriptors for antioxidant activity (BDE, IP, etc.). elec_prop->sar_qsar validation Step 8: Validation & Interpretation Compare all calculated data (geometry, spectra) with experimental results. Analyze electronic properties to explain observed reactivity. Draw conclusions on structure-property relationships. sar_qsar->validation end End: Comprehensive Report validation->end

Caption: A step-by-step experimental workflow for theoretical analysis.

Conclusion and Future Outlook

Theoretical studies of methoxy-substituted phenylpropanones provide profound insights into their structure, spectroscopy, and reactivity. The synergy between high-level computation and empirical experimentation is a powerful paradigm in modern chemical and pharmaceutical science. DFT calculations allow for the validation of experimental findings and, more importantly, provide a predictive framework to guide the rational design of new molecules with tailored properties. As computational resources continue to grow and theoretical methods become more refined, the role of in silico analysis will become even more integral to the discovery and development of novel therapeutics and materials based on the phenylpropanone scaffold.

References

  • Rani, M. J. et al. (2020). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega, 5(3), 1599–1611. [Link]

  • Ucun, F. et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(19), 6667. [Link]

  • He, F. et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Food Chemistry, 309, 125725. [Link]

  • Kotan, G. & Yüksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 15, 10-20. [Link]

  • Rahmani, R. et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitro-phenyl) allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72, 127-137. [Link]

  • Saeed, A. et al. (2017). Synthesis, Crystal Structure, DFT Study of m-Methoxy-N′-(3-Methoxybenzoyl)-N-Phenylbenzohydrazide. Molecules, 22(1), 101. [Link]

  • TÜRKMEN, H. et al. (2022). A DFT study: ranking of antioxidant activity of various candidate molecules. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 521-534. [Link]

  • Allioui, N. et al. (2024). Predicting the activity of methoxyphenol derivatives antioxidants: II-Importance of the nature of the solvent on the mechanism, a DFT study. Journal of Computational Chemistry, 45(12), 886-897. [Link]

  • Gökce, H. et al. (2014). Spectroscopic (FT-IR, Raman, NMR and UV–vis.) and quantum chemical investigations of (E)-3-[4-(pentyloxy)phenyl]-1-phenylprop-2-en-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 266-277. [Link]

  • Drug Design Org. (2005). Structure-Activity Relationships (SAR). DrugDesign.org. [Link]

  • Tzankova, V. et al. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. Molecules, 28(17), 6214. [Link]

  • ResearchGate. (n.d.). DFT Study of Conformational Analysis, Molecular Structure and Properties of para-, meta- and ortho 4-Methoxyphenyl Piperazine Isomers. ResearchGate. [Link]

  • ChemRxiv. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. ChemRxiv. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Hamada, N. M. M. & Elgawad, A. A. (2018). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Modern Chemistry, 6(2), 13-23. [Link]

  • Mary, Y. S. et al. (2020). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Heliyon, 6(11), e05470. [Link]

  • Efil, K. & Bekdemir, Y. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. American Journal of Physical Chemistry, 3(2), 19-25. [Link]

  • Van de Graaf, B. & Van Lier, P. M. (1978). Conformational analysis of the aryl-methoxy bond. Journal of Molecular Structure, 48(1), 133-140. [Link]

  • Mahmoud, A. R. (2025). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate. [Link]

  • Sharma, A. (2025). Structure–Activity Relationship (SAR): A Cornerstone of Drug Design. Research and Reviews: A Journal of Drug Design and Discovery, 12(3), 1-3. [Link]

  • Kumar, A. et al. (2025). Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. Future Journal of Pharmaceutical Sciences, 11(1), 1-19. [Link]

  • Bibi, N. et al. (2021). Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. Molecules, 26(9), 2477. [Link]

  • Bibi, N. et al. (2021). Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. Molecules, 26(9), 2477. [Link]

  • Modzelewska, A. et al. (2021). Methoxy and methylthio-substituted trans-stilbene derivatives as CYP1B1 inhibitors – QSAR study with detailed interpretation of molecular descriptors. Arabian Journal of Chemistry, 14(3), 102985. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one via Friedel-Crafts Acylation

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

This application note details the optimized synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one through the Friedel-Crafts acylation of 4-methylanisole with propionyl chloride. Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies with the mechanistic causality required to execute the reaction with high regioselectivity, yield, and purity.

Mechanistic Rationale & Regioselectivity

As a Senior Application Scientist, it is critical to understand that successful synthesis relies on exploiting the inherent electronic and steric properties of the starting material rather than relying on brute-force conditions. The regioselectivity of this electrophilic aromatic substitution is a textbook example of competing directing effects [1.1].

  • Substrate Activation: 4-Methylanisole possesses two ring substituents. The methoxy (-OMe) group is strongly electron-donating via resonance, making it a powerful ortho/para director. The methyl (-CH3) group is weakly electron-donating via hyperconjugation, also directing ortho/para.

  • Regiochemical Control: In 4-methylanisole, the para position relative to the dominant -OMe group is sterically and structurally occupied by the -CH3 group. Consequently, the electrophilic attack by the propionylium ion is strictly directed to the ortho position relative to the -OMe group (which is simultaneously meta to the -CH3 group).

  • Catalyst Dynamics: While Friedel-Crafts alkylations are truly catalytic, Friedel-Crafts acylations require a stoichiometric excess (>1.1 eq) of the Lewis acid (AlCl₃). This is because the carbonyl oxygen of the newly formed ketone product acts as a Lewis base, forming a stable, deactivated complex with AlCl₃ and effectively sequestering it from the reaction cycle[1].

Regioselectivity SM 4-Methylanisole MeO -OMe Group (Strongly Activating) SM->MeO Me -Me Group (Weakly Activating) SM->Me Para Para Position (Blocked by -Me) MeO->Para Directs Ortho/Para Ortho Ortho Position (Open & Directed by -OMe) MeO->Ortho Directs Ortho/Para Me->Para Occupies Para Para->Ortho Steric/Structural Block Acyl Electrophilic Attack (Propionylium Ion) Ortho->Acyl High Electron Density Product 1-(2-Methoxy-5-methylphenyl)propan-1-one Acyl->Product Substitution

Logical flow of regioselectivity in the Friedel-Crafts acylation of 4-methylanisole.

Quantitative Data & Stoichiometry

To ensure reproducibility, the following table summarizes the stoichiometric requirements for a standard 10 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Methylanisole 122.161.01.22 g (1.26 mL)Substrate
Propionyl Chloride 92.521.11.02 g (0.96 mL)Acylating Agent
Aluminum Chloride (AlCl₃) 133.341.21.60 gLewis Acid
Dichloromethane (DCM) 84.93-20 mLAnhydrous Solvent

Expected Yield: 75–85% (approx. 1.45–1.65 g) Reaction Time: 1.5–2.0 hours

Experimental Protocol

This protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the chemist[2].

Step-by-Step Methodology
  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Add anhydrous AlCl₃ (1.60 g, 12 mmol) and 10 mL of anhydrous DCM. Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of 4-methylanisole (1.22 g, 10 mmol) and propionyl chloride (1.02 g, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 20–30 minutes.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2) until the starting material is fully consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 30 g of crushed ice and 10 mL of 1M HCl. Stir vigorously until the organic and aqueous layers become clear.

  • Extraction & Washing: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure ketone.

Workflow Prep 1. Preparation AlCl3 in DCM at 0 °C Add 2. Addition Dropwise Propionyl Chloride + 4-Methylanisole Prep->Add Maintain < 5 °C React 3. Reaction Stir at RT (1.5-2 h) Add->React Warm to RT Quench 4. Quenching Pour over Ice/HCl React->Quench TLC Completion Extract 5. Extraction Separate DCM Layer Quench->Extract Breaks Al-Complex Wash 6. Washing NaHCO3 & Brine Extract->Wash Neutralize Purify 7. Purification Evaporation & Column Wash->Purify Dry over MgSO4

Step-by-step experimental workflow for the synthesis and isolation of the target ketone.

Causality Behind Experimental Choices
  • Thermal Control (0 °C Addition): The initial formation of the acylium ion-AlCl₃ complex is highly exothermic. Maintaining the temperature below 5 °C during addition prevents thermal degradation, suppresses polyacylation, and crucially, prevents the AlCl₃-mediated ether cleavage (demethylation) of the methoxy group[2].

  • Acidic Quench Rationale: Quenching with ice/HCl is non-negotiable. The reaction product forms a robust, water-insoluble aluminum-ketone complex. The acidic environment hydrolyzes this complex, releasing the free ketone into the organic phase and solubilizing the resulting aluminum salts into the aqueous phase, thereby preventing intractable emulsions[3].

Quality Control & Self-Validation

To ensure the trustworthiness of the synthesized batch, the system must be validated against expected analytical benchmarks:

  • TLC Checkpoint: The starting 4-methylanisole is highly non-polar. The product, 1-(2-Methoxy-5-methylphenyl)propan-1-one, will appear as a significantly more polar, strongly UV-active spot.

  • ¹H NMR Validation (CDCl₃): Successful acylation is confirmed by the appearance of the propanoyl aliphatic signals: a distinct triplet at ~1.2 ppm (CH₃) and a quartet at ~2.9 ppm (CH₂). The intact methoxy group will present as a sharp singlet at ~3.8 ppm, and the aromatic region will display three protons, confirming mono-substitution.

References

  • Applications of Friedel–Crafts reactions in total synthesis of n
  • Friedel-Crafts Acyl
  • Laboratory Scale Synthesis of trans-Anethole: Applic
  • How to optimize Friedel-Crafts acyl

Sources

Application

Application Note: 1-(2-Methoxy-5-methylphenyl)propan-1-one as a Versatile Synthetic Intermediate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Executive Summary & Strategic Importance In modern organic synthesis and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Importance

In modern organic synthesis and drug development, the rational selection of building blocks dictates the efficiency of the entire synthetic route. 1-(2-Methoxy-5-methylphenyl)propan-1-one (also known as 2'-methoxy-5'-methylpropiophenone) is a highly versatile propiophenone derivative[1]. Its structural architecture—featuring an enolizable α-carbonyl methylene, an electron-donating methoxy group, and a benzylic methyl group—provides multiple orthogonal reactive sites. This guide details the chemoselective functionalization of this intermediate, focusing on its utility in radical α-bromination and enantioselective α-arylation workflows.

Physicochemical Profiling

Understanding the fundamental properties of the intermediate is critical for optimizing reaction molarities, solvent selection, and purification strategies.

PropertyValueSource
IUPAC Name 1-(2-Methoxy-5-methylphenyl)propan-1-onePubChem[1]
CAS Registry Number 82620-73-3ChemScene[2]
Molecular Formula C₁₁H₁₄O₂PubChem[1]
Molecular Weight 178.23 g/mol PubChem[1]
Topological Polar Surface Area (TPSA) 26.3 ŲPubChem[1]
SMILES String CCC(=O)C1=C(C=CC(=C1)C)OCPubChem[1]

Mechanistic Insights & Synthetic Causality

As a Senior Application Scientist, it is imperative to look beyond the empirical steps and understand why a reaction proceeds along a specific pathway. The functionalization of 1-(2-Methoxy-5-methylphenyl)propan-1-one presents a classic chemoselectivity challenge.

Regioselective Radical α-Bromination

This molecule contains three competitive reactive sites: the α-carbonyl carbon, the 5-methyl benzylic carbon, and the electron-rich aromatic ring. Under standard electrophilic halogenation (e.g., Br₂ in acetic acid), the strongly activating methoxy group often directs unwanted electrophilic aromatic substitution.

To invert this chemoselectivity, we employ a radical pathway using N-bromosuccinimide (NBS) under neat (solvent-free) conditions, promoted by visible light[3].

  • Causality: Visible light initiates the homolytic cleavage of the N-Br bond in NBS. The resulting bromine radical (Br•) preferentially abstracts a hydrogen atom from the α-carbonyl position because the resulting α-carbon radical is highly stabilized by resonance with the adjacent carbonyl group (captodative effect).

  • Validation: The addition of TEMPO (a known radical scavenger) completely suppresses the reaction, self-validating that the transformation is exclusively radical-driven rather than electrophilic[3].

Enantioselective α-Arylation

Constructing tertiary stereocenters at the α-position of noncyclic ketones is notoriously difficult due to rapid enolization and subsequent racemization.

  • Causality: By first converting the ketone into a silyl enol ether, we lock the nucleophile's geometry and prevent uncontrolled aldol condensations. Subsequent cross-coupling utilizes a novel Cu(I)–bis(phosphine) dioxide catalytic system with diaryliodonium salts. This bypasses the limitations of traditional Pd-catalyzed enolate arylations, allowing for highly enantioselective aryl installation[4].

Reaction Optimization & Chemoselectivity Data
Reaction ConditionMajor ProductMinor Product / ObservationMechanistic Proof
NBS (neat), Visible Light α-BromoketoneBenzylic Bromide (Side-chain)High conversion via radical pathway[3]
NBS (neat), Light + TEMPO None (SM recovered)NoneComplete suppression confirms radical nature[3]
Cu(I) + Chiral Ligand, Ar₂I⁺ Chiral α-Aryl Ketone-High enantiomeric excess (up to 95% ee)[4]

Experimental Methodologies

Protocol A: Visible-Light Promoted Regioselective α-Bromination

Self-Validating System: The absence of solvent forces a high effective concentration of radicals. The reaction's progress is visually indicated by the dissolution of NBS and the evolution of the product mixture.

  • Preparation: In a dry, transparent borosilicate glass vial equipped with a magnetic stir bar, add 1-(2-Methoxy-5-methylphenyl)propan-1-one (0.3 mmol) and N-bromosuccinimide (0.33 mmol, 1.1 equiv). Do not add solvent.

  • Irradiation & Stirring: Place the vial approximately 5 cm away from an 8-W energy-saving visible light bulb. Stir the neat mixture vigorously at 27 °C. Field Insight: As the reaction progresses, the physical state of the mixture will change. Vigorous stirring is mandatory to maintain homogeneity and consistent light penetration.

  • Monitoring: Monitor the reaction via TLC (eluent: CH₂Cl₂/petroleum ether 1:3). The starting material spot will gradually disappear as the less polar α-bromoketone forms.

  • Quenching: Upon complete consumption of the ketone (typically 2-4 hours), dilute the crude mixture with CH₂Cl₂ (10 mL) and wash with distilled water (3 × 5 mL) to remove succinimide byproducts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to isolate the pure α-bromoketone[3].

Protocol B: Silyl Enol Ether Formation and Cu(I)-Catalyzed α-Arylation

Self-Validating System: The success of the Cu(I) coupling is strictly dependent on the purity of the silyl enol ether. Trace water will prematurely hydrolyze the intermediate back to the starting ketone.

  • Enolization: Dissolve the starting ketone (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under a strict argon atmosphere. Add triethylamine (1.5 equiv) and cool the flask to 0 °C. Dropwise add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equiv). Stir for 2 hours. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry, and concentrate. Use immediately for the next step.

  • Catalyst Activation: In an oven-dried Schlenk tube under argon, combine Cu(OTf)₂ (10 mol%) and the chiral bis(phosphine) dioxide ligand (12 mol%) in anhydrous CH₂Cl₂ (2 mL). Stir at room temperature for 30 minutes to pre-form the active catalytic complex[4].

  • Asymmetric Cross-Coupling: Add the diaryliodonium trifluoromethanesulfonate salt (1.2 equiv) to the catalyst solution. Cool the mixture to -20 °C. Dropwise add the freshly prepared silyl enol ether (0.5 mmol) dissolved in CH₂Cl₂ (1 mL).

  • Workup: Stir until complete conversion is observed via GC-MS or TLC. Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify by flash chromatography to obtain the enantioenriched α-aryl ketone[4].

Visualizations of Synthetic Workflows

G A 1-(2-Methoxy-5-methylphenyl) propan-1-one (Starting Material) B α-Bromoketone (Intermediate) A->B NBS, hν (Radical Bromination) D Silyl Enol Ether (Activated Nucleophile) A->D TMSOTf, Et3N (Enolization) E Amine/Thioether Derivatives B->E Nucleophilic Substitution C α-Aryl Ketone (Coupling Product) D->C Ar2I+ Tf-, Cu(I) (Enantioselective Arylation)

Divergent synthetic applications of 1-(2-Methoxy-5-methylphenyl)propan-1-one.

G NBS N-Bromosuccinimide (NBS) BrRad Bromine Radical (Br•) NBS->BrRad Initiation Light Visible Light (hν) Light->NBS Ketone 1-(2-Methoxy-5-methylphenyl) propan-1-one CarbonRad α-Carbon Radical (Resonance Stabilized) Ketone->CarbonRad H-abstraction by Br• (Major Pathway) SideProduct Benzylic Bromide (Minor Side-Product) Ketone->SideProduct H-abstraction at 5-methyl (Minor Pathway) Product α-Bromoketone Product CarbonRad->Product Reaction with Br2/NBS (Propagation) Product->BrRad Br• Regeneration

Mechanistic pathway of the visible-light-promoted radical α-bromination.

References

  • Reactivity of substrates with multiple competitive reactive sites toward NBS under neat reaction conditions promoted by visible light. Chemical Papers (2021). 3

  • 1-(2-Methoxy-5-methylphenyl)propan-1-one | C11H14O2 | CID 12431831. PubChem (National Institutes of Health). 1

  • Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Journal of the American Chemical Society (2021). 4

  • 82620-73-3 | 1-(2-Methoxy-5-methylphenyl)propan-1-one. ChemScene Chemical Database. 2

Sources

Method

Application Notes &amp; Protocols for the Comprehensive Characterization of 1-(2-Methoxy-5-methylphenyl)propan-1-one

Foreword This document provides a detailed guide to the essential analytical techniques for the structural elucidation, quantification, and purity assessment of 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS No. 82620-73-...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

This document provides a detailed guide to the essential analytical techniques for the structural elucidation, quantification, and purity assessment of 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS No. 82620-73-3). As a key intermediate in various synthetic pathways and a compound of interest in pharmaceutical and research settings, robust and reliable analytical methodologies are paramount for ensuring its quality and integrity. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested methodologies. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these methods effectively.

Compound Profile: 1-(2-Methoxy-5-methylphenyl)propan-1-one

1-(2-Methoxy-5-methylphenyl)propan-1-one is an aromatic ketone with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1][2] Its structure, featuring a substituted phenyl ring, a methoxy group, and a propanone chain, gives rise to characteristic spectroscopic and chromatographic behaviors that will be leveraged for its analysis.

PropertyValueSource
IUPAC Name 1-(2-methoxy-5-methylphenyl)propan-1-one[1]
CAS Number 82620-73-3[2]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Predicted XLogP 2.4[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone for the unambiguous structural confirmation of 1-(2-Methoxy-5-methylphenyl)propan-1-one. Both ¹H and ¹³C NMR provide a detailed map of the molecular skeleton, revealing the connectivity and chemical environment of each atom.

The Rationale Behind NMR for Structural Elucidation

The unique electronic environments of the hydrogen (¹H) and carbon (¹³C) nuclei in the molecule result in distinct resonance frequencies (chemical shifts). For ¹H NMR, the splitting patterns (multiplicity) arising from spin-spin coupling between neighboring non-equivalent protons provide definitive evidence of atomic connectivity. The integration of the signal areas corresponds to the ratio of protons in each environment.[3]

Experimental Protocol: ¹H and ¹³C NMR

1.2.1 Sample Preparation

  • Accurately weigh approximately 10-20 mg of the 1-(2-Methoxy-5-methylphenyl)propan-1-one sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[3]

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

  • Cap the NMR tube and gently invert to ensure a homogenous solution.

1.2.2 Instrumentation and Parameters

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Temperature: 25 °C.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Data Analysis and Expected Spectral Features

¹H NMR (400 MHz, CDCl₃): Predicted Chemical Shifts and Multiplicities

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment
A7.4 - 7.6d1HAromatic H (ortho to C=O)
B7.0 - 7.2dd1HAromatic H (meta to C=O, ortho to -CH₃)
C6.8 - 6.9d1HAromatic H (para to C=O)
D3.8 - 3.9s3HMethoxy (-OCH₃)
E2.9 - 3.1q2HMethylene (-CH₂-)
F2.3 - 2.4s3HMethyl (-CH₃ on ring)
G1.1 - 1.2t3HMethyl (-CH₃ of propyl)

¹³C NMR (100 MHz, CDCl₃): Predicted Chemical Shifts

CarbonPredicted δ (ppm)Assignment
1~200-205Carbonyl (C=O)
2~158-160Aromatic C (attached to -OCH₃)
3~135-138Aromatic C (attached to -CH₃)
4~130-132Aromatic CH
5~128-130Aromatic C (ipso to C=O)
6~125-127Aromatic CH
7~110-112Aromatic CH
8~55-56Methoxy (-OCH₃)
9~35-37Methylene (-CH₂-)
10~20-22Methyl (-CH₃ on ring)
11~8-10Methyl (-CH₃ of propyl)

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is particularly effective for confirming the presence of the carbonyl (C=O) group and the aromatic system in 1-(2-Methoxy-5-methylphenyl)propan-1-one.

The Rationale Behind IR for Functional Group Identification

Molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum. The positions of these absorption bands are indicative of the types of bonds and functional groups present.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for this compound as it requires minimal sample preparation.

  • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory. This is crucial for correcting for atmospheric and instrumental interferences.

  • Place a small amount (a few milligrams or a single drop if liquid) of the 1-(2-Methoxy-5-methylphenyl)propan-1-one sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis and Expected Absorption Bands

The IR spectrum will be dominated by a few key absorption bands that serve as a fingerprint for the molecule.[1]

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3000-3100MediumC-H stretchAromatic C-H
~2850-2980MediumC-H stretchAliphatic C-H (-CH₂, -CH₃)
~1670-1690 Strong C=O stretch Aryl Ketone
~1580-1600Medium-StrongC=C stretchAromatic Ring
~1240-1260StrongC-O stretchAryl-Alkyl Ether (-OCH₃)
~1020-1040MediumC-O stretchAryl-Alkyl Ether (-OCH₃)

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining further structural insights.

The Rationale Behind MS for Molecular Formula Confirmation

In MS, molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). High-resolution MS can determine the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern provides a "puzzle" of the molecule's structure, which can be pieced together to confirm connectivity.[5]

Experimental Protocol: GC-MS with Electron Ionization (EI)

For a volatile compound like this, GC-MS is an ideal technique as it combines chromatographic separation with mass analysis.[6]

3.2.1 Sample Preparation

  • Prepare a stock solution of 1-(2-Methoxy-5-methylphenyl)propan-1-one at 1 mg/mL in a suitable solvent like methanol or ethyl acetate.

  • Prepare a dilute working solution (e.g., 10 µg/mL) from the stock solution.

3.2.2 Instrumentation and Parameters

  • GC System:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split mode, e.g., 20:1).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Detector (EI):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-450.

Data Analysis and Predicted Fragmentation Pathway
  • Molecular Ion (M⁺•): The molecular ion peak should be observed at m/z = 178.

  • Key Fragment Ions: The fragmentation is driven by the carbonyl group and the ether linkage.

    • m/z 149: Loss of the ethyl group (•CH₂CH₃, 29 Da) via alpha-cleavage. This is often a very prominent peak.

    • m/z 135: Formation of the 2-methoxy-5-methylbenzoyl cation through cleavage of the ethyl-carbonyl bond.

    • m/z 107: Loss of CO from the m/z 135 fragment.

    • m/z 77: Phenyl cation fragment.

G cluster_main Predicted EI Fragmentation M [M]⁺• m/z = 178 F1 [M - C₂H₅]⁺ m/z = 149 M->F1 - •C₂H₅ F2 [C₉H₉O]⁺ m/z = 135 M->F2 - •C₂H₅ F3 [C₈H₉O]⁺ m/z = 121 F2->F3 - CH₂

Caption: Predicted EI-MS fragmentation pathway.

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

HPLC is the workhorse technique for assessing the purity of the compound and for quantitative analysis in various matrices. A reverse-phase HPLC method with UV detection is robust, reliable, and widely available.[7]

The Rationale Behind HPLC for Purity Analysis

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a non-polar to moderately polar compound like 1-(2-Methoxy-5-methylphenyl)propan-1-one, reverse-phase chromatography (polar mobile phase, non-polar stationary phase) is ideal. The UV detector is highly effective due to the strong UV absorbance of the aromatic ring.

Experimental Protocol: Reverse-Phase HPLC-UV

4.2.1 Sample and Mobile Phase Preparation

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable diluent.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in the diluent. Further dilute to a working concentration of approximately 50 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Degas both mobile phases using sonication or vacuum filtration.

4.2.2 Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Quaternary or Binary Pump, Autosampler, UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient: 40% B to 90% B over 10 min, hold at 90% B for 2 min, return to 40% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Data Analysis and System Suitability
  • Purity Assessment: The purity is typically calculated by area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram.

  • Quantification: For quantitative analysis, a calibration curve is constructed by injecting a series of known concentration standards.

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the system is performing correctly.

    • Tailing Factor: Should be ≤ 2.0 for the main peak.

    • Theoretical Plates: Should be ≥ 2000.

    • Repeatability: Relative standard deviation (RSD) of peak areas from replicate injections should be ≤ 2.0%.

G start Start: Sample Preparation prep Dissolve & Dilute Sample Filter through 0.45 µm filter start->prep inject Inject 10 µL into HPLC prep->inject separate Isocratic/Gradient Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect analyze Data Analysis: Purity (Area %) Quantification (Calibration Curve) detect->analyze end End: Report Results analyze->end

Caption: General workflow for HPLC analysis.

Safety Precautions

When handling 1-(2-Methoxy-5-methylphenyl)propan-1-one, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] All handling should be performed in a well-ventilated chemical fume hood.

References

  • PubChem. (n.d.). 1-(2-Methoxy-5-methylphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • UNODC. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-methoxy-5-methylphenyl)propan-1-one. Retrieved from [Link]

  • Chemspace. (n.d.). 1-{[(2-methoxy-5-methylphenyl)methyl]amino}propan-2-ol. Retrieved from [Link]

  • ResearchGate. (2005). Mass spectra of 1‐(2′‐hydroxy‐5′‐alkylphenyl)‐1‐alkanone (E)‐oximes. Retrieved from [Link]

  • SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-5-methylphenol. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanone, 1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wiley Online Library. (2025). Gas Chromatography-Mass Spectrometry Analysis, Genoprotective, and Antioxidant Potential of Curio Radicans (L. f.). Retrieved from [Link]

  • ResearchGate. (2021). Infrared spectrum of 1-methoxy-2-propanol (C4H10O2). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-methoxy-5-methylphenyl)propan-1-ol. Retrieved from [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000279. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution NMR Spectroscopy of 1-(2-Methoxy-5-methylphenyl)propan-1-one

Executive Summary 1-(2-Methoxy-5-methylphenyl)propan-1-one (Synonym: 4-Methyl-2-propionylanisole) is a functionalized aromatic ketone frequently utilized as a building block in organic synthesis and active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Methoxy-5-methylphenyl)propan-1-one (Synonym: 4-Methyl-2-propionylanisole) is a functionalized aromatic ketone frequently utilized as a building block in organic synthesis and active pharmaceutical ingredient (API) development [1]. Accurate structural elucidation of this molecule relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This application note eschews standard generic instructions in favor of a self-validating protocol for sample preparation, instrumental acquisition, and spectral interpretation. By understanding the causality behind each methodological step, researchers can ensure high-fidelity data suitable for regulatory submissions or peer-reviewed publication.

Physicochemical Properties

Understanding the target molecule's physical properties is the first step in designing an optimal NMR acquisition strategy.

PropertyValue
IUPAC Name 1-(2-Methoxy-5-methylphenyl)propan-1-one
Chemical Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Exact Mass 178.099 Da
Topological Polar Surface Area (TPSA) 26.3 Ų

Data sourced from [2].

Mechanistic Rationale for NMR Preparation (E-E-A-T)

Achieving a high signal-to-noise ratio (SNR) and sharp resonance lines requires meticulous sample preparation. The following explains the why behind standard NMR practices:

  • Solvent Causality : Chloroform-d (CDCl₃) is selected due to the compound's lipophilic aromatic core and lack of highly polar hydrogen-bonding donors. The deuterium in CDCl₃ provides a robust frequency lock signal necessary to compensate for magnetic field drift during acquisition [3].

  • Concentration Dynamics : For small molecules (MW < 500 Da), 5–25 mg is optimal for ¹H NMR [3]. Lower concentrations risk the spectrum being dominated by solvent impurities (like residual H₂O), while excessively high concentrations increase solution viscosity. High viscosity slows molecular tumbling rates, shortening T₂ relaxation times and causing uncorrectable line broadening [4]. For ¹³C NMR, the concentration must be increased to 20–50 mg to compensate for the low 1.1% natural abundance and lower gyromagnetic ratio of the ¹³C nucleus [4].

  • Magnetic Susceptibility : Solid particulates distort local magnetic field homogeneity. A sample with suspended particles will exhibit a field distortion around each individual particle, causing broad lines and indistinct spectra. Therefore, physical filtration is a non-negotiable step [3].

Self-Validating Sample Preparation Protocol

This protocol incorporates built-in Quality Control (QC) gates to ensure spectral integrity before committing to expensive instrument time.

  • Gravimetric Analysis : Accurately weigh 15 mg (for ¹H) or 40 mg (for ¹³C) of 1-(2-Methoxy-5-methylphenyl)propan-1-one into a clean glass vial [4].

  • Solvation : Add 0.6 mL of high-purity CDCl₃ (optionally containing 0.03% v/v TMS as an internal standard). Vortex gently until visually dissolved [4].

  • Filtration (QC Gate 1) : Pack a small plug of glass wool tightly into a Pasteur pipette. Pass the solution through the plug directly into a standard 5 mm NMR tube.

    • Validation: The eluent must be optically clear with no visible light scattering [3].

  • Volume Standardization (QC Gate 2) : Ensure the liquid height in the NMR tube is strictly between 40 mm and 50 mm.

    • Validation: Use a tube depth gauge. Volumes below 40 mm cause severe magnetic susceptibility gradients at the liquid-air interface within the active volume of the radiofrequency (RF) coil, making shimming nearly impossible [3].

  • Exterior Decontamination : Wipe the exterior of the NMR tube with a lint-free tissue moistened with ethanol to remove fingerprints or oils that could interfere with the probe's RF coil [4].

Workflow Visualization

NMR_Workflow Step1 1. Gravimetric Analysis Weigh 15-40 mg of Sample Step2 2. Solvation Add 0.6 mL CDCl3 Step1->Step2 Step3 3. Filtration (QC Gate 1) Pass through Glass Wool Step2->Step3 Step4 4. Volume Standardization (QC Gate 2) Ensure 40-50 mm Fill Height Step3->Step4 Step5 5. Scout Scan (QC Gate 3) Acquire 1D 1H NMR (Check FWHM) Step4->Step5 Step6 6. Full Acquisition Acquire 13C and 2D Spectra Step5->Step6

Step-by-step self-validating NMR sample preparation and acquisition workflow.

Spectral Acquisition & Predictive Assignments

Instrumental Self-Validation (QC Gate 3) : Before initiating a multi-hour ¹³C or 2D NMR experiment (e.g., HSQC, HMBC), acquire a single-scan ¹H "scout" spectrum. Evaluate the Full Width at Half Maximum (FWHM) of the TMS peak or the solvent residual peak; it should be < 1.0 Hz. If broader, re-shim the Z and Z² gradients to correct the magnetic field homogeneity.

Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.18Triplet (t)3H7.3Propanoyl -CH₃
2.30Singlet (s)3H-Aryl -CH₃ (C-5)
2.98Quartet (q)2H7.3Propanoyl -CH₂-
3.85Singlet (s)3H-Methoxy -OCH₃
6.85Doublet (d)1H8.4Ar-H (C-3)
7.25Doublet of doublets (dd)1H8.4, 2.2Ar-H (C-4)
7.50Doublet (d)1H2.2Ar-H (C-6)

Causality of Splitting : The aromatic protons exhibit a classic 1,2,4-trisubstituted pattern. H-3 is strongly shielded by the electron-donating methoxy group and is ortho-coupled to H-4 (J ≈ 8.4 Hz). H-4 is ortho-coupled to H-3 and meta-coupled to H-6 (J ≈ 2.2 Hz), resulting in a doublet of doublets. H-6 is deshielded by the adjacent electron-withdrawing propanoyl group and only shows meta-coupling to H-4.

Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
8.5Primary (CH₃)Propanoyl -CH₃
20.5Primary (CH₃)Aryl -CH₃
37.2Secondary (CH₂)Propanoyl -CH₂-
55.6Primary (CH₃)Methoxy -OCH₃
112.4Tertiary (CH)Ar-C (C-3)
128.5Quaternary (C)Ar-C (C-1, attached to C=O)
129.8Quaternary (C)Ar-C (C-5, attached to CH₃)
130.2Tertiary (CH)Ar-C (C-6)
133.5Tertiary (CH)Ar-C (C-4)
156.8Quaternary (C)Ar-C (C-2, attached to OCH₃)
203.5Quaternary (C)Carbonyl (C=O)

References

  • Title : Sample Preparation & NMR Tubes | Chemical Research Support Source : Weizmann Institute of Science (weizmann.ac.il) URL :[Link]

  • Title : How To Prepare And Run An NMR Sample Source : ALWSCI Technologies (alwsci.com) URL :[Link]

  • Title : 1-(2-Methoxy-5-methylphenyl)propan-1-one | C11H14O2 | CID 12431831 Source : PubChem (nih.gov) URL :[Link]

Sources

Method

Application Note: Trace-Level Mass Spectrometric Profiling of 1-(2-Methoxy-5-methylphenyl)propan-1-one

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Chemical Context and Analytical Rationale The compound 1-(2-Methoxy-5-methylphenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals

Chemical Context and Analytical Rationale

The compound 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS: 82620-73-3), frequently referred to as 2-methoxy-5-methylpropiophenone, is a highly versatile aryl alkyl ketone. In pharmaceutical development, it serves as a critical synthetic intermediate. For instance, its α -carbon is highly susceptible to halogenation, yielding α -brominated precursors that are subsequently aminated to synthesize complex active pharmaceutical ingredients (APIs) and substituted cathinone derivatives, as detailed in recent.

The Causality of the Analytical Approach: Developing a robust analytical method for this compound is essential for tracking trace-level synthetic impurities or monitoring pharmacokinetic degradation.

  • Ionization Choice: The polarizable carbonyl oxygen acts as an excellent proton acceptor. Therefore, Electrospray Ionization in positive mode (ESI+) is the most sensitive and logical technique, drastically outperforming atmospheric pressure chemical ionization (APCI) for this molecular class.

  • Chromatographic Choice: According to the , the compound possesses a computed LogP of approximately 2.4. This moderate lipophilicity dictates the use of a reversed-phase C18 stationary phase, which provides optimal hydrophobic retention and prevents early elution in the void volume.

Mechanistic MS/MS Fragmentation Pathway

A hallmark of a robust Multiple Reaction Monitoring (MRM) assay is a deep understanding of the gas-phase dissociation mechanics. We do not just select the most intense ions; we select the most structurally stable and specific ions.

  • Precursor Ion Generation: In the ESI source, the addition of a proton yields a highly stable [M+H]+ precursor at m/z 179.1 .

  • Primary Cleavage (Quantifier): Upon entering the collision cell (q2) and colliding with Argon gas, the even-electron precursor undergoes an inductive α -cleavage. To obey the even-electron rule, the molecule expels a neutral alkane (ethane, 30 Da) rather than a radical, yielding a highly resonance-stabilized acylium cation ( [Ar−C≡O]+ ) at m/z 149.1 . This is the primary quantifier transition due to its high thermodynamic stability.

  • Secondary Cleavage (Qualifier): At higher collision energies, the acylium ion is forced to extrude carbon monoxide (CO, 28 Da), resulting in the formation of the aryl cation at m/z 121.1 . This serves as the qualifier ion to ensure absolute structural confirmation.

Experimental Methodology: A Self-Validating Protocol

To guarantee data integrity, this workflow is engineered as a self-validating system . It integrates stable isotope-labeled internal standards (SIL-IS) to correct for matrix suppression and utilizes strict system suitability checks to continuously verify system performance.

Sample Preparation (Protein Precipitation)

Causality: A rapid "crash-and-shoot" protein precipitation is utilized to strip away complex biological or synthetic matrices while maintaining high analyte recovery.

  • Aliquot 50 µL of the sample matrix into a low-bind microcentrifuge tube.

  • Add 10 µL of the SIL-IS (e.g., Analyte- d3​ , 100 ng/mL) to normalize injection volumes and correct for ESI droplet competition.

  • Add 150 µL of ice-cold 100% Acetonitrile to precipitate proteins and extract the target analyte.

  • Vortex aggressively for 30 seconds, followed by centrifugation at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC autosampler vial containing 100 µL of LC-MS grade water. Crucial Step: Diluting the organic extract with water matches the initial mobile phase conditions, preventing solvent-induced peak broadening (the "breakthrough" effect) on the UHPLC column.

UHPLC Chromatographic Conditions

Causality: Formic acid (0.1%) is added to both mobile phases to ensure the ketone remains fully protonated prior to aerosolization in the ESI source, maximizing ionization efficiency.

Table 1: UHPLC Gradient Program (Flow Rate: 0.4 mL/min)

Time (min)% Mobile Phase A(H₂O + 0.1% FA)% Mobile Phase B(ACN + 0.1% FA)Mechanistic Purpose / Causality
0.00955Initial aqueous hold to focus polar matrix components.
1.00955Desalting phase; diverts early eluting salts to waste.
4.001090Linear ramp to elute the hydrophobic target analyte (LogP 2.4).
5.501090High-organic wash to strip lipophilic carryover from the C18 phase.
5.60955Rapid return to initial conditions.
7.00955Column re-equilibration to ensure self-validating run-to-run precision.
Triple Quadrupole Mass Spectrometry Parameters

Table 2: Optimized MRM Transitions and Collision Energies (CE)

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)CE (eV)Purpose
Analyte 179.1149.15015Quantifier (Acylium ion formation)
Analyte 179.1121.15035Qualifier (Aryl cation formation)
SIL-IS 182.1152.15015Internal Standard Normalization

Quality Control and System Suitability (SST)

A protocol is only as trustworthy as its quality control framework. The following self-validating checks must be passed for a batch to be accepted:

  • Double-Blank Verification: An injection of pure matrix containing no analyte and no IS must be run prior to the analytical batch. Causality: This proves the absence of column carryover, a common issue with hydrophobic aromatic ketones.

  • SST Drift Monitoring: A mid-level Quality Control (QC) standard (50 ng/mL) must be injected every 10 samples. The batch is automatically invalidated if the precision (RSD) of the QC exceeds 5% or if the retention time drifts by more than ± 0.05 minutes, indicating pump micro-leaks or column degradation.

Process Visualization

MS_Workflow cluster_0 Phase 1: Sample Prep & Chromatography cluster_1 Phase 2: Triple Quadrupole MS/MS Prep Sample Extraction (Acetonitrile Precipitation) LC UHPLC Separation (C18, 0.1% Formic Acid) Prep->LC ESI ESI+ Source Protonation to m/z 179.1 LC->ESI Q1 Q1: Precursor Selection Isolation of m/z 179.1 ESI->Q1 Q2 q2: Collision Cell Argon CID Fragmentation Q1->Q2 Q3 Q3: Product Ion Detection m/z 149.1 & 121.1 Q2->Q3 Data Data Processing Self-Validating QC Checks Q3->Data

Figure 1: LC-MS/MS analytical workflow for 1-(2-Methoxy-5-methylphenyl)propan-1-one.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12431831, 1-(2-Methoxy-5-methylphenyl)propan-1-one". PubChem Database. URL:[Link]

  • Grjol, B., Jereb, M. "Reactivity of substrates with multiple competitive reactive sites toward NBS under neat reaction conditions promoted by visible light". Chemical Papers (2021). URL:[Link]

Application

Application Note: Infrared Spectroscopy of Aromatic Ketones

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the structural elucidation...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the structural elucidation and quality control of active pharmaceutical ingredients (APIs) and organic intermediates[1]. Aromatic ketones (e.g., acetophenone, benzophenone) are ubiquitous structural motifs in drug development. Accurately acquiring and interpreting the IR spectra of these compounds requires a deep understanding of vibrational mechanics, specifically how electronic environments and sample preparation methods influence spectral output. This guide provides a field-proven, self-validating framework for the IR analysis of aromatic ketones.

Mechanistic Principles: The Causality of Spectral Shifts

To move beyond empirical pattern matching, an analytical scientist must understand the physical causality driving IR absorption. The intensity of an infrared peak is determined by the change in the dipole moment with respect to bond length ( dμ/dx ) during a molecular vibration[2]. Because the carbonyl (C=O) group possesses a large permanent dipole, its stretching and contracting yield an intensely strong peak, typically between 1900 and 1600 cm⁻¹[2].

The Conjugation Effect

In aliphatic (saturated) ketones, the C=O stretch is typically observed at approximately 1715 cm⁻¹[3]. However, when an aromatic ring is attached directly to the carbonyl carbon, the system becomes an aromatic ketone[2].

The physical proximity allows the π -electron system of the aromatic ring to overlap with the p -orbitals of the carbonyl group[2]. This delocalization (conjugation) increases the single-bond character of the C=O bond[2]. According to Hooke's Law applied to molecular vibrations, an increase in single-bond character reduces the force constant ( K ) of the bond, which directly lowers the vibrational frequency[2]. Consequently, the C=O stretching peak position in aromatic ketones is lowered by about 30 cm⁻¹, shifting the diagnostic band to the 1680–1690 cm⁻¹ region[2],[4].

ConjugationLogic Ar Aromatic Ring (pi-electron system) Conjugation Delocalization (Conjugation Effect) Ar->Conjugation Carbonyl Carbonyl Group (C=O) (p-orbital overlap) Carbonyl->Conjugation BondChar Increased Single-Bond Character of C=O Conjugation->BondChar ForceConst Reduced Force Constant (K) BondChar->ForceConst Frequency Lowered Stretching Frequency (~1685 cm⁻¹) ForceConst->Frequency

Mechanistic causality of conjugation lowering the C=O stretching frequency.

Solvent and Electrostatic Effects

When analyzing aromatic ketones in solution (e.g., via liquid cells), the dielectric constant of the solvent exerts an electrostatic field that further shifts the C=O frequency[5]. For example, the C=O stretch of acetophenone shifts progressively from 1696.4 cm⁻¹ in non-polar hexanes to 1682.0 cm⁻¹ in highly polar dimethyl sulfoxide (DMSO)[5].

Quantitative Spectral Data

The following table summarizes the key diagnostic vibrational bands used to identify aromatic ketone systems, utilizing acetophenone and benzophenone as primary reference standards[3],[2].

Functional Group / VibrationTypical Wavenumber (cm⁻¹)IntensityMechanistic Note
Aliphatic C=O Stretch 1710 – 1725StrongBaseline reference for saturated systems[3].
Aromatic C=O Stretch 1680 – 1690StrongLowered due to π -conjugation reducing the force constant[4].
Aromatic C-C-C Stretch 1230 – 1300StrongCoupled asymmetric stretching involving the carbonyl carbon; e.g., acetophenone at 1266 cm⁻¹[3],[2].
Aromatic C=C Stretch ~1600, ~1580MediumSkeletal vibrations of the benzene ring.
Aromatic C-H Out-of-Plane 690 – 760StrongDiagnostic for substitution patterns (e.g., mono-substituted benzene rings).

Experimental Methodologies & Self-Validating Protocols

Selecting the correct sample preparation method is critical for spectral fidelity. Solid samples can be prepared using the KBr pellet method or Attenuated Total Reflectance (ATR), while liquids can be analyzed neat or in solution[6].

Workflow Start Sample: Aromatic Ketone (Solid/Liquid) Decision Select Preparation Method Start->Decision ATR ATR-FTIR Method (Rapid, Non-destructive) Decision->ATR Routine/Quick KBr KBr Pellet Method (Transmission, High Sens.) Decision->KBr Trace/High Res ATR_Step Apply to Diamond/ZnSe Crystal Apply Pressure (if solid) ATR->ATR_Step KBr_Step Grind 1-2 mg sample with 100-200 mg dry KBr KBr->KBr_Step Acquire Acquire FTIR Spectrum (4000 - 400 cm⁻¹) ATR_Step->Acquire KBr_Press Press at 10-15 tons under vacuum KBr_Step->KBr_Press KBr_Press->Acquire Validate Self-Validation: Check Baseline & S/N Acquire->Validate

FTIR Sample Preparation and Acquisition Workflow for Aromatic Ketones.

Protocol A: KBr Pellet Method (Transmission)

Causality: Potassium bromide (KBr) is completely transparent in the mid-IR region. However, large sample particles will scatter the infrared beam (Mie scattering), causing a severely sloping baseline[7]. Grinding the sample to a particle size of less than 5 µm is physically required to prevent this scattering[7].

Step-by-Step Procedure:

  • Matrix Preparation: Dispense 100–200 mg of spectroscopic-grade, dry KBr powder into an agate mortar[6]. Expert Insight: KBr is highly hygroscopic. Store it in an oven at 60°C to prevent water absorption, which will manifest as a broad artifact band at ~3400 cm⁻¹, masking critical API hydration data.

  • Sample Addition: Add approximately 1–2 mg of the solid aromatic ketone (0.1–2% concentration relative to KBr)[7].

  • Milling: Grind the mixture vigorously with an agate pestle for 3–5 minutes until crystallites are no longer visible and the powder sticks slightly to the mortar[7].

  • Pressing: Transfer the mixture into a 13 mm pellet die. Apply a vacuum to remove trapped air (preventing opaque, fragile pellets), and press at 10–15 tons using a hydraulic press for 1-2 minutes[8],[6].

  • Acquisition: Release pressure slowly, transfer the pellet to the spectrometer holder, and acquire the spectrum (typically 32 scans at 4 cm⁻¹ resolution).

Self-Validating System: Visual Check: A successful KBr pellet must be thin and transparent[7]. Opaque pellets or white spots indicate poor grinding or moisture intrusion[7]. Spectral Check: If the baseline slopes upward toward the high-frequency end (>2000 cm⁻¹), Mie scattering is occurring. The protocol has failed; discard the pellet, grind finer, and repeat.

Protocol B: Attenuated Total Reflectance (ATR-FTIR)

Causality: ATR relies on total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe). An evanescent wave penetrates the sample by only 0.5 to 2 µm. Therefore, intimate physical contact between the sample and the crystal is the single most critical variable[6].

Step-by-Step Procedure:

  • Background Collection: Clean the ATR crystal with a volatile solvent (e.g., isopropanol) and a non-abrasive wipe[6]. Acquire a background spectrum of the empty, clean crystal.

  • Sample Application:

    • For Liquids (e.g., neat acetophenone): Place a single droplet directly onto the crystal[6].

    • For Solids (e.g., benzophenone): Place 2–5 mg of fine powder onto the crystal[6].

  • Compression: For solids, lower the pressure anvil and apply consistent pressure to force the sample into intimate contact with the crystal lattice[6].

  • Acquisition: Acquire the spectrum.

Self-Validating System: Spectral Check: Evaluate the intensity of the C=O stretch (~1685 cm⁻¹). If the maximum absorbance is below 0.1 AU for a solid sample, the anvil pressure is insufficient, or the crystal contact is poor. Increase pressure and re-acquire.

References

  • National Institute of Standards and Technology (NIST). "Acetophenone - IR Spectrum." NIST Chemistry WebBook, SRD 69. URL: [Link]

  • Wikipedia Contributors. "Infrared spectroscopy correlation table." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Smith, B. "The Carbonyl Group, Part I: Introduction." Spectroscopy Online. URL: [Link]

  • Mandal, K. K. "INFRARED SPECTROSCOPY." St. Paul's Cathedral Mission College. URL: [Link]

  • Drawell Analytical. "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods." Drawell Analytical. URL: [Link]

  • ResearchGate Contributors. "How to prepare IR samples?" ResearchGate. URL: [Link]

  • Fried, S. D., et al. "Measuring Electrostatic Fields in Both Hydrogen Bonding and non-Hydrogen Bonding Environments using Carbonyl Vibrational Probes." PubMed Central (PMC). URL: [Link]

  • International Journal of Science and Research Methodology. "Theoretical and Infrared Studies of O-Dichlorobenzene and O-Chlorophenol with Acetone, Acetophenone, Cyclohexanone and Cyclohexane." Human Journals. URL: [Link]

Sources

Method

The Strategic Application of 1-(2-Methoxy-5-methylphenyl)propan-1-one in Medicinal Chemistry: A Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Versatile Propiophenone Building Block In the landscape of medicinal chemistry, the discovery and development of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Propiophenone Building Block

In the landscape of medicinal chemistry, the discovery and development of novel therapeutic agents often hinge on the availability of versatile chemical scaffolds that can be readily diversified. 1-(2-Methoxy-5-methylphenyl)propan-1-one, a propiophenone derivative, represents one such valuable starting material. While not extensively documented as a pharmacologically active agent in its own right, its true potential lies in its role as a key intermediate for the synthesis of a wide array of bioactive molecules. The presence of a reactive ketone functional group, coupled with a substituted aromatic ring, provides a strategic entry point for the construction of complex molecular architectures, particularly chalcones and their subsequent heterocyclic derivatives, which are rich sources of diverse pharmacological activities.

This guide provides a comprehensive overview of the applications of 1-(2-Methoxy-5-methylphenyl)propan-1-one in medicinal chemistry, with a focus on its utility in the synthesis of chalcones and their conversion into medicinally relevant heterocyclic compounds. We will delve into the underlying chemical principles, provide detailed experimental protocols, and explore the potential therapeutic applications of the resulting molecular entities.

The Propiophenone Core: A Gateway to Bioactive Scaffolds

The chemical structure of 1-(2-Methoxy-5-methylphenyl)propan-1-one offers several key features that make it an attractive starting point for medicinal chemistry campaigns:

  • The Propiophenone Moiety: The ketone functional group is a versatile handle for a variety of chemical transformations, most notably the Claisen-Schmidt condensation for the synthesis of chalcones.

  • The Substituted Phenyl Ring: The 2-methoxy and 5-methyl substituents on the phenyl ring influence the electronic and steric properties of the molecule, which can in turn impact the biological activity and pharmacokinetic profile of its derivatives. These groups can also serve as points for further chemical modification.

  • Lipophilicity: The overall structure contributes to a degree of lipophilicity that can be advantageous for membrane permeability, a crucial factor in drug design.

Core Application: Synthesis of Chalcones as Precursors to Bioactive Heterocycles

A primary application of 1-(2-Methoxy-5-methylphenyl)propan-1-one in medicinal chemistry is its use as a precursor for the synthesis of chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that are abundant in nature and exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][2][3] Their biological promiscuity and synthetic accessibility make them privileged scaffolds in drug discovery.

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation , an aldol condensation between a ketone and an aromatic aldehyde in the presence of a base or acid catalyst.[1][2][4]

Experimental Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol details the synthesis of (E)-1-(2-methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, a representative chalcone derived from 1-(2-methoxy-5-methylphenyl)propan-1-one.

Materials:

  • 1-(2-Methoxy-5-methylphenyl)propan-1-one

  • 4-Chlorobenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, Buchner funnel, etc.)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-methoxy-5-methylphenyl)propan-1-one (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol.

  • Addition of Base: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v). The addition of a strong base is crucial to deprotonate the α-carbon of the ketone, forming the enolate nucleophile necessary for the condensation reaction.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction time can vary from a few hours to overnight.

  • Precipitation of the Product: Once the reaction is complete, pour the reaction mixture into a beaker containing a mixture of crushed ice and water. Acidify the mixture by the dropwise addition of dilute hydrochloric acid until it reaches a neutral or slightly acidic pH. This step neutralizes the excess base and facilitates the precipitation of the solid chalcone product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.

Causality Behind Experimental Choices:

  • Base Catalyst: Sodium hydroxide is a commonly used and effective base for the Claisen-Schmidt condensation. It promotes the formation of the enolate from the ketone, which is the rate-determining step.

  • Solvent: Ethanol is a good solvent for both the reactants and the base, allowing the reaction to proceed in a homogeneous phase.

  • Temperature: The reaction is typically carried out at room temperature to avoid side reactions, such as self-condensation of the ketone.

  • Acidification: Acidification is necessary to neutralize the reaction mixture and precipitate the product, which is typically insoluble in the aqueous medium.

Flowchart of Chalcone Synthesis

Chalcone_Synthesis Start Start Materials: 1-(2-Methoxy-5-methylphenyl)propan-1-one 4-Chlorobenzaldehyde Dissolve Dissolve in Ethanol Start->Dissolve AddBase Add aq. NaOH Dissolve->AddBase Stir Stir at Room Temperature AddBase->Stir Monitor Monitor by TLC Stir->Monitor Quench Pour into Ice/Water Acidify with HCl Monitor->Quench Reaction Complete Filter Vacuum Filtration Quench->Filter Purify Recrystallize from Ethanol Filter->Purify Product Pure Chalcone Product Purify->Product

Caption: Workflow for the synthesis of a chalcone derivative.

From Chalcones to Heterocycles: Expanding Chemical Diversity

The true power of using 1-(2-methoxy-5-methylphenyl)propan-1-one as a starting material lies in the ability to convert the resulting chalcones into a vast array of heterocyclic compounds. The α,β-unsaturated ketone moiety in chalcones is a versatile synthon that can participate in various cyclization reactions with different reagents to form five-, six-, and seven-membered heterocyclic rings.[2][3] These heterocyclic scaffolds are prevalent in many approved drugs and are known to interact with a wide range of biological targets.

Table 1: Synthesis of Heterocycles from Chalcones

ReagentResulting HeterocyclePotential Biological Activities
HydrazinePyrazolineAnti-inflammatory, Analgesic, Anticonvulsant
Substituted HydrazinesN-substituted PyrazolineVaries with substituent
HydroxylamineIsoxazolineAntimicrobial, Antitumor
GuanidineAminopyrimidineKinase inhibition, Antiviral
Urea/ThioureaPyrimidinone/ThioneAntiviral, Anticancer
MalononitrilePyridine derivativeVarious, depending on substitution
Experimental Protocol: Synthesis of a Pyrazoline Derivative

This protocol describes the synthesis of a pyrazoline derivative from the previously synthesized chalcone.

Materials:

  • (E)-1-(2-methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (the chalcone)

  • Hydrazine hydrate

  • Ethanol or Glacial acetic acid

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (a slight excess, e.g., 1.2 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazoline derivative.

Causality Behind Experimental Choices:

  • Hydrazine: Hydrazine acts as a binucleophile, with the two nitrogen atoms attacking the carbonyl carbon and the β-carbon of the α,β-unsaturated system, leading to cyclization.

  • Solvent: Ethanol or acetic acid are common solvents for this reaction. Acetic acid can also act as a catalyst.

  • Reflux: Heating is often required to provide the necessary activation energy for the cyclization reaction.

Flowchart of Heterocycle Synthesis from Chalcone

Heterocycle_Synthesis Start Chalcone Derivative Dissolve Dissolve in Ethanol/Acetic Acid Start->Dissolve AddReagent Add Hydrazine Hydrate Dissolve->AddReagent Reflux Heat to Reflux AddReagent->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Cool and Isolate Product Monitor->Workup Reaction Complete Purify Recrystallize Workup->Purify Product Pyrazoline Derivative Purify->Product

Caption: General workflow for the synthesis of a pyrazoline derivative from a chalcone.

Conclusion: A Building Block for Future Discoveries

1-(2-Methoxy-5-methylphenyl)propan-1-one is a valuable and versatile building block in medicinal chemistry. Its primary application lies in its role as a precursor for the synthesis of chalcones, which in turn can be elaborated into a diverse range of heterocyclic compounds with significant potential for biological activity. The protocols and strategies outlined in this guide provide a framework for researchers to utilize this compound in their drug discovery efforts. By leveraging the synthetic accessibility of chalcones and the rich pharmacology of their heterocyclic derivatives, scientists can efficiently generate libraries of novel compounds for screening against a multitude of therapeutic targets, ultimately contributing to the development of new and improved medicines.

References

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.
  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). Molecules.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.
  • Synthesis and biological activities of novel heterocyclic chalcone derivatives by two different methods using anhydrous potassium carbon
  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF CHALCONES AND THEIR HETEROCYCLIC DERIVATIVES: A REVIEW. (n.d.). Semantic Scholar.

Sources

Application

Application Notes &amp; Protocols: 1-(2-Methoxy-5-methylphenyl)propan-1-one as a Versatile Synthon for Heterocyclic Compound Libraries

Introduction In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. The propiophenone derivative, 1-(2-methoxy-5-methylphenyl)propan-1-one, emerges as a h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. The propiophenone derivative, 1-(2-methoxy-5-methylphenyl)propan-1-one, emerges as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its structure is primed for reactivity: the electron-rich aromatic ring, activated by both methoxy and methyl substituents, influences electrophilic substitution, while the propanone side chain provides a reactive carbonyl group and adjacent α-protons. This unique combination of features allows for its facile conversion into key intermediates, most notably chalcones, which serve as gateways to numerous biologically significant heterocyclic systems including pyrazoles, flavones, and quinoxalines.[1][2][3]

This guide provides an in-depth exploration of the synthetic utility of 1-(2-methoxy-5-methylphenyl)propan-1-one. It moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations behind each protocol, empowering researchers to adapt and innovate in their own discovery programs.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material's properties is fundamental to successful synthesis and scale-up.

PropertyValueSource
IUPAC Name 1-(2-methoxy-5-methylphenyl)propan-1-one[4]
Synonyms 2'-Methoxy-5'-methylpropiophenone[4]
CAS Number 82620-73-3[5]
Molecular Formula C₁₁H₁₄O₂[4]
Molecular Weight 178.23 g/mol [4]
Appearance Varies (typically a liquid or low-melting solid)N/A
Topological Polar Surface Area (TPSA) 26.3 Ų[5]
logP 2.59[5]
Overview of Synthetic Potential

The strategic position of the functional groups in 1-(2-methoxy-5-methylphenyl)propan-1-one allows it to be a central hub for divergent synthesis, leading to a variety of important heterocyclic cores.

G start 1-(2-Methoxy-5-methylphenyl) propan-1-one chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation mannich Mannich Bases start->mannich Mannich Reaction vilsmeier Vilsmeier Products start->vilsmeier Vilsmeier-Haack Reaction pyrazole Pyrazoles chalcone->pyrazole + Hydrazine flavanone Flavanones / Flavones chalcone->flavanone Demethylation & Cyclization quinoxaline Quinoxalines chalcone->quinoxaline + o-Phenylenediamine

Caption: Synthetic pathways from 1-(2-methoxy-5-methylphenyl)propan-1-one.

Part I: The Gateway Reaction: Claisen-Schmidt Synthesis of Chalcone Intermediates

The most direct and powerful application of 1-(2-methoxy-5-methylphenyl)propan-1-one is its use as the ketone component in the Claisen-Schmidt condensation. This base-catalyzed reaction with an aromatic aldehyde forges an α,β-unsaturated ketone system, known as a chalcone.[6] Chalcones are not merely intermediates; they are a class of compounds renowned for their own broad spectrum of biological activities and serve as the foundational precursor for countless heterocyclic transformations.[2][7]

Causality of the Experimental Design: The reaction proceeds via an enolate mechanism. A strong base (typically NaOH or KOH) deprotonates the carbon alpha to the carbonyl group of the propiophenone. The resulting enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable conjugated chalcone system. Ethanol is a common solvent as it effectively solubilizes both the reactants and the base catalyst.

G cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration ketone Propiophenone Derivative enolate Enolate Anion ketone->enolate + OH⁻ adduct Aldol Adduct enolate->adduct aldehyde Aromatic Aldehyde aldehyde->adduct chalcone Chalcone Product adduct->chalcone - H₂O

Caption: Mechanism of the Claisen-Schmidt condensation reaction.

Protocol 1: General Synthesis of a 1,3-Diaryl-2-propen-1-one (Chalcone)

Materials:

  • 1-(2-Methoxy-5-methylphenyl)propan-1-one (1.0 eq.)

  • Substituted aromatic aldehyde (1.05 eq.)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-methoxy-5-methylphenyl)propan-1-one (e.g., 1.78 g, 10 mmol) and the selected aromatic aldehyde (10.5 mmol) in ethanol (20-30 mL). Stir at room temperature until a homogeneous solution is formed.

  • Catalyst Preparation: In a separate beaker, prepare a 40% (w/v) aqueous solution of NaOH by carefully dissolving NaOH pellets in deionized water.

  • Reaction Initiation: Cool the flask containing the reactants in an ice bath. Slowly add the NaOH solution dropwise to the stirred ethanolic solution over 10-15 minutes. A color change and the formation of a precipitate are often observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-6 hours.[7]

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (~100 g). Acidify the mixture to pH ~5-6 by the slow addition of 1 M HCl. This will precipitate the crude chalcone product.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Self-Validation: The purity and identity of the synthesized chalcone should be confirmed using standard analytical techniques:

  • Melting Point: Compare with literature values if available.

  • Spectroscopy: Verify the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic peak for the α,β-unsaturated carbonyl group (~1650-1680 cm⁻¹).

Part II: Synthesis of Pyrazole Derivatives

Pyrazoles are a cornerstone of medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib.[1] The α,β-unsaturated ketone moiety of the chalcone intermediate is perfectly suited for cyclocondensation reactions with hydrazine derivatives to form the five-membered pyrazole ring.[8]

Causality of the Experimental Design: The reaction proceeds via a nucleophilic attack of the hydrazine at the carbonyl carbon of the chalcone, followed by an intramolecular Michael addition of the second nitrogen atom to the β-carbon of the double bond. This cyclization forms a pyrazoline intermediate, which is then oxidized to the stable aromatic pyrazole ring.[8][9] Acetic acid is often used as the solvent and catalyst, promoting both the initial condensation and the subsequent dehydration/oxidation steps.

G chalcone Chalcone (from Part I) pyrazoline Pyrazoline Intermediate chalcone->pyrazoline Cyclocondensation (Acetic Acid, Reflux) hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) hydrazine->pyrazoline pyrazole 1,3,5-Trisubstituted Pyrazole pyrazoline->pyrazole Oxidation (in situ)

Caption: Workflow for the synthesis of pyrazoles from chalcones.

Protocol 2: Synthesis of a 3-(2-Methoxy-5-methylphenyl)-5-aryl-1H-pyrazole

Materials:

  • Chalcone derivative (from Protocol 1) (1.0 eq.)

  • Hydrazine hydrate (80% solution) (1.5-2.0 eq.)

  • Glacial acetic acid

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add the chalcone (e.g., 5 mmol) and glacial acetic acid (20 mL).

  • Reagent Addition: To this solution, add hydrazine hydrate (7.5-10 mmol).

  • Cyclization: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. Monitor the reaction by TLC until the starting chalcone spot has disappeared.

  • Isolation: After completion, allow the mixture to cool to room temperature and then pour it onto crushed ice. The solid pyrazole derivative will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Self-Validation: Confirm the structure of the pyrazole product. In the ¹H NMR spectrum, look for the disappearance of the characteristic vinyl protons of the chalcone and the appearance of a new singlet for the pyrazole C4-H proton (typically δ 6.5-7.0 ppm), along with a broad singlet for the N-H proton.

Part III: Accessing Flavanone and Flavone Scaffolds

Flavonoids are a vast class of natural products with significant therapeutic potential.[10] The synthesis of flavanones and flavones from our starting material requires a two-step sequence starting from the chalcone intermediate: (1) cleavage of the 2'-methoxy group to reveal a 2'-hydroxy group, and (2) intramolecular cyclization.

Causality of the Experimental Design:

  • Demethylation: Aryl methyl ethers are robust, but can be cleaved using strong Lewis acids like boron tribromide (BBr₃) or hydrobromic acid (HBr). BBr₃ is highly effective at low temperatures, forming a complex with the ether oxygen, which is then cleaved upon nucleophilic attack by the bromide ion.

  • Cyclization to Flavanone: The resulting 2'-hydroxychalcone, when treated with a base, undergoes an intramolecular Michael-type addition. The phenoxide ion attacks the β-carbon of the enone system to form the six-membered flavanone ring.[11][12]

  • Oxidative Cyclization to Flavone: Alternatively, various oxidative methods can convert 2'-hydroxychalcones directly to the fully aromatic flavone core.[10][13]

G chalcone 2'-Methoxy Chalcone (from Part I) hydroxy_chalcone 2'-Hydroxy Chalcone chalcone->hydroxy_chalcone Demethylation (e.g., BBr₃) flavanone Flavanone hydroxy_chalcone->flavanone Intramolecular Michael Addition (Base) flavone Flavone hydroxy_chalcone->flavone Oxidative Cyclization

Caption: Synthetic route to flavanones and flavones.

Protocol 3: Two-Step Synthesis of a Flavanone Derivative

Step A: Demethylation of the 2'-Methoxy Chalcone

Materials:

  • 2'-Methoxy chalcone (from Protocol 1) (1.0 eq.)

  • Boron tribromide (BBr₃) (1 M solution in CH₂Cl₂) (1.5 eq.)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Inert Setup: Dissolve the 2'-methoxy chalcone (e.g., 2 mmol) in anhydrous CH₂Cl₂ (20 mL) in an oven-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the BBr₃ solution dropwise via syringe. Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol, followed by water.

  • Extraction: Extract the product with CH₂Cl₂, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2'-hydroxychalcone. This is often used in the next step without further purification.

Step B: Cyclization to the Flavanone

Materials:

  • Crude 2'-hydroxychalcone (from Step A)

  • Ethanol

  • Sodium acetate or a mild base

Procedure:

  • Reaction Setup: Dissolve the crude 2'-hydroxychalcone in ethanol.

  • Base Addition: Add a catalytic amount of a base like sodium acetate.

  • Cyclization: Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Isolation: Cool the reaction mixture and reduce the solvent volume. The flavanone product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.

Self-Validation: Successful conversion to the flavanone is confirmed in the ¹H NMR spectrum by the appearance of the characteristic AMX spin system for the C2 and C3 protons of the heterocyclic ring, typically seen as a doublet of doublets for the C2-H (~δ 5.2-5.5) and two doublets of doublets for the diastereotopic C3-protons (~δ 2.8-3.1).

References

  • PubChem. 1-(2-Methoxy-5-methylphenyl)propan-1-one. National Center for Biotechnology Information. Available from: [Link]

  • Saleh, N. B. et al. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. Available from: [Link]

  • Anusha, S. et al. Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica. Available from: [Link]

  • Al-Ostath, A. et al. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules. Available from: [Link]

  • Kim, D. W. et al. Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. Org. Lett. Available from: [Link]

  • Google Patents. Chalcone derivative containing quinoxaline, preparation method and application thereof. CN109824610B.
  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

  • ACG Publications. Synthesis of biologically active heterocyclic compounds from β- diketones. Available from: [Link]

  • Preprints.org. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Available from: [Link]

  • ResearchGate. (A) Synthesis of 2′-hydroxychalcones derivatives 1a-g by Claisen-Schmidt aldolic condensation... Available from: [Link]

  • ResearchGate. Synthesis of quinoxaline-substituted chalcones. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • ResearchGate. Synthesis and Modification of Hetero-Fused Pyrazoles... Available from: [Link]

  • MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available from: [Link]

  • ScienceScholar. Synthesis of heterocyclic compounds and their utilities in the field biological science. Available from: [Link]

  • Natural Resources for Human Health. Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. Available from: [Link]

  • National Center for Biotechnology Information. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. Available from: [Link]

  • Iraqi Journal of Science. Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Available from: [Link]

  • RWTH Publications. Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Available from: [Link]

  • Heterocyclic Chemistry. Available from: [Link]

  • Scribd. Modified Vilsmeier-Haack Reactions of A-Methylene Ketones. Available from: [Link]

  • Journal of Chemical Reaction and Synthesis. One pot synthesis of conjugated chalcone-quinoxalines using an organocatalyst under ultrasonic mediation. Available from: [Link]

  • JETIR. SYNTHESIS AND FORMULATION OF HETEROCYCLIC ANALOGS. Available from: [Link]

  • Chemical Review and Letters. New Synthesis of Chalcone Derivatives and Their Applications. Available from: [Link]

  • MDPI. Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. Available from: [Link]

  • MDPI. Flavones and Related Compounds: Synthesis and Biological Activity. Available from: [Link]

  • ResearchGate. Vilsmeier—Haack Reactions of Carbonyl Compounds... Available from: [Link]

  • BioMed J Sci & Tech Res. Synthesis of Flavones. Available from: [Link]

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Method

Application Notes and Protocols for the Synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one Derivatives

Abstract This document provides a comprehensive guide for the synthesis of 1-(2-methoxy-5-methylphenyl)propan-1-one and its derivatives, compounds of significant interest in medicinal chemistry and organic synthesis. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-methoxy-5-methylphenyl)propan-1-one and its derivatives, compounds of significant interest in medicinal chemistry and organic synthesis. The primary method detailed is the Friedel-Crafts acylation of 4-methylanisole with propionyl chloride, a robust and well-established electrophilic aromatic substitution reaction. This application note offers an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental protocol, safety considerations, and characterization data. The content is designed for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical insights required for successful synthesis.

Introduction and Significance

1-(2-Methoxy-5-methylphenyl)propan-1-one and its structural analogs are valuable intermediates in the synthesis of a variety of organic molecules.[1] These aromatic ketones serve as foundational scaffolds for the development of compounds with potential applications in pharmaceuticals and agrochemicals.[2] The presence of the methoxy and methyl groups on the aromatic ring, along with the propanone side chain, offers multiple sites for further chemical modification, making them versatile building blocks in drug discovery and materials science.[1][3]

The synthesis of these compounds is most commonly achieved through the Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry.[4] This reaction allows for the direct introduction of an acyl group onto an aromatic ring, a key transformation in the construction of complex molecular architectures.[5] Understanding the nuances of this reaction is crucial for optimizing yield and purity, which is the primary focus of this guide.

Mechanistic Overview: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction.[6][7] The reaction proceeds through the generation of a highly reactive electrophile, an acylium ion, which is then attacked by the electron-rich aromatic ring.

The mechanism can be delineated into three key steps:

  • Formation of the Acylium Ion: The reaction is initiated by the interaction of an acyl halide (in this case, propionyl chloride) with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion.[7][8]

  • Electrophilic Attack: The π-electrons of the aromatic ring (4-methylanisole) act as a nucleophile, attacking the electrophilic carbon of the acylium ion.[9] This step results in the formation of a non-aromatic carbocation intermediate known as an arenium ion or σ-complex. The aromaticity of the ring is temporarily disrupted.[7]

  • Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This deprotonation event restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[6][9]

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone group, which prevents further polysubstitution reactions.[10][11] Additionally, the acylium ion is resonance-stabilized and does not undergo rearrangements, leading to a more predictable product distribution.[7][12]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1-(2-methoxy-5-methylphenyl)propan-1-one.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityEquivalents
4-MethylanisoleC₈H₁₀O122.1610.0 g (10.15 mL)1.0
Propionyl ChlorideC₃H₅ClO92.528.3 g (7.6 mL)1.1
Anhydrous Aluminum ChlorideAlCl₃133.3412.0 g1.1
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
5% Hydrochloric Acid (aq)HCl36.46100 mL-
Saturated Sodium Bicarbonate (aq)NaHCO₃84.0150 mL-
Brine (Saturated NaCl solution)NaCl58.4450 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • 125 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_addition Reagent Addition (Controlled) cluster_reaction Reaction Progression cluster_workup Work-up and Isolation cluster_purification Purification Setup 1. Assemble dry three-necked flask with condenser, dropping funnel, and N₂ inlet. ChargeAlCl3 2. Charge flask with AlCl₃ and 100 mL DCM. Setup->ChargeAlCl3 Cool 3. Cool suspension to 0-5 °C in an ice bath. ChargeAlCl3->Cool AddPropCl 5. Add propionyl chloride solution dropwise over 30 min. Cool->AddPropCl PrepPropCl 4. Prepare solution of propionyl chloride in 50 mL DCM. PrepPropCl->AddPropCl PrepAnisole 6. Prepare solution of 4-methylanisole in 50 mL DCM. AddAnisole 7. Add 4-methylanisole solution dropwise over 30 min. PrepAnisole->AddAnisole Stir 8. Stir at 0-5 °C for 1 hour. AddAnisole->Stir Warm 9. Remove ice bath and stir at room temperature for 2-3 hours. Stir->Warm Monitor 10. Monitor reaction completion via TLC. Warm->Monitor Quench 11. Slowly pour reaction mixture into ice/conc. HCl. Monitor->Quench Separate 12. Transfer to separatory funnel, separate layers. Quench->Separate Extract 13. Extract aqueous layer with DCM. Separate->Extract Wash 14. Wash combined organic layers with 5% HCl, NaHCO₃, and brine. Extract->Wash Dry 15. Dry over anhydrous MgSO₄. Wash->Dry Filter 16. Filter and concentrate via rotary evaporation. Dry->Filter Purify 17. Purify crude product by vacuum distillation or column chromatography. Filter->Purify

Caption: Experimental workflow for Friedel-Crafts acylation.

Step-by-Step Procedure
  • Reaction Setup: Assemble a clean, dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a 125 mL pressure-equalizing dropping funnel, and a reflux condenser. Place a calcium chloride drying tube atop the condenser to protect the reaction from atmospheric moisture. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (12.0 g) followed by 100 mL of anhydrous dichloromethane (DCM). Stir the mixture to form a suspension.

  • Cooling: Immerse the reaction flask in an ice-water bath and cool the suspension to 0-5 °C with vigorous stirring. It is crucial to maintain this temperature during the addition of reagents to control the exothermic reaction.[6]

  • Acyl Chloride Addition: In a separate dry flask, prepare a solution of propionyl chloride (8.3 g) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the propionyl chloride solution dropwise to the stirred AlCl₃ suspension over approximately 30 minutes. Ensure the internal temperature does not rise above 10 °C.

  • Aromatic Substrate Addition: After the complete addition of propionyl chloride, prepare a solution of 4-methylanisole (10.0 g) in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-40 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: Once the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-3 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate) to check for the consumption of the starting material (4-methylanisole).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.[6] This step hydrolyzes the aluminum chloride complex and quenches the reaction. Perform this step in a well-ventilated fume hood as HCl gas will be evolved.

  • Extraction and Washing: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM. Combine all organic layers. Wash the combined organic phase successively with 50 mL of 5% HCl (aq), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent by gravity filtration and concentrate the filtrate using a rotary evaporator to remove the DCM.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(2-methoxy-5-methylphenyl)propan-1-one.

Characterization and Data

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

Physical Properties
PropertyValue
IUPAC Name 1-(2-methoxy-5-methylphenyl)propan-1-one[13]
Molecular Formula C₁₁H₁₄O₂[14]
Molecular Weight 178.23 g/mol [14]
Appearance Colorless to pale yellow liquid/solid
Boiling Point ~154 °C at 26 mmHg[6]
Spectroscopic Data (Expected)
TechniqueExpected Data
¹H NMR (CDCl₃) δ (ppm): ~7.3 (d, 1H, Ar-H), ~7.0 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), 3.85 (s, 3H, -OCH₃), 2.95 (q, 2H, -COCH₂CH₃), 2.3 (s, 3H, Ar-CH₃), 1.2 (t, 3H, -COCH₂CH₃).
¹³C NMR (CDCl₃) δ (ppm): ~200 (C=O), ~155 (Ar-C-O), ~132 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~110 (Ar-C), ~55 (-OCH₃), ~35 (-COCH₂), ~20 (Ar-CH₃), ~8 (-CH₃).
IR (neat) ν (cm⁻¹): ~2970 (C-H stretch), ~1675 (C=O stretch, aryl ketone), ~1600, ~1490 (C=C aromatic stretch), ~1250 (C-O stretch).
Mass Spec (EI) m/z (%): 178 (M⁺), 149 ([M-C₂H₅]⁺), 121 ([M-C₂H₅CO]⁺).

Note: Specific chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.

Safety and Handling Precautions

The Friedel-Crafts acylation involves several hazardous materials and requires strict adherence to safety protocols.

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. It can cause severe burns. Handle in a fume hood and avoid contact with skin and eyes. Weigh quickly and keep the container tightly sealed.[10]

  • Propionyl Chloride: Corrosive, lachrymatory, and moisture-sensitive. Reacts with water to form HCl gas. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted within a fume hood.[10]

  • Reaction Quenching: The quenching process is highly exothermic and releases corrosive HCl gas. Add the reaction mixture to the ice/acid mixture slowly and with caution.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.[8]

Conclusion

This application note provides a detailed and practical guide for the synthesis of 1-(2-methoxy-5-methylphenyl)propan-1-one via Friedel-Crafts acylation. By understanding the underlying mechanism and adhering to the outlined protocol and safety measures, researchers can reliably synthesize this valuable chemical intermediate for further applications in drug development and chemical research. The provided characterization data serves as a benchmark for verifying the successful synthesis and purity of the final product.

References

  • Experiment 1: Friedel-Crafts Acylation. (n.d.).
  • Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. (2026, March 4). MDPI. Retrieved from [Link]

  • 1-(2-Methoxy-5-methylphenyl)propan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Friedel-Crafts Acylation of Anisole. (n.d.). Retrieved from [Link]

  • Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. Retrieved from [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025, June 18). MDPI. Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Ch12: Friedel-Crafts acylation. (n.d.). University of Calgary. Retrieved from [Link]

  • Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. (n.d.). Chemguide. Retrieved from [Link]

  • Reaction: Acylation via Friedel-Crafts. (n.d.). In Introduction to Organic Chemistry. OER. Retrieved from [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). LibreTexts Chemistry. Retrieved from [Link]

Sources

Application

Application Note: Regioselective Synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one via Friedel-Crafts Acylation

Introduction & Mechanistic Rationale The synthesis of 1-(2-methoxy-5-methylphenyl)propan-1-one (CAS: 82620-73-3), also referred to as 4-methyl-2-propionylanisole, is a quintessential demonstration of regioselective Elect...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of 1-(2-methoxy-5-methylphenyl)propan-1-one (CAS: 82620-73-3), also referred to as 4-methyl-2-propionylanisole, is a quintessential demonstration of regioselective Electrophilic Aromatic Substitution (EAS)[1],[2]. This protocol details the optimized Friedel-Crafts acylation of 4-methylanisole using propionyl chloride and an aluminum chloride (AlCl₃) catalyst.

Causality in Regioselectivity: 4-Methylanisole possesses two activating, ortho/para-directing substituents: a methoxy group (-OCH₃) and a methyl group (-CH₃). The methoxy group is strongly activating due to the resonance donation of its oxygen lone pairs (+M effect), which significantly outcompetes the weak inductive and hyperconjugative electron donation (+I effect) of the methyl group. Because the position para to the methoxy group is sterically blocked by the methyl group, the highly reactive acylium electrophile is [3]. This precise electronic control yields the target 1,2,5-trisubstituted benzene ring with minimal byproduct formation.

Catalyst Stoichiometry & Causality: Unlike Friedel-Crafts alkylation, acylation requires a super-stoichiometric amount of Lewis acid. The newly formed ketone product contains a basic carbonyl oxygen that strongly coordinates with AlCl₃, effectively sequestering the catalyst and forming an inactive complex. Therefore, a minimum of 1.1 to 1.2 equivalents of AlCl₃ must be employed to drive the reaction to full conversion.

Reaction Mechanism Pathway

The mechanistic sequence relies on the generation of a highly electrophilic acylium ion, followed by aromatic attack and subsequent rearomatization.

Mechanism R1 Propionyl Chloride + AlCl3 I1 Acylium Ion [CH3CH2C=O]+ R1->I1 Lewis Acid Activation I2 Sigma Complex (Arenium Ion) I1->I2 EAS Attack (ortho to -OCH3) R2 4-Methylanisole R2->I2 I3 AlCl3-Ketone Complex I2->I3 Deprotonation (-HCl) P1 1-(2-Methoxy-5-methylphenyl) propan-1-one I3->P1 Aqueous Quench (Ice/HCl)

Caption: Mechanistic pathway of the Friedel-Crafts acylation of 4-methylanisole.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis.

Reagent / ProductMolecular WeightEquivalentsMass / VolumeDensityRole
4-Methylanisole 122.16 g/mol 1.01.22 g (1.26 mL)0.969 g/mLStarting Material
Propionyl Chloride 92.52 g/mol 1.11.02 g (0.96 mL)1.065 g/mLAcylating Agent
Aluminum Chloride 133.34 g/mol 1.21.60 gN/ALewis Acid Catalyst
Dichloromethane (DCM) 84.93 g/mol -15.0 mL1.33 g/mLSolvent
1-(2-Methoxy-5-methylphenyl)propan-1-one [1]1.0 (Theoretical)1.78 gN/ATarget Product

Experimental Workflow & Protocol

The following self-validating protocol ensures high yield while mitigating common side reactions, such as the Lewis acid-mediated cleavage of the methoxy ether bond (demethylation).

Workflow S1 1. Setup & Purge Flame-dry glassware, N2 atm S2 2. Reagent Mixing Dissolve 4-methylanisole + Propionyl Cl in DCM S1->S2 S3 3. Catalyst Addition Add AlCl3 at 0°C (Control exotherm) S2->S3 S4 4. Reaction Stir at RT until completion (TLC) S3->S4 S5 5. Quenching Pour into Ice/HCl (Break Al-complex) S4->S5 S6 6. Isolation Extract, Wash, Dry, Concentrate S5->S6 S7 7. Pure Product 1-(2-Methoxy-5-methylphenyl) propan-1-one S6->S7

Caption: Step-by-step experimental workflow for Friedel-Crafts acylation.

Step-by-Step Methodology

Step 1: System Preparation (Moisture Exclusion)

  • Action: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen (N₂) or Argon.

  • Causality: AlCl₃ reacts violently with atmospheric moisture to form HCl gas and inactive Al(OH)₃. Maintaining a strictly anhydrous environment validates the integrity of the active acylium species.

Step 2: Reagent Loading

  • Action: Inject 15 mL of anhydrous Dichloromethane (DCM) into the flask. Add 4-methylanisole (1.26 mL, 10 mmol) and propionyl chloride (0.96 mL, 11 mmol).

  • Causality: DCM is utilized as a non-coordinating, polar aprotic solvent that stabilizes the intermediate acylium ion without reacting with it.

Step 3: Catalyst Addition (Temperature Control)

  • Action: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Carefully add anhydrous AlCl₃ (1.60 g, 12 mmol) in small portions over 15 minutes.

  • Self-Validation Check: The solution will transition to a deep yellow/red hue, visually confirming the formation of the highly conjugated arenium ion complex. Minor HCl gas evolution will occur.

  • Causality: Adding the catalyst at 0 °C controls the highly exothermic nature of Lewis acid-base complexation. Strict temperature control prevents the thermal degradation of the methoxy ether bond (a known side reaction yielding unwanted phenol derivatives).

Step 4: Reaction Progression

  • Action: Remove the ice bath after 30 minutes and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 2 hours.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The disappearance of the non-polar 4-methylanisole spot and the emergence of a more polar, UV-active product spot validates reaction completion.

Step 5: Quenching & Workup

  • Action: Slowly pour the reaction mixture into a beaker containing 30 g of crushed ice and 10 mL of 1M HCl. Stir vigorously until the organic and aqueous layers become distinct and clear.

  • Causality: The product initially exists as a robust coordination complex with aluminum. The acidic ice quench protonates the ketone oxygen, liberating the free product while solubilizing the aluminum salts into the aqueous layer, effectively preventing intractable emulsions.

Step 6: Extraction & Isolation

  • Action: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers and wash sequentially with distilled water (20 mL), saturated aqueous NaHCO₃ (20 mL, to neutralize residual acid), and brine (20 mL).

  • Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(2-methoxy-5-methylphenyl)propan-1-one.

  • Purification: If necessary, purify the crude oil via silica gel flash column chromatography (Hexanes/Ethyl Acetate gradient) to obtain the analytically pure compound.

References

  • PubChem - 1-(2-Methoxy-5-methylphenyl)propan-1-one. National Center for Biotechnology Information. [Link]

  • Pearson Education - Electrophilic Aromatic Substitution: Predict the major products of the following reactions. Organic Chemistry Channels. [Link]

Sources

Method

Developing Robust Analytical Methods for Substituted Propiophenones: An Application and Protocol Guide

Introduction: The Significance of Propiophenone Analysis in Pharmaceutical Development Substituted propiophenones are a critical class of compounds in pharmaceutical science, serving as key intermediates and active pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Propiophenone Analysis in Pharmaceutical Development

Substituted propiophenones are a critical class of compounds in pharmaceutical science, serving as key intermediates and active pharmaceutical ingredients (APIs) in a wide array of therapeutic agents.[1][2] Their structural motif is found in drugs with diverse applications, including antidepressants like bupropion and analgesics such as tapentadol.[1][2] The precise and accurate analysis of these compounds is paramount throughout the drug development lifecycle, from synthesis and formulation to quality control and stability testing, to ensure product safety and efficacy.[1][3]

The chemical diversity of substituted propiophenones presents unique analytical challenges. Variations in substituent groups on the aromatic ring and potential modifications to the propiophenone backbone can significantly alter their physicochemical properties, necessitating tailored analytical approaches. This guide provides a comprehensive overview of the primary analytical techniques for the characterization and quantification of substituted propiophenones, offering detailed protocols and expert insights to aid researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.

Core Analytical Techniques: A Comparative Overview

The selection of an appropriate analytical method for a substituted propiophenone derivative is contingent upon the specific analytical objective, whether it be quantification, impurity profiling, or structural elucidation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

ParameterHPLC-UVGC-MSNMR
Principle Separation based on polarity, UV detectionSeparation based on volatility, mass-based detectionQuantification and structure elucidation based on nuclear spin in a magnetic field
Primary Use Quantification, Purity AnalysisQuantification, IdentificationAbsolute Quantification, Structure Elucidation
Selectivity Good to ExcellentExcellentExcellent
Sensitivity HighVery HighModerate
Typical LOD 1-10 ng/mL0.1-1 ng/mL~0.1% by weight
Typical LOQ 5-50 ng/mL0.5-5 ng/mL~0.5% by weight

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

Reverse-phase HPLC (RP-HPLC) is the predominant analytical technique for the separation, identification, and quantification of substituted propiophenones in both pharmaceutical formulations and biological matrices.[1] Its versatility, robustness, and compatibility with a wide range of detectors make it the go-to method for routine quality control and stability studies.

Causality in HPLC Method Development

The development of a successful HPLC method hinges on a systematic optimization of several key parameters. The goal is to achieve adequate resolution between the main analyte and any impurities or degradation products, with good peak shape and a reasonable run time.

  • Column Selection: A C18 column is a common starting point for the analysis of moderately polar compounds like propiophenones.[4] The choice of a specific C18 phase (e.g., end-capped, high-purity silica) can significantly impact peak shape, especially for basic analytes that can interact with residual silanols on the stationary phase.

  • Mobile Phase Composition: The mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol, controls the retention and elution of the analytes. The organic modifier content is adjusted to achieve optimal retention times.

  • Mobile Phase pH: For ionizable propiophenone derivatives, the pH of the mobile phase is a critical parameter. Adjusting the pH can suppress the ionization of acidic or basic functional groups, leading to improved peak shape and retention.

  • Detector Wavelength: A UV detector is commonly used for propiophenones due to the presence of a chromophore in their structure. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity.

Experimental Protocol: HPLC-UV Analysis of a Substituted Propiophenone

This protocol provides a general framework for the analysis of a substituted propiophenone. It should be optimized for the specific analyte and matrix.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Buffer (e.g., phosphate or acetate) and acid/base for pH adjustment (e.g., phosphoric acid, triethylamine).

  • Reference standard of the substituted propiophenone.

  • Sample to be analyzed.

2. Mobile Phase Preparation:

  • Prepare the aqueous and organic mobile phase components. For example, Mobile Phase A: 0.1% Phosphoric Acid in Water; Mobile Phase B: Acetonitrile.

  • Filter the mobile phases through a 0.45 µm membrane filter and degas them before use.[4]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., mobile phase or a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample and dissolve it in a suitable solvent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[5]

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: λmax of the analyte (e.g., 254 nm)

  • Gradient Program (Example):

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30.1-35 min: Return to initial conditions (90% A, 10% B) and equilibrate.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of the substituted propiophenone in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Detector UV-Vis Detector HPLC->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and thermally stable substituted propiophenones. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, making it ideal for both quantification and structural elucidation of unknown impurities.

Rationale for GC-MS Method Parameters
  • Injector Temperature: The injector temperature must be high enough to ensure rapid and complete volatilization of the sample without causing thermal degradation.

  • Oven Temperature Program: A temperature program is typically used to separate compounds with a range of boiling points. The initial temperature, ramp rate, and final temperature are optimized to achieve good resolution.

  • Carrier Gas: Helium is the most common carrier gas due to its inertness and efficiency.

  • Ionization Mode: Electron Ionization (EI) is the most common ionization technique, providing reproducible mass spectra that can be compared to library databases for compound identification.

Experimental Protocol: GC-MS Analysis of a Substituted Propiophenone

This protocol provides a starting point for GC-MS method development.

1. Instrumentation and Materials:

  • GC system coupled to a mass spectrometer (e.g., single quadrupole).

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • High-purity helium.

  • Volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Reference standard of the substituted propiophenone.

  • Sample to be analyzed.

2. Standard and Sample Preparation:

  • Prepare stock and working standard solutions in a volatile solvent at appropriate concentrations (e.g., 1-100 µg/mL).

  • Prepare the sample solution in the same solvent to a concentration within the calibration range.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (e.g., m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.

4. Data Analysis:

  • Identify the substituted propiophenone by comparing its retention time and mass spectrum to that of the reference standard and/or a spectral library (e.g., NIST).[6]

  • For quantification, construct a calibration curve using the peak areas obtained in SIM mode.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results StandardPrep Standard Preparation GC Gas Chromatograph StandardPrep->GC SamplePrep Sample Preparation SamplePrep->GC MS Mass Spectrometer GC->MS DataAcquisition Data Acquisition MS->DataAcquisition Identification Identification & Quantification DataAcquisition->Identification

Caption: General workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of substituted propiophenones and their related impurities.[7] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule, allowing for the determination of its connectivity and stereochemistry.[7][8]

Key NMR Parameters for Structural Analysis
  • Chemical Shift (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the nucleus.

  • Integration: The area under an NMR signal, which is proportional to the number of nuclei giving rise to that signal.

  • Spin-Spin Coupling (J): The interaction between neighboring nuclei, which causes signals to split into multiplets and provides information about the connectivity of atoms.

Experimental Protocol: ¹H NMR Analysis of a Substituted Propiophenone

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Internal standard (for quantitative NMR, qNMR), e.g., tetramethylsilane (TMS) for chemical shift referencing.

  • Sample to be analyzed.

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Add a small amount of TMS as an internal reference (δ = 0.00 ppm).

3. Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard pulse sequences.

4. Data Analysis:

  • Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the substituted propiophenone.[9]

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results SamplePrep Sample Dissolution in Deuterated Solvent NMR NMR Spectrometer SamplePrep->NMR DataAcquisition Data Acquisition NMR->DataAcquisition StructureElucidation Structure Elucidation DataAcquisition->StructureElucidation

Caption: General workflow for NMR analysis.

Analytical Method Validation: Ensuring Data Integrity and Regulatory Compliance

Validation of an analytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[10] This is a critical step to ensure the reliability, reproducibility, and accuracy of the analytical data, and it is a mandatory requirement for regulatory submissions.[11] The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide comprehensive guidelines for analytical method validation.[12][13][14]

Key Validation Parameters

The core parameters that must be evaluated during method validation are summarized below.[11]

Validation ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

The validation process should be well-documented in a validation protocol, and the results should be summarized in a validation report.[15]

Conclusion

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical development and quality control for substituted propiophenones. A thorough understanding of the principles and practical considerations of HPLC, GC-MS, and NMR spectroscopy, coupled with a systematic approach to method validation according to ICH and USP guidelines, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing these important compounds. This guide provides a foundational framework to assist scientists in this critical endeavor.

References

  • Smolecule. (n.d.). Comprehensive Reverse Phase HPLC Analysis of Propiophenone Derivatives: Application Notes and Protocols.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Smolecule. (n.d.). Comprehensive Analysis of Beta-Dimethylamino Propiophenone Derivatives: HPLC Methods and Applications.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 4'-Bromo-3-(3-methylphenyl)propiophenone.
  • Smolecule. (n.d.). column selection guide for propiophenone derivative analysis.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr.
  • BenchChem. (2025). analytical methods for detecting byproducts in propiophenone reactions.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • BenchChem. (2025). A Technical Guide to the Synthesis of Substituted Propiophenones.
  • Osuagwu, G. G. E., Edeoga, H. O., & Osuagwu, A. N. (2021, March 15). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Journal of Pharmaceutical Research International.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one

Welcome to the technical support center for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS 82620-73-3).[1][2] This guide is designed for researchers, chemists, and process development professionals to pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS 82620-73-3).[1][2] This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this important synthetic transformation. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to proactively optimize your reaction for maximum yield and purity.

The target molecule is typically synthesized via a Friedel-Crafts acylation of 4-methylanisole with propanoyl chloride or propionic anhydride, utilizing a Lewis acid catalyst.[3][4] This electrophilic aromatic substitution is a powerful C-C bond-forming reaction but is highly sensitive to reaction conditions.[4][5] This guide will focus on the most common challenges associated with this specific synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Symptom: After workup, the isolated mass of the crude product is significantly lower than the theoretical yield, or no product is observed upon analysis (TLC, GC-MS, NMR).

Potential Cause Explanation Recommended Solution
Inactive Lewis Acid Catalyst Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic.[6] Exposure to atmospheric moisture will hydrolyze the catalyst, rendering it inactive and unable to generate the necessary acylium ion electrophile.[6]1. Ensure Anhydrous Conditions: Use flame-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] 2. Use Fresh Catalyst: Use a freshly opened bottle of AlCl₃ or a well-stored, sealed container. Avoid using old or discolored catalyst.
Insufficient Catalyst Stoichiometry Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. The product ketone is a Lewis base that forms a stable complex with the catalyst, effectively sequestering it.[3][6][7] This complex must be hydrolyzed during the aqueous workup to release the product.[3]1. Stoichiometric Loading: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (typically the acylating agent). 2. Order of Addition: Add the AlCl₃ to the solvent, followed by the slow addition of the acylating agent to form the acylium ion, before adding the 4-methylanisole.[8]
Poor Quality Reagents The acylating agent (propanoyl chloride) can hydrolyze to propanoic acid over time. Carboxylic acids can inhibit the reaction.[6] The starting material, 4-methylanisole, should be pure.1. Purify Reagents: Distill propanoyl chloride and 4-methylanisole if their purity is questionable. 2. Check for Hydrolysis: Ensure the propanoyl chloride is a clear liquid and not fuming excessively, which could indicate decomposition.
Incorrect Reaction Temperature The initial formation of the acylium ion complex with AlCl₃ is often exothermic.[8] Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may result in an impractically slow reaction rate.1. Controlled Addition: Add the acylating agent to the AlCl₃ suspension at a low temperature (0-5 °C) to control the initial exotherm.[8] 2. Monitor Progress: After the initial addition, allow the reaction to warm to room temperature and monitor its progress by TLC or GC. Gentle heating may be required to drive the reaction to completion, but should be approached with caution.
Problem 2: Formation of Significant Side Products

Symptom: TLC or GC analysis shows multiple spots/peaks in addition to the desired product. The isolated product is difficult to purify.

Potential Cause Explanation Recommended Solution
Isomeric Product Formation The methoxy group (-OCH₃) is a strong ortho-, para-director, while the methyl group (-CH₃) is a weaker ortho-, para-director. Acylation can occur at the position ortho to the methoxy group (desired product) or ortho to the methyl group.1. Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the desired isomer due to steric hindrance. 2. Choice of Lewis Acid: While AlCl₃ is common, milder Lewis acids like FeCl₃ or ZnCl₂ can sometimes offer improved regioselectivity.[6][7]
Dealkylation/Rearrangement Although less common in acylation than alkylation, harsh conditions (high temperature, excess strong Lewis acid) can potentially lead to demethylation of the methoxy group or other rearrangements.1. Milder Conditions: Use the minimum effective amount of Lewis acid and maintain a controlled temperature profile. 2. Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction and quench it once the starting material is consumed.
Reaction with Solvent If using a reactive solvent (e.g., benzene, toluene), it can compete with the 4-methylanisole in the acylation reaction.1. Inert Solvent: Use a non-reactive solvent such as dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene. DCM is a common and effective choice.
Problem 3: Difficult Workup and Purification

Symptom: Formation of a persistent emulsion during aqueous workup, or the product is obtained as a hard-to-purify oil.

Potential Cause Explanation Recommended Solution
Violent Quenching The reaction of excess AlCl₃ with water is highly exothermic and produces aluminum hydroxides, which can lead to emulsions.[6]1. Controlled Quench: Pour the reaction mixture slowly and carefully onto a mixture of crushed ice and concentrated HCl.[6][8] This hydrolyzes the aluminum complexes while keeping the solution acidic to prevent precipitation of aluminum hydroxides.
Product is an Oil or Low-Melting Solid The product, 2'-methoxy-5'-methylpropiophenone, may not be a high-melting crystalline solid, making isolation by recrystallization challenging.[1]1. Column Chromatography: If recrystallization fails, silica gel column chromatography is the most effective method for purification. Use a gradient of ethyl acetate in hexanes to separate the product from nonpolar impurities and more polar side products. 2. Bisulfite Adduct Formation: For stubborn impurities, particularly unreacted aldehydes or other reactive ketones, consider forming a bisulfite adduct.[9][10][11] This technique can selectively pull carbonyl compounds into an aqueous layer, which can then be separated and the desired ketone regenerated.[11]

Frequently Asked Questions (FAQs)

Q1: Why is a full stoichiometric equivalent of AlCl₃ required for this reaction? A1: The product, an aryl ketone, is a Lewis base that forms a stable complex with the AlCl₃ catalyst. This complex deactivates the catalyst, preventing it from facilitating further reactions.[3][6][7] Therefore, at least one equivalent of the catalyst is needed for every equivalent of product formed. The complex is broken during the aqueous acidic workup, liberating the final ketone product.[3][12]

Q2: Can I use propionic anhydride instead of propanoyl chloride? A2: Yes, propionic anhydride is a viable acylating agent for Friedel-Crafts acylation.[4][7] You will typically need more than two equivalents of the Lewis acid when using an anhydride, as the generated carboxylic acid byproduct will also complex with the catalyst.

Q3: My starting material has a hydroxyl (-OH) group. Can I still perform a Friedel-Crafts acylation? A3: No, aromatic rings with basic, lone-pair-containing groups like hydroxyl (-OH) or amino (-NH₂) are not suitable for Friedel-Crafts acylation. These groups will react with the Lewis acid catalyst, forming a complex that strongly deactivates the aromatic ring towards electrophilic substitution.[6]

Q4: How can I avoid polyacylation? A4: Fortunately, polyacylation is generally not a problem in Friedel-Crafts acylation. The first acyl group added to the ring is electron-withdrawing, which deactivates the aromatic ring and makes it less susceptible to a second acylation reaction.[6][7] This is a key advantage over Friedel-Crafts alkylation, where polyalkylation is a common side reaction.[13]

Q5: What is the expected regioselectivity of this reaction? A5: The methoxy group is a powerful ortho-, para-directing group due to its ability to donate electron density through resonance. The methyl group is a weaker ortho-, para-director. The acylation will be directed primarily by the stronger methoxy group. While some para-acylation (relative to the methoxy group) is possible, the major product is expected to be the ortho-acylated isomer, 1-(2-Methoxy-5-methylphenyl)propan-1-one, due to steric hindrance from the methyl group at the para position.

Experimental Protocols & Visualizations

Optimized Synthesis Protocol

This protocol is designed for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one on a laboratory scale.

Materials:

  • 4-Methylanisole (Reagent Grade, distilled)

  • Propanoyl chloride (Reagent Grade, distilled)

  • Aluminum chloride, anhydrous (Reagent Grade, fresh bottle)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Crushed ice

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, add anhydrous aluminum chloride (1.2 eq). Add anhydrous DCM to create a stirrable slurry. Cool the flask to 0 °C in an ice bath.

  • Acylium Ion Formation: Charge the dropping funnel with propanoyl chloride (1.1 eq) dissolved in a small amount of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes, maintaining the temperature at 0-5 °C.

  • Aromatic Substitution: In a separate step, add 4-methylanisole (1.0 eq) to the dropping funnel, diluted with a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Once the reaction is complete, slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via silica gel column chromatography.

Workflow & Mechanism Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Prepare Reagents (Anhydrous DCM, AlCl₃, Propanoyl Chloride, 4-Methylanisole) setup 2. Assemble Dry Glassware (Inert Atmosphere) reagents->setup complex 3. Form Complex (Add Propanoyl Chloride to AlCl₃ at 0°C) setup->complex addition 4. Add Substrate (Add 4-Methylanisole solution) complex->addition stir 5. Stir at RT (Monitor by TLC) addition->stir quench 6. Quench (Pour into Ice/HCl) stir->quench extract 7. Extract with DCM quench->extract wash 8. Wash & Dry extract->wash purify 9. Purify (Column Chromatography) wash->purify product Final Product purify->product

Caption: General experimental workflow for Friedel-Crafts acylation.

G start Low Yield or Failed Reaction c1 Were anhydrous conditions and fresh AlCl₃ used? start->c1 c2 Was catalyst stoichiometry >= 1.1 equivalents? c1->c2 Yes s1 ACTION: Redo reaction using dry glassware, inert atmosphere, and fresh catalyst. c1->s1 No c3 Was temperature controlled during addition (0-5°C)? c2->c3 Yes s2 ACTION: Increase AlCl₃ to 1.1-1.2 equivalents. c2->s2 No c4 Is product complexed with AlCl₃? c3->c4 Yes s3 ACTION: Control exotherm by cooling and slow addition. c3->s3 No s4 ACTION: Ensure proper acidic workup (Ice/HCl) to break the complex. c4->s4 No end_ok Problem Resolved c4->end_ok Yes s1->end_ok s2->end_ok s3->end_ok s4->end_ok

Caption: Troubleshooting flowchart for low product yield.

References
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Nambo, M., & Crudden, C. M. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5988. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxy-5-methylphenyl)propan-1-one. Retrieved from [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. [Link]

  • Woodhouse, J. C. (1940). Purification of aldehyde-ketone mixtures. U.S. Patent No. 2,205,184. Washington, DC: U.S.
  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • Course Hero. (2006). Friedel-Crafts Acylation of Anisole. [Link]

  • Introduction to Organic Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. [https://open.library.ubc.ca/viewer/chem233/1.0/holmes/10.9 Reaction Acylation via Friedel-Crafts]([Link] Reaction Acylation via Friedel-Crafts)

  • Chemspace. (n.d.). 1-{[(2-methoxy-5-methylphenyl)methyl]amino}propan-2-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.10: Reduction of Aromatic Compounds. [Link]

  • Introduction to Organic Chemistry. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts. [https://open.library.ubc.ca/viewer/chem233/1.0/holmes/10.8 Reaction Alkylation via Friedel-Crafts]([Link] Reaction Alkylation via Friedel-Crafts)

  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one

Welcome to the technical support center for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, while often appearing straightforward via a Friedel-Crafts acylation, presents several nuanced challenges that can impact yield, purity, and scalability. This document aims to provide not just solutions, but also the scientific reasoning behind them, empowering you to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one, primarily through the Friedel-Crafts acylation of 4-methylanisole with propanoyl chloride or propanoic anhydride.

Problem 1: Low or No Product Yield

Symptom: After the reaction and workup, analysis (TLC, GC-MS, or ¹H NMR) shows a low yield of the desired product or its complete absence.

Possible Causes and Solutions:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is the cornerstone of the Friedel-Crafts reaction. Its activity can be compromised by moisture.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous Lewis acids. Aluminum chloride, for instance, is highly hygroscopic.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from deactivating the catalyst.[1]

      • Solvent Purity: Use anhydrous solvents. Molecular sieves can be used to dry solvents immediately before use.

  • Insufficient Catalyst Loading: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because both the acylating agent and the resulting ketone product can form complexes with it, rendering it inactive.[2]

    • Troubleshooting Steps:

      • Increase Catalyst Stoichiometry: If using a catalyst like AlCl₃, ensure at least 1.1 to 1.5 equivalents are used. For less reactive substrates, up to 2.5 equivalents may be necessary.

      • Catalyst Choice: Consider more catalytically active systems if substoichiometric amounts are desired, although this can introduce other challenges.

  • Poor Quality Starting Materials: Impurities in 4-methylanisole or propanoyl chloride can interfere with the reaction.

    • Troubleshooting Steps:

      • Purify Starting Materials: Distill 4-methylanisole and propanoyl chloride before use if their purity is questionable.

      • Confirm Identity and Purity: Use analytical techniques like NMR or GC-MS to verify the purity of your starting materials.

  • Incorrect Reaction Temperature: The formation of the acylium ion electrophile and the subsequent aromatic substitution are temperature-dependent.

    • Troubleshooting Steps:

      • Initial Cooling: The initial reaction between the Lewis acid and the acylating agent is often exothermic and should be performed at a low temperature (0-5 °C) to control the reaction rate.[1]

      • Gradual Warming: After the addition of the aromatic substrate, the reaction may need to be slowly warmed to room temperature or even gently heated to proceed to completion. Monitor the reaction progress by TLC or GC to determine the optimal temperature profile.

Problem 2: Formation of Isomeric Byproducts

Symptom: ¹H NMR or GC analysis reveals the presence of more than one product isomer. In the case of acylating 4-methylanisole, the main potential isomer is 1-(3-methoxy-4-methylphenyl)propan-1-one.

Causality: The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. In 4-methylanisole, the methoxy group directs to positions 2 and 6, and the methyl group directs to positions 2 and 5. The acylation is expected to occur predominantly at the 2-position due to the strong activating and directing effect of the methoxy group. However, some substitution can occur at other positions, influenced by sterics and reaction conditions.

  • Troubleshooting Steps to Enhance Regioselectivity:

    • Catalyst Choice: Bulky Lewis acids or heterogeneous catalysts like zeolites can favor the formation of the less sterically hindered isomer.[3]

    • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction. Experiment with different solvents, such as dichloromethane, nitrobenzene, or carbon disulfide, to find the optimal conditions for your desired isomer.

    • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which may lead to higher regioselectivity.

Problem 3: Demethylation of the Methoxy Group

Symptom: Mass spectrometry or NMR data indicates the presence of a hydroxyl group in the product, suggesting the cleavage of the methyl ether.

Causality: Strong Lewis acids, particularly aluminum chloride, can catalyze the demethylation of methoxy groups on activated aromatic rings, especially at elevated temperatures.[3][4]

  • Troubleshooting Steps to Prevent Demethylation:

    • Use Milder Lewis Acids: Replace AlCl₃ with milder Lewis acids such as FeCl₃, ZnCl₂, or TiCl₄.[4]

    • Alternative Catalysts: Consider using rare-earth metal triflates (e.g., Sc(OTf)₃, Y(OTf)₃) which are effective and less prone to causing demethylation.[4]

    • Strict Temperature Control: Maintain a low reaction temperature throughout the addition and reaction phases. Avoid prolonged heating.

    • Use Propanoic Anhydride: In some cases, using propanoic anhydride instead of propanoyl chloride can lead to milder reaction conditions.

Problem 4: Difficult Product Purification

Symptom: After workup, the crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation of the product from starting materials or byproducts.

  • Troubleshooting Steps for Purification:

    • Aqueous Workup: The workup procedure is critical. The reaction mixture is typically quenched by slowly pouring it into a mixture of ice and concentrated HCl to decompose the aluminum chloride complexes.[1]

    • Extraction: Thorough extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) is necessary. Washing the organic layer with a dilute NaOH solution can help remove any acidic impurities.[5]

    • Chromatography Optimization:

      • Solvent System: Systematically screen different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) is often effective.

      • TLC Analysis: Use TLC to determine the optimal solvent system for separation before running a large-scale column.

    • Distillation: If the product is a liquid, vacuum distillation can be an effective purification method, provided the boiling points of the components are sufficiently different.

    • Crystallization/Recrystallization: Even if the crude product is an oil, attempting crystallization from various solvents or solvent mixtures at low temperatures can sometimes yield a solid product. Seeding with a small crystal of pure product can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(2-Methoxy-5-methylphenyl)propan-1-one?

The most prevalent method is the Friedel-Crafts acylation of 4-methylanisole with either propanoyl chloride or propanoic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[6][7][8]

Q2: Why is aluminum chloride often used in stoichiometric amounts?

In Friedel-Crafts acylation, the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst. This complex deactivates the catalyst, preventing it from participating further in the reaction. Therefore, at least one equivalent of the catalyst is required for each equivalent of the ketone produced.[2]

Q3: Can I use a catalytic amount of a Lewis acid?

While traditional Lewis acids like AlCl₃ require stoichiometric amounts, certain more active or recyclable catalysts can be used in smaller quantities. These include some rare-earth metal triflates or heterogeneous catalysts like zeolites.[3][4] However, reaction conditions may need significant optimization.

Q4: What are the main safety precautions for a Friedel-Crafts acylation?

  • Anhydrous Reagents: Aluminum chloride and propanoyl chloride react violently with water. Handle these reagents in a fume hood and under anhydrous conditions.[1]

  • Exothermic Reaction: The reaction can be highly exothermic, especially during the initial mixing of the catalyst and acylating agent. Use an ice bath to control the temperature.[1]

  • Corrosive Reagents: Propanoyl chloride and the HCl gas evolved during the reaction are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Quenching: The quenching of the reaction with water/acid is also very exothermic and can cause splashing. Add the reaction mixture to the ice/acid mixture slowly and with vigorous stirring.[5]

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material (4-methylanisole) on a TLC plate. The disappearance of the starting material and the appearance of a new, typically more polar, product spot indicates the reaction is progressing. Gas chromatography (GC) can also be used for more quantitative monitoring.

Q6: What are some alternative synthetic routes if Friedel-Crafts acylation is unsuccessful?

While Friedel-Crafts acylation is the most direct route, other multi-step methods could be employed, such as:

  • Grignard Reaction: Reaction of a Grignard reagent derived from a suitably protected brominated precursor of 4-methylanisole with propanal, followed by oxidation of the resulting secondary alcohol.

  • Organolithium Chemistry: Similar to the Grignard approach, using an organolithium reagent. These alternative routes are generally longer and more complex than the direct acylation.

Experimental Protocols & Data

Table 1: Comparison of Lewis Acid Catalysts
CatalystTypical StoichiometryAdvantagesDisadvantages
AlCl₃ 1.1 - 2.5 equivalentsHigh reactivity, readily availableProne to causing demethylation, requires stoichiometric amounts, moisture sensitive
FeCl₃ 1.1 - 2.0 equivalentsLess expensive than AlCl₃, generally milderLess reactive than AlCl₃, can still cause side reactions
ZnCl₂ Catalytic to stoichiometricMilder, less likely to cause demethylationLower reactivity, may require higher temperatures
Sc(OTf)₃ Catalytic (0.1 - 0.2 equiv.)Highly active, can be used catalytically, water-tolerantExpensive
Protocol: General Procedure for Friedel-Crafts Acylation

This is a general guideline; specific amounts and conditions may need to be optimized.

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and an anhydrous solvent such as dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Add propanoyl chloride (1.0 equivalent) dissolved in a small amount of anhydrous dichloromethane to the dropping funnel. Add the propanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0-5 °C.

  • Aromatic Substrate Addition: After the addition of propanoyl chloride is complete, add 4-methylanisole (1.0 equivalent), also dissolved in a small amount of anhydrous dichloromethane, dropwise from the dropping funnel over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x volume).

    • Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Visualizations

Diagram 1: Friedel-Crafts Acylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents (4-methylanisole, Propanoyl Chloride, AlCl₃, Solvent) setup_glassware Assemble Dry Glassware under Inert Atmosphere prep_reagents->setup_glassware add_catalyst Add AlCl₃ and Solvent to Flask Cool to 0°C setup_glassware->add_catalyst add_acyl Add Propanoyl Chloride (Dropwise, 0-5°C) add_catalyst->add_acyl add_anisole Add 4-Methylanisole (Dropwise, 0-5°C) add_acyl->add_anisole react Stir at Room Temperature (Monitor by TLC) add_anisole->react quench Quench with Ice/HCl react->quench extract Extract with Organic Solvent quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Distillation) dry->purify final_product 1-(2-Methoxy-5-methylphenyl)propan-1-one purify->final_product Obtain Pure Product

Caption: Workflow for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Low or No Product Yield check_conditions Were anhydrous conditions maintained? start->check_conditions check_catalyst Was catalyst stoichiometry sufficient? (>=1.1 eq) check_conditions->check_catalyst Yes solution_anhydrous Action: Repeat reaction using an hydrous reagents and inert atmosphere. check_conditions->solution_anhydrous No check_temp Was temperature controlled during addition? check_catalyst->check_temp Yes solution_catalyst Action: Increase Lewis acid stoichiometry to 1.2-1.5 eq. check_catalyst->solution_catalyst No check_purity Are starting materials pure? check_temp->check_purity Yes solution_temp Action: Repeat with cooling (0-5°C) during initial additions. check_temp->solution_temp No other_issues Consider other issues: - Reaction time - Inherent substrate reactivity check_purity->other_issues Yes solution_purity Action: Purify starting materials (e.g., distillation) before use. check_purity->solution_purity No

Caption: Decision tree for troubleshooting low yield in the Friedel-Crafts acylation.

References

  • Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • StuDocu. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-methoxy-5-methylphenyl)propan-1-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Substituted Anisoles

Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals. The Friedel-Crafts acylation of anisole and its derivatives is a fundamental carbon-carbon bond-forming reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals. The Friedel-Crafts acylation of anisole and its derivatives is a fundamental carbon-carbon bond-forming reaction. However, the strongly activating nature of the methoxy group, combined with the harsh Lewis acidic conditions typically employed, frequently leads to complex side-product profiles.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you isolate the kinetically or thermodynamically desired products while suppressing ether cleavage, poor regioselectivity, and over-reaction.

Mechanistic Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic logic to identify the root cause of your side-product formation.

G A Analyze Crude Product (LC-MS / NMR) B Phenolic Byproducts (Demethylation)? A->B C Reduce Temp or Switch Catalyst (e.g., Zeolites) B->C Yes D High Ortho-Isomer Formation? B->D No H Target Mono-Acylated Para-Isomer Isolated C->H E Increase Steric Bulk or Lower Temperature D->E Yes F Polyacylation / Tar? D->F No E->H G Optimize Stoichiometry & Quench Rapidly F->G Yes F->H No G->H

Diagnostic workflow for resolving side reactions in anisole acylation.

Frequently Encountered Side Products (Q&A)

Q1: I am observing significant phenol formation (O-demethylation) during the acylation of my anisole derivative. How can I suppress this?

Causality: O-demethylation is a classic, thermodynamically driven side reaction when using strong Lewis acids like aluminum chloride ( AlCl3​ ). Because the methoxy oxygen is highly Lewis basic, AlCl3​ coordinates directly to it. At elevated temperatures (typically >25 °C), the chloride counterion attacks the activated methyl group via an SN​2 mechanism, cleaving the ether to form methyl chloride and an aluminum phenoxide complex. Upon aqueous workup, this yields a phenol (). Solution: You must control the kinetics. Keep the reaction temperature strictly at or below 0–5 °C during the addition phase, and do not let it exceed room temperature. If demethylation persists, abandon AlCl3​ and switch to a milder Lewis acid such as ZnCl2​ , or utilize solid acid catalysts like H-ZSM-5 zeolites, which provide excellent shape-selectivity without the oxophilic harshness that causes ether cleavage ().

Q2: My reaction yields an unacceptably high ratio of the ortho-acylated isomer. How do I improve para-selectivity?

Causality: The methoxy group is a strongly activating ortho/para director. While the para position is sterically favored, the ortho position is kinetically competitive. Furthermore, coordination of the Lewis acid to the methoxy oxygen can tether the acylium electrophile proximally, artificially inflating ortho-substitution via a directed delivery mechanism (). Solution: To increase the para:ortho ratio, increase the effective steric bulk of the electrophile. This can be achieved by using a non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane) that tightly solvates the acylium ion pair. Lowering the temperature traps the reaction in the kinetically favored para-pathway. Alternatively, using microporous zeolites physically restricts the bulky ortho-transition state inside the catalyst pores, driving para-selectivity to >95%.

Q3: I see multiple acylation products (polyacylation) on my LC-MS. Isn't acylation supposed to deactivate the ring?

Causality: Generally, the introduction of an electron-withdrawing acyl group deactivates the aromatic ring toward further electrophilic aromatic substitution, which is why Friedel-Crafts acylation is usually immune to the polyalkylation issues seen in Friedel-Crafts alkylation (). However, highly activated substrates—such as dimethoxybenzenes or trimethoxytoluenes—remain sufficiently nucleophilic even after the first acylation. Solution: Ensure strict stoichiometric control (1.0 to 1.05 equivalents of acyl chloride) and avoid large excesses of the Lewis acid. Most importantly, rapid quenching is critical; extended reaction times post-completion allow for secondary reactions to occur.

Quantitative Catalyst Comparison

The choice of catalyst directly dictates the side-product profile. Use the table below to select the appropriate system based on your tolerance for demethylation and regioisomeric impurities.

Catalyst SystemEquivalentsTemp (°C)Conversion (%)Para:Ortho RatioDemethylation (%)
AlCl3​ 1.525>9590:105–10
AlCl3​ 1.580>9585:15>40 (Severe)
ZnCl2​ 1.0607595:5<1
Sc(OTf)3​ 0.05 (Cat.)508892:8<1
H-ZSM-5 Zeolite 20 wt%1208598:2<1

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step contains a physical or analytical checkpoint to confirm the reaction is proceeding along the desired mechanistic pathway.

Protocol A: Moisture-Free AlCl3​ Acylation (Kinetic Control)

Best for standard anisole derivatives where high conversion is needed at low temperatures to prevent demethylation.

  • Acylium Ion Generation:

    • Action: In an oven-dried flask under argon, suspend 1.1 eq of anhydrous AlCl3​ in anhydrous dichloromethane (DCM). Cool to 0 °C. Add 1.0 eq of the acyl chloride dropwise.

    • Validation Check: The opaque suspension will transition to a clear, slightly yellow homogeneous solution within 15 minutes. This visual clearance confirms the successful formation of the soluble acylium- AlCl4​ complex.

  • Substrate Addition:

    • Action: Add 1.0 eq of anisole dissolved in DCM dropwise over 30 minutes, strictly maintaining the internal temperature at 0 °C.

    • Validation Check: An immediate color change (typically deep red or purple) will occur upon addition. This indicates the formation of the Wheland intermediate (sigma complex).

  • Reaction Monitoring:

    • Action: Stir at 0 °C for 1 hour.

    • Validation Check: Quench a 50 µL aliquot in water/EtOAc and check via TLC/LC-MS. The disappearance of the higher- Rf​ anisole spot validates complete conversion. Do not let the reaction warm up if conversion is complete.

  • Rapid Quenching:

    • Action: Pour the reaction mixture directly into a vigorously stirred beaker of crushed ice and 1M HCl.

    • Validation Check: The organic layer will rapidly turn pale yellow or colorless as the highly colored aluminum complex is destroyed. This immediate destruction halts any further thermodynamic equilibration or ether cleavage.

Protocol B: Heterogeneous Zeolite Catalysis (Thermodynamic & Shape Control)

Best for highly sensitive substrates prone to demethylation, or when >95% para-selectivity is strictly required.

  • Catalyst Activation:

    • Action: Calcine H-ZSM-5 zeolite at 500 °C for 4 hours in a muffle furnace prior to use.

    • Validation Check: Weigh the catalyst before and after calcination. A stable, reduced dry weight ensures the complete removal of pore-blocking water, which is critical for Lewis acidity.

  • Reaction Setup:

    • Action: In a pressure tube, combine 1.0 eq of anisole, 1.5 eq of the acylating agent (anhydrides are preferred over chlorides here to prevent HCl generation), and 20 wt% of the calcined zeolite. Heat to 120 °C.

    • Validation Check: Monitor the reaction via GC-MS at 4, 8, and 12 hours. The rigid pore structure of the zeolite physically restricts the ortho-transition state. The GC trace will validate a >95% para-selectivity and a complete absence of the phenol byproduct.

  • Workup & Recovery:

    • Action: Cool the mixture, dilute with ethyl acetate, and filter through a Celite pad to remove the solid catalyst.

    • Validation Check: The recovered catalyst can be washed, re-calcined, and reused. A secondary run yielding identical conversion validates the non-leaching, heterogeneous nature of the catalyst.

References

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL:[Link]

  • Acidity versus metal-induced Lewis acidity in zeolites for Friedel–Crafts acylation Source: Académie des sciences (Comptes Rendus Chimie) URL:[Link]

Optimization

Technical Support Center: Synthesis and Purification of 1-(2-Methoxy-5-methylphenyl)propan-1-one

Welcome to the technical support center for the synthesis and purification of 1-(2-methoxy-5-methylphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals, offering in-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 1-(2-methoxy-5-methylphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthesis.

Introduction: The Synthetic Landscape

The target molecule, 1-(2-methoxy-5-methylphenyl)propan-1-one, is typically synthesized via a Friedel-Crafts acylation reaction.[1] This classic electrophilic aromatic substitution involves reacting 4-methylanisole with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] The methoxy group (-OCH₃) on the anisole ring is an activating, ortho, para-directing group.[3] Due to steric hindrance from the methoxy group, the acylation predominantly occurs at the para position relative to the methyl group, which is the ortho position to the methoxy group, yielding the desired product.

While the reaction is straightforward in principle, achieving high purity can be challenging due to potential side reactions and the formation of stubborn impurities. This guide will address common issues encountered during synthesis and provide robust protocols for purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and purification of 1-(2-methoxy-5-methylphenyl)propan-1-one.

Issue 1: Low or No Product Yield

Q: My Friedel-Crafts reaction is resulting in a very low yield or failing completely. What are the likely causes?

A: Low or non-existent yields in Friedel-Crafts acylations are a common frustration and can usually be traced back to a few critical factors:

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[4] Any water present in your glassware, solvents, or starting materials will react with and deactivate the catalyst. It is imperative to use anhydrous conditions, including oven-dried glassware and anhydrous solvents.

  • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid catalyst, effectively taking it out of the reaction cycle.[4] For this reason, Friedel-Crafts acylations often require stoichiometric amounts (or even a slight excess) of the catalyst.

  • Deactivated Aromatic Ring: While 4-methylanisole is an activated ring, the presence of any deactivating impurities in your starting material could hinder the reaction.[4]

  • Sub-optimal Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side products.[5] Letting the temperature rise too high can lead to undesired reactions.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_conditions Verify Anhydrous Conditions start->check_conditions check_catalyst Evaluate Catalyst (Activity & Stoichiometry) start->check_catalyst check_temp Review Reaction Temperature Control start->check_temp check_reagents Assess Reagent Purity start->check_reagents solution_dry Dry all glassware, use anhydrous solvents, run under inert atmosphere. check_conditions->solution_dry Moisture Contamination? solution_catalyst Use fresh, high-quality AlCl₃. Ensure at least 1.1 equivalents are used. check_catalyst->solution_catalyst Inactive or Insufficient? solution_temp Maintain 0 °C during addition and initial reaction period. check_temp->solution_temp Temperature Excursion? solution_reagents Purify starting materials if necessary (e.g., distillation). check_reagents->solution_reagents Impure Starting Materials?

Caption: Troubleshooting decision tree for low reaction yield.

Issue 2: Presence of a Colored Impurity in the Crude Product

Q: My crude product is a yellow or brownish oil/solid. What is causing this discoloration and how can I remove it?

A: The formation of colored impurities is common in Friedel-Crafts reactions and can arise from several sources, including polymerization of the starting material or product, or side reactions promoted by the strong Lewis acid.

  • Charcoal Treatment: A standard method for removing colored impurities is to treat a solution of the crude product with activated charcoal. The charcoal adsorbs the high molecular weight, colored compounds.

  • Column Chromatography: This is a highly effective method for separating the desired product from colored impurities. A silica gel column with a non-polar eluent system is typically used.

  • Recrystallization: If the product is a solid, recrystallization can be very effective at excluding colored impurities into the mother liquor.

Issue 3: Difficulty in Removing Unreacted Starting Material

Q: I'm having trouble separating the product from unreacted 4-methylanisole. What's the best approach?

A: Unreacted starting material can be challenging to remove due to similar polarities.

  • Fractional Distillation under Reduced Pressure: If both the starting material and product are liquids or low-melting solids, fractional distillation under vacuum can be an effective separation method, provided there is a sufficient difference in their boiling points.

  • Column Chromatography: This is often the most reliable method. Careful selection of the eluent system is key to achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of 1-(2-Methoxy-5-methylphenyl)propan-1-one?

A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] For aryl ketones, common solvent systems include ethanol, isopropanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.[7] A trial-and-error approach with small amounts of the crude product is the best way to determine the optimal solvent or solvent pair.

Q2: Can I use a different Lewis acid catalyst besides aluminum chloride?

A2: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or titanium tetrachloride (TiCl₄) can be used.[8] However, AlCl₃ is generally the most reactive and commonly employed for this type of acylation.[1] Milder Lewis acids may require higher temperatures or longer reaction times.[8]

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques should be used to assess purity:

  • Thin Layer Chromatography (TLC): A simple and quick method to check for the presence of impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide their mass spectra for identification, allowing for both qualitative and quantitative analysis of purity.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can reveal the presence of impurities, even at low levels.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for solid compounds.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one

Safety Note: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Propanoyl chloride is also corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).

  • Reagent Addition:

    • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent like dichloromethane (CH₂Cl₂).[11]

    • Cool the flask to 0 °C in an ice-water bath.[5]

    • Slowly add propanoyl chloride (1.05 equivalents) to the stirred suspension.

    • In the dropping funnel, prepare a solution of 4-methylanisole (1.0 equivalent) in anhydrous dichloromethane.

    • Add the 4-methylanisole solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction and Workup:

    • After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and hydrolyze the aluminum chloride complex.[11]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Reaction Workflow Diagram

synthesis_workflow cluster_reaction Reaction cluster_workup Workup setup 1. Assemble Dry Glassware (Inert Atmosphere) reagents 2. Add AlCl₃, Solvent & Cool to 0 °C setup->reagents add_acyl 3. Add Propanoyl Chloride reagents->add_acyl add_anisole 4. Add 4-Methylanisole (Dropwise) add_acyl->add_anisole react 5. Stir at 0 °C, then RT add_anisole->react quench 6. Quench with Ice/HCl react->quench Reaction Complete extract 7. Extract with CH₂Cl₂ quench->extract wash 8. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry 9. Dry & Evaporate wash->dry crude_product Crude Product dry->crude_product Yields

Caption: Step-by-step workflow for the synthesis of the target compound.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). The less polar starting material (4-methylanisole) will elute first.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar product, 1-(2-methoxy-5-methylphenyl)propan-1-one.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization (for solid products)
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot potential solvent (e.g., ethanol). Allow it to cool to see if crystals form.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent. Dry the crystals under vacuum.

Data Summary

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[12]
Molecular Weight 178.23 g/mol [12]
IUPAC Name 1-(2-methoxy-5-methylphenyl)propan-1-one[12]

References

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation of Anisole. Department of Chemistry.
  • Studylib. (2006, October 4).
  • PubChem. (n.d.). 1-(2-Methoxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.
  • PubChem. (n.d.). 1-(2-Methoxy-5-methylphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Lior, M., & Schwartz, A. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57325.
  • Google Patents. (n.d.). US2205184A - Purification of aldehyde-ketone mixtures.
  • Majumder, U., & Alam, S. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 7(57), 35646-35678.
  • BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.
  • MDPI. (2023, August 24). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules, 28(17), 6258.
  • Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • BenchChem. (2025).
  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column?
  • Nature. (2022, July 15). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage.
  • YouTube. (2020, October 21).
  • Columbia University. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-(2-Methoxy-5-methylphenyl)-2-methyl-1-propanone.
  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (2021, May 28). α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media.
  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
  • University of Missouri-St. Louis. (n.d.).
  • University of California, Los Angeles. (n.d.). Recrystallization. Department of Chemistry and Biochemistry.
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • Restek. (2020, October 9).
  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Department of Chemistry.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1.
  • The Organic Chemistry Tutor. (2017, July 5).

Sources

Troubleshooting

Technical Support Center: Purification of 2'-Methoxy-5'-methylpropiophenone

Welcome to the Technical Support Center for the isolation and purification of 2'-methoxy-5'-methylpropiophenone (CAS: 82620-73-3)[1]. This compound is typically synthesized via the Friedel-Crafts acylation of 4-methylani...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2'-methoxy-5'-methylpropiophenone (CAS: 82620-73-3)[1]. This compound is typically synthesized via the Friedel-Crafts acylation of 4-methylanisole using propionyl chloride and a strong Lewis acid catalyst (such as AlCl₃ or FeCl₃)[2][3].

While the carbon-carbon bond formation is highly reliable, researchers frequently encounter downstream purification bottlenecks. These include persistent emulsions, contamination by unreacted starting materials, and the formation of unwanted regioisomers. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and a self-validating purification protocol to ensure you achieve >95% purity[1].

Part 1: Quantitative Data Summary

Understanding the physicochemical differences between your target molecule and reaction impurities is the foundation of a successful purification strategy.

CompoundRole in SynthesisMW ( g/mol )Boiling Point (atm)TLC R_f (9:1 Hexanes/EtOAc)
4-Methylanisole Starting Material122.17~174 °C~0.80
Propionyl Chloride Acylating Reagent92.52~80 °CN/A (Highly Reactive)
Propionic Acid Hydrolysis Byproduct74.08~141 °C~0.10 (Broad Streak)
2'-Methoxy-5'-methylpropiophenone Target Product 178.23 ~250–260 °C *~0.45

*Estimated based on structural analogs and the introduction of the polar propionyl group[4]. Under high vacuum (10 mmHg), the target product typically distills between 120–140 °C.

Part 2: Purification Workflow Visualization

PurificationWorkflow N1 Crude Reaction Mixture (Ketone-AlCl3 Complex) N2 Acidic Aqueous Quench (1M HCl / Ice) N1->N2 Breaks Lewis Acid Complex N3 Phase Separation (Extract with DCM) N2->N3 Solubilizes Al/Fe Salts N4 Alkaline Wash (5% NaOH) N3->N4 Organic Layer N5 Drying & Concentration (MgSO4 -> Rotovap) N4->N5 Removes Propionic Acid N6 Fractional Vacuum Distillation (or Column Chromatography) N5->N6 Crude Oil N7 Pure 2'-Methoxy-5'- methylpropiophenone N6->N7 Separates Isomers & Starting Material

Workflow for the purification of 2'-methoxy-5'-methylpropiophenone post-acylation.

Part 3: Troubleshooting Guide & FAQs

Q1: I am experiencing a stubborn, gelatinous emulsion during the initial aqueous quench. How do I resolve this?

  • Causality: Unlike catalytic alkylations, Friedel-Crafts acylations require a full stoichiometric equivalent of the Lewis acid (e.g., AlCl₃). The newly formed ketone product acts as a moderate Lewis base, forming an irreversible, tight complex with the aluminum center[5]. Quenching this complex with plain water or neutral brine causes the aluminum to precipitate as insoluble, gelatinous aluminum hydroxide (Al(OH)₃), which traps the organic solvent and prevents phase separation.

  • Solution: Always quench the reaction by pouring it over a mixture of crushed ice and 1 M HCl[6]. The low pH ensures that the aluminum species remain fully protonated and soluble as aqueous[Al(H₂O)₆]³⁺ or AlCl₄⁻ ions, allowing for a crisp phase boundary.

Q2: My isolated product has a strong, pungent "vinegar-like" odor. What is the cause, and how do I remove it?

  • Causality: To ensure complete conversion of 4-methylanisole, propionyl chloride is often used in slight excess. During the aqueous quench, unreacted propionyl chloride rapidly hydrolyzes into propionic acid. Because propionic acid is partially soluble in organic solvents like dichloromethane (DCM), it will co-extract with your target ketone.

  • Solution: Introduce an alkaline wash step. Washing the combined organic layers with a 5% aqueous NaOH solution deprotonates the propionic acid, converting it into highly water-soluble sodium propionate, which is easily discarded in the aqueous waste[2].

Q3: NMR analysis shows the presence of an isomeric impurity. Why did this form?

  • Causality: The methoxy group on the starting material is a strongly activating ortho/para director, pushing the incoming acylium ion[3] to the 2-position (since the para position is blocked by the methyl group). However, the methyl group is also a weak ortho/para director. If the reaction temperature is allowed to spike, the thermodynamic energy barrier is overcome, leading to competitive acylation at the 3-position (relative to the methoxy group)[6].

  • Solution: Prevention is key. Maintain strict temperature control (0–5 °C) during the dropwise addition of the substrate, and do not let the reaction exceed room temperature[6]. If the isomer is already present, fractional vacuum distillation or careful silica gel chromatography is required to separate them.

Part 4: Standardized Purification Protocol (Self-Validating System)

To guarantee scientific integrity, the following protocol is designed as a self-validating system . Each step includes a built-in visual or chemical check to confirm success before proceeding to the next phase.

Step 1: Acidic Quench and Extraction
  • Procedure: Slowly pour the crude reaction mixture into a vigorously stirring beaker containing 50 g of crushed ice and 20 mL of 1 M HCl. Stir for 10 minutes until all fizzing ceases[6]. Transfer to a separatory funnel and extract the aqueous layer twice with 20 mL of dichloromethane (DCM).

  • Causality: The ice controls the highly exothermic hydrolysis of the Lewis acid, while the HCl keeps metal salts soluble.

  • Validation Check: The aqueous layer in the separatory funnel must be completely transparent. If it is cloudy or contains white suspended solids, the pH is too high. Add more 1 M HCl until the aqueous layer clarifies.

Step 2: Alkaline Wash
  • Procedure: Combine the DCM organic layers and wash them with 20 mL of 5% aqueous NaOH[2]. Gently invert the funnel to avoid new emulsions, venting frequently.

  • Causality: Neutralizes residual HCl and extracts hydrolyzed propionic acid into the aqueous phase.

  • Validation Check: Test the pH of the discarded aqueous wash using indicator paper. It must read pH > 9. If it is neutral or acidic, repeat the NaOH wash until basicity is confirmed.

Step 3: Drying and Concentration
  • Procedure: Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄. Swirl for 5 minutes, then remove the drying agent via gravity filtration[2]. Concentrate the filtrate using a rotary evaporator.

  • Causality: Removes trace water that would otherwise cause bumping or degradation during vacuum distillation.

  • Validation Check: The MgSO₄ powder must flow freely like "snow" at the bottom of the flask. If it clumps entirely into a solid mass, water is still present; add another scoop of MgSO₄.

Step 4: Isolation via Vacuum Distillation
  • Procedure: Transfer the crude oil to a short-path distillation apparatus. Apply a high vacuum (1–5 mmHg) and gradually increase the heat.

  • Causality: The target molecule (2'-methoxy-5'-methylpropiophenone) has a high boiling point (~250 °C at atm)[4]. Vacuum distillation lowers the boiling point to prevent thermal degradation while allowing the lighter unreacted 4-methylanisole to distill off first as a forerun.

  • Validation Check: The main product fraction should distill at a constant, stable temperature. A TLC spot of this fraction (9:1 Hexanes/EtOAc) must show a single, clean spot at R_f ~0.45 under UV light, confirming the absence of the starting material (R_f ~0.80).

References

  • 1-(2-Methoxy-5-methylphenyl)propan-1-one | C11H14O2 | CID 12431831 - PubChem.[Link]

  • Friedel–Crafts reaction - Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient Friedel-Crafts Acylation

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions (FAQs) regarding catalyst selection and reaction optimization. As Senior Application Scientists, our goal is to synthesize established chemical principles with practical, field-proven insights to help you overcome common challenges in your experiments.

Core Principles of Catalyst Selection

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] The heart of this reaction is the catalyst, typically a Lewis acid, which generates the highly electrophilic acylium ion from an acyl halide or anhydride.[3][4][5] However, the success of the reaction—defined by yield, purity, and regioselectivity—is critically dependent on choosing the right catalyst for the specific aromatic substrate and reaction conditions.

Key considerations include:

  • Substrate Reactivity: The electronic nature of the aromatic ring dictates the required catalyst strength. Activated rings (electron-rich) can often be acylated with milder catalysts, while deactivated rings require more potent Lewis acids.

  • Functional Group Compatibility: The presence of certain functional groups on the substrate can lead to catalyst deactivation or unwanted side reactions. Basic groups like amines and hydroxyls will complex with Lewis acids, rendering them inactive.[6][7]

  • Catalyst Stoichiometry: Unlike Friedel-Crafts alkylation, the acylation product (an aryl ketone) is a Lewis base that forms a stable complex with the catalyst.[8][9] This sequestration means that stoichiometric or even super-stoichiometric amounts of the catalyst are often required for the reaction to proceed to completion.

  • Solvent Choice: The solvent not only dissolves reactants but also influences catalyst activity and can affect the regioselectivity of the reaction.[10][11][12]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Friedel-Crafts acylation is resulting in a very low yield, or it isn't working at all. What are the most likely causes?

A: This is the most common issue and can almost always be traced back to one of three culprits: catalyst inactivity, substrate incompatibility, or insufficient catalyst loading.

  • Catalyst Inactivity due to Moisture: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[6][13] Any trace of water in your glassware, solvents, or reagents will react with and hydrolyze the catalyst, rendering it inactive.[8]

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents and fresh, high-purity Lewis acids. Handling the catalyst in a glovebox is ideal.

  • Substrate Deactivation: The reaction will fail if your aromatic ring is substituted with one or more strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR).[4][6][7] These groups reduce the nucleophilicity of the ring, making it unable to attack the acylium ion.

    • Solution: For deactivated substrates, consider using a more potent catalytic system or alternative synthetic routes. The Friedel-Crafts acylation is generally not suitable for strongly deactivated rings.

  • Insufficient Catalyst Amount: As the aryl ketone product forms, it complexes with the Lewis acid catalyst.[6][8] This complex is often quite stable, effectively removing the catalyst from the reaction. If you use a catalytic amount, the reaction will stop once all the catalyst is complexed.

    • Solution: For most standard acylations with Lewis acids like AlCl₃, you must use at least a stoichiometric amount (1.0 equivalent) relative to the limiting reagent. Often, a slight excess (1.1-1.3 equivalents) is required to drive the reaction to completion.[8]

G start Low / No Yield Observed q1 Were anhydrous conditions strictly maintained? start->q1 a1 Dry all glassware, use anhydrous solvents/reagents. Run under inert atmosphere. q1->a1 No q2 Was a stoichiometric amount (>1.0 eq) of catalyst used? q1->q2 Yes a1->q1 a2 Increase catalyst loading to 1.1 - 1.3 equivalents. q2->a2 No q3 Does the substrate have strongly deactivating groups (-NO₂, -CN)? q2->q3 Yes a2->q2 a3 Friedel-Crafts is likely unsuitable. Consider alternative synthetic routes. q3->a3 Yes q4 Does the substrate have basic groups (-NH₂, -OH)? q3->q4 No a4 Protect the functional group or use an alternative catalyst (e.g., Zeolite) or reaction (e.g., Houben-Hoesch). q4->a4 Yes end Reaction Optimized q4->end No

Issue 2: Poor Regioselectivity

Q: My reaction is producing a mixture of ortho, meta, and para isomers. How can I control the regioselectivity?

A: Regioselectivity is governed by both electronic and steric factors. For mono-substituted rings, the directing effect of the substituent is paramount. However, for more complex systems like naphthalene, conditions play a key role.

  • Kinetic vs. Thermodynamic Control: In some systems, such as the acylation of naphthalene, the initial site of attack (kinetic product) may not be the most stable product (thermodynamic product). The choice of solvent can determine the outcome.[11][14]

    • Kinetic Control (Favors 1-acyl product in naphthalene): Use non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) at low temperatures. These conditions cause the less stable kinetic product-catalyst complex to precipitate, preventing it from rearranging to the more stable product.[14]

    • Thermodynamic Control (Favors 2-acyl product in naphthalene): Use polar solvents like nitrobenzene. These solvents keep the initially formed kinetic product in solution, allowing it to de-acylate and re-acylate at the more thermodynamically stable position. Higher temperatures also favor the thermodynamic product.[11][14]

  • Steric Hindrance: The acylium ion-Lewis acid complex is bulky. Therefore, substitution at the sterically less hindered position is generally favored. For instance, acylation of fluorobenzene overwhelmingly yields the para-product because the ortho positions are shielded by the fluorine atom.[13]

Issue 3: Formation of Tar and Dark-Colored Impurities

Q: My reaction mixture turned into a dark, tarry mess. What causes this and how can I prevent it?

A: Tar formation is a sign of decomposition or polymerization side-reactions, often caused by overly harsh reaction conditions.

  • Excessive Heat: High reaction temperatures can cause decomposition of sensitive substrates or products.[14] The reaction between the Lewis acid and the acylating agent can also be highly exothermic.[15]

    • Solution: Maintain careful temperature control. Add the acylating agent slowly to the catalyst suspension at a low temperature (e.g., 0 °C) to manage the initial exotherm. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Prolonged Reaction Time: Allowing the reaction to run for too long, especially at elevated temperatures, can lead to degradation.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or LC-MS). Quench the reaction as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: Can I use a catalytic amount of AlCl₃ for my acylation?

A1: Generally, no. The ketone product forms a strong complex with AlCl₃, effectively removing it from the catalytic cycle.[9] Therefore, a stoichiometric quantity (or more) is almost always necessary when using strong, traditional Lewis acids.[16][17] Some modern methods using highly reactive substrates or specialized catalysts, like certain metal triflates or heterogeneous catalysts, can operate with sub-stoichiometric loadings.[17][18]

Q2: My aromatic substrate has an amine (-NH₂) or alcohol (-OH) group. Can I use it in a Friedel-Crafts acylation?

A2: Not directly with standard Lewis acid catalysts. The lone pair of electrons on the nitrogen or oxygen atom will act as a Lewis base and react with the Lewis acid catalyst (e.g., AlCl₃).[3][7][19] This deactivates the catalyst and places a positive charge on the substituent, which strongly deactivates the aromatic ring towards electrophilic attack.[19] For these substrates, consider protecting the functional group first, or use alternative reactions like the Houben-Hoesch reaction for phenols.[20]

Q3: What is the best solvent for Friedel-Crafts acylation?

A3: The ideal solvent should be inert to the reaction conditions and capable of dissolving the reactants and the catalyst complex.[12]

  • Chlorinated Solvents (Dichloromethane, 1,2-Dichloroethane): Commonly used as they are polar enough to dissolve the catalyst complex but are relatively inert.[12][21]

  • Carbon Disulfide (CS₂): A non-polar solvent, often used when trying to favor kinetic products.[10][11]

  • Nitrobenzene: A polar solvent used to favor thermodynamic products, but it is also a deactivated aromatic and can be difficult to remove.[10][11]

  • Solvent-Free: Some modern methods, particularly those using solid acid catalysts or microwave irradiation, can be performed without a solvent.

Q4: Are there more environmentally friendly alternatives to AlCl₃?

A4: Yes, the development of "green" catalysts is an active area of research.

  • Heterogeneous Catalysts (Zeolites): These are solid acid catalysts that can be easily filtered off and regenerated after the reaction, minimizing waste.[22][23] They also offer shape selectivity, which can enhance the formation of a specific isomer (usually para).[22][23]

  • Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): These are often more tolerant to moisture than AlCl₃ and can sometimes be used in catalytic amounts. However, they can be expensive.[17]

  • Iron(III) Chloride (FeCl₃): A less expensive and less moisture-sensitive alternative to AlCl₃, often effective for activated arenes.[16]

  • Biocatalysts: Recent research has explored enzymes, such as cofactor-independent acyltransferases, which can perform acylations in aqueous conditions with high selectivity, avoiding the need for protecting groups on substrates like phenols.[24]

G start Start: Catalyst Selection q1 Substrate Analysis: What is the nature of the aromatic ring? start->q1 cat1 Activated Ring (e.g., Anisole, Toluene) q1->cat1 Electron-Rich cat2 Neutral / Mildly Deactivated Ring (e.g., Benzene, Halobenzenes) q1->cat2 Neutral/Electron-Poor cat3 Substrate with Basic Groups (-OH, -NH₂) q1->cat3 Contains -OH, -NH₂ cat4 Strongly Deactivated Ring (-NO₂, -COOH) q1->cat4 Strongly Withdrawing rec1 Recommendation: Milder Lewis Acid (FeCl₃) or Heterogeneous Catalyst (Zeolite) can be effective. cat1->rec1 rec2 Recommendation: Strong Lewis Acid (AlCl₃) is the standard choice. Requires stoichiometric amount. cat2->rec2 rec3 Recommendation: Protect functional group first, OR use alternative catalyst (Zeolite, Biocatalyst) or alternative reaction (Houben-Hoesch). cat3->rec3 rec4 Recommendation: Friedel-Crafts Acylation is generally not viable. cat4->rec4

Data Summary Tables

Table 1: Troubleshooting Guide for Common Issues
IssuePotential CauseRecommended Solution(s)Citations
Low/No Yield Moisture contaminationRigorously dry all glassware, solvents, and reagents. Use an inert atmosphere.[6][8][13]
Insufficient catalystUse a stoichiometric amount (or slight excess) of Lewis acid (e.g., 1.1 eq AlCl₃).[6][9][16]
Deactivated substrateUse a more forceful catalyst or consider that the reaction may not be feasible.[4][6][7]
Poor Selectivity Kinetic/Thermodynamic competitionControl temperature and solvent polarity (e.g., CS₂ for kinetic, Nitrobenzene for thermodynamic).[11][14]
Steric factorsFor bulky substrates, expect substitution at the least hindered position (often para).[13]
Tar Formation Reaction too hotControl exotherm by slow addition at 0 °C; run reaction at a lower temperature.[14][15]
Reaction time too longMonitor reaction by TLC/GC and quench upon completion.[14]
Catalyst Deactivation Complexation with productThis is inherent to the mechanism; use a stoichiometric amount of catalyst.[8][9]
Reaction with basic groups (-NH₂, -OH)Protect the group before the reaction or use a compatible catalyst like a zeolite.[6][7][19]
Table 2: Effect of Solvent on Friedel-Crafts Acylation of Toluene
SolventRelative PolarityTypical Yield (%)Predominant IsomerKey ConsiderationsCitation
Dichloromethane (CH₂Cl₂)Medium~85%paraGood general-purpose solvent, dissolves catalyst complex well.[10]
1,2-Dichloroethane (DCE)Medium>95%paraOften gives very high conversion.[21]
Carbon Disulfide (CS₂)LowHighparaUseful for favoring kinetically controlled products.[10]
Nitrobenzene (C₆H₅NO₂)HighHighparaPromotes thermodynamically stable products; can be reactive and hard to remove.[10]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole

This protocol describes the acylation of anisole with acetyl chloride using aluminum chloride, a standard procedure for an activated aromatic substrate.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated HCl

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel. The system should be under an inert atmosphere (e.g., nitrogen or argon).[6][8]

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and suspend it in anhydrous DCM.

  • Cooling: Cool the suspension to 0 °C in an ice bath.[8]

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the addition funnel. Maintain the temperature between 0-5 °C during the addition, as the reaction is exothermic.[8]

  • Substrate Addition: After the addition is complete, add anisole (1.0 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC until the anisole is consumed.

  • Workup: Carefully and slowly pour the reaction mixture onto a beaker of crushed ice containing a small amount of concentrated HCl. This will hydrolyze the aluminum chloride complex and dissolve the aluminum salts.[6][14]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product (primarily 4-methoxyacetophenone) can be further purified by recrystallization or column chromatography.[6]

Protocol 2: Regeneration of a Zeolite Catalyst

This protocol is for solid acid catalysts, which offer a greener alternative to traditional Lewis acids.

Procedure:

  • Separation: After the reaction is complete, separate the zeolite catalyst from the reaction mixture by filtration or centrifugation.[8]

  • Washing: Wash the recovered catalyst thoroughly with a suitable solvent (e.g., ethyl acetate, dichloromethane) to remove all adsorbed organic materials.[8]

  • Drying: Dry the washed catalyst in an oven at 100-120 °C overnight to remove the solvent.

  • Calcination: Place the dried catalyst in a ceramic crucible and heat it in a muffle furnace in the presence of air. A typical procedure is to heat to 500-550 °C for 3-5 hours to burn off any deeply adsorbed organic residues ("coke").[8]

  • Cooling and Storage: Allow the catalyst to cool to room temperature inside a desiccator to prevent re-adsorption of atmospheric moisture. Store the regenerated catalyst in a tightly sealed container until its next use.[8]

Visualized Mechanisms and Workflows

G cluster_0 rgt Acyl Halide (R-CO-X) acylium Acylium Ion [R-C=O]⁺ (Electrophile) rgt->acylium Activation cat Lewis Acid (e.g., AlCl₃) cat->acylium Activation sigma σ-Complex (Arenium Ion) acylium->sigma Electrophilic Attack arene Aromatic Ring (Nucleophile) arene->sigma Electrophilic Attack product_complex Product-Catalyst Complex sigma->product_complex Deprotonation workup Aqueous Workup product_complex->workup final_product Aryl Ketone Product workup->final_product Hydrolysis

References

Sources

Troubleshooting

effect of reaction conditions on 1-(2-Methoxy-5-methylphenyl)propan-1-one synthesis.

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting, protocol optimization, and mechanistic insights for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting, protocol optimization, and mechanistic insights for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one.

This target molecule—a propiophenone derivative—is typically synthesized via the Friedel-Crafts acylation of 4-methylanisole (p-methylanisole) using propionyl chloride [1]. Because this reaction relies on electrophilic aromatic substitution, understanding the mechanistic causality behind catalyst selection, stoichiometry, and temperature control is critical to preventing common side reactions such as O-demethylation and incomplete conversion.

Mechanistic Workflow & Troubleshooting Logic

The following diagram outlines the analytical logic used to diagnose and resolve the most common issues encountered during this synthesis.

TroubleshootingLogic Start Start Synthesis: 4-Methylanisole + Propionyl Chloride Analyze Analyze Crude Reaction Mixture (GC/MS or HPLC) Start->Analyze LowConv Issue: Low Conversion (<50%) Analyze->LowConv Demethyl Issue: O-Demethylation Byproduct (Phenol formation) Analyze->Demethyl Success Success: High Yield & Purity >90% Target Ketone Analyze->Success Action1 Action: Increase AlCl3 to >1.1 eq (Overcome ketone complexation) LowConv->Action1 Detected Action2 Action: Lower Temp to 0-5 °C or Switch to Zeolite Catalyst Demethyl->Action2 Detected Action1->Analyze Re-evaluate Action2->Analyze Re-evaluate

Figure 1: Troubleshooting logic and optimization workflow for Friedel-Crafts acylation.

Quantitative Data: Effect of Reaction Conditions

The table below summarizes the causal relationship between specific reaction parameters and the resulting yield and selectivity.

Catalyst SystemEquivalentsSolventTemperatureYield (%)Major Byproduct Observed
AlCl₃0.5 eqDichloromethane25 °C< 45%None (Incomplete conversion)
AlCl₃1.2 eqDichloromethane25 °C65%1-(2-Hydroxy-5-methylphenyl)propan-1-one
AlCl₃ (Optimized) 1.2 eq Dichloromethane 0–5 °C 92% None
Mordenite ZeoliteCatalyticAcetic Acid80 °C95%None (Green alternative) [3]
Self-Validating Standard Operating Protocol (SOP)

To ensure high fidelity and reproducibility, follow this step-by-step methodology for the optimized AlCl₃-mediated synthesis. Each step includes a self-validating checkpoint.

Step 1: System Purging & Preparation Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer under a continuous flow of dry argon or nitrogen. Validation Check: A strictly moisture-free environment prevents the premature hydrolysis of propionyl chloride and AlCl₃, which would otherwise generate HCl gas and lower the effective catalyst concentration.

Step 2: Catalyst Suspension Suspend 1.2 equivalents of anhydrous AlCl₃ in anhydrous dichloromethane (DCM) (approx. 5 mL/mmol) and cool the mixture to 0–5 °C using an ice-water bath.

Step 3: Electrophile Generation Add 1.1 equivalents of propionyl chloride dropwise via the dropping funnel over 15 minutes. Validation Check: The formation of the highly reactive acylium ion is physically indicated by the gradual dissolution of the AlCl₃ suspension, resulting in a homogenous, pale-yellow solution.

Step 4: Substrate Addition Slowly add 1.0 equivalent of 4-methylanisole dissolved in a minimal amount of DCM. Strictly maintain the internal temperature below 5 °C to prevent ether cleavage. Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The workflow is self-validating when the starting material spot disappears and a new, lower-Rf UV-active spot (the aluminum-ketone complex) appears.

Step 5: Quenching and Workup Once complete, carefully pour the reaction mixture over a mixture of crushed ice and 1M HCl. Validation Check: The acidic aqueous quench is required to break the highly stable aluminum-ketone complex. The release of the free 1-(2-Methoxy-5-methylphenyl)propan-1-one into the organic layer is confirmed when the aqueous phase becomes clear (dissolution of aluminum salts).

Troubleshooting FAQs

Q: Why does my reaction stall at ~40-50% conversion when using 1.0 equivalent of AlCl₃? A: In Friedel-Crafts acylation, the Lewis acid (AlCl₃) is not truly catalytic. The product, 1-(2-Methoxy-5-methylphenyl)propan-1-one, contains a Lewis basic carbonyl oxygen that strongly coordinates with AlCl₃, forming a stable deactivated complex [1]. This sequesters the catalyst, preventing it from activating further propionyl chloride. To drive the reaction to completion, you must use a stoichiometric excess (>1.1 equivalents, typically 1.2–1.5 eq) of AlCl₃.

Q: I am observing significant amounts of a phenolic byproduct. What causes this, and how can I prevent it? A: The byproduct is 1-(2-Hydroxy-5-methylphenyl)propan-1-one, resulting from O-demethylation. AlCl₃ is a harsh Lewis acid that can coordinate to the methoxy oxygen of the ether. At elevated temperatures (typically >10 °C), nucleophilic attack by the chloride ion on the methyl group leads to ether cleavage, yielding the corresponding phenol. To prevent this, strictly maintain the reaction temperature between 0–5 °C during the addition and initial reaction phases.

Q: How is the regioselectivity of this reaction determined? Can polyacylation occur? A: The substrate, 4-methylanisole, possesses two electron-donating groups: a methoxy group (-OCH₃) and a methyl group (-CH₃). The methoxy group is a significantly stronger activating and ortho/para-directing group than the methyl group [2]. Since the para position relative to the methoxy group is already occupied by the methyl group, electrophilic attack is directed exclusively to the ortho position, yielding the desired 1-(2-Methoxy-5-methylphenyl)propan-1-one. Polyacylation is naturally prevented because the introduction of the electron-withdrawing acyl group strongly deactivates the aromatic ring against further electrophilic substitution [1].

Q: Are there greener alternatives to using stoichiometric amounts of toxic, moisture-sensitive AlCl₃? A: Yes. Recent advancements in green chemistry demonstrate that solid acid catalysts, such as Mordenite Zeolites, can effectively catalyze the Friedel-Crafts acylation of anisole derivatives [3]. Zeolites offer the advantage of being truly catalytic, highly regioselective due to their shape-selective pore structures, and easily recoverable via simple filtration for reuse in subsequent synthetic cycles.

References
  • Friedel-Crafts Acylation - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Predict the major products of the following reactions. (e) p-methylanisole + acetyl chloride + AlCl3 Source: Pearson URL:[Link]

  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst Source: Green and Sustainable Chemistry, SCIRP URL:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in Substituted Ketone Synthesis

Welcome to the Advanced Synthesis Support Center. Synthesizing sterically hindered ketones—such as ortho,ortho-disubstituted diaryl ketones or bulky aliphatic ketones—frequently leads to stalled reactions, recovered star...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Synthesizing sterically hindered ketones—such as ortho,ortho-disubstituted diaryl ketones or bulky aliphatic ketones—frequently leads to stalled reactions, recovered starting materials, or complex mixtures of enolization and reduction byproducts.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome the thermodynamic and kinetic barriers associated with steric bulk.

Strategic Decision Matrix

G A Target: Sterically Hindered Ketone B Electrophile Type? A->B C Amide / Ester B->C Nucleophilic Addition D Acyl Halide / Aryl Halide + CO B->D Cross-Coupling E Prone to Enolization / Reduction? C->E H Coupling Bulky Aryl/Alkyl Groups? D->H F Organocerium Addition (CeCl3 + RMgX) E->F Yes G Turbo Grignard (iPrMgCl·LiCl) E->G No I Pd-NHC Carbonylative Coupling (e.g., PEPPSI-IPr) H->I Yes (ortho,ortho-disubstituted) J Acyl Suzuki / Negishi Coupling H->J No

Workflow for selecting the optimal synthetic strategy for sterically hindered ketones.

Module 1: Nucleophilic Additions to Hindered Amides

Q: When attempting to synthesize a bulky ketone from a Weinreb or morpholine amide using a standard Grignard reagent, I mainly recover starting material or observe enolization/reduction products. How do I overcome this?

A: The causality here lies in the high basicity and redox potential of standard Grignard (RMgX) and organolithium (RLi) reagents. In the presence of high steric hindrance, the activation energy required for the nucleophilic attack at the carbonyl carbon increases significantly. Consequently, kinetically faster side reactions—such as the deprotonation of α-protons (enolization) or β-hydride transfer (reduction)—outcompete the desired 1,2-addition.

The Solution: Transmetalate your Grignard or organolithium reagent with anhydrous Cerium(III) chloride (CeCl₃) to form an organocerium reagent (RCeCl₂). Organocerium species are highly oxophilic and act as Lewis acids, coordinating directly to the carbonyl oxygen. This coordination drastically increases the electrophilicity of the carbonyl carbon. Crucially, organocerium reagents are significantly less basic than their magnesium or lithium precursors, almost entirely suppressing enolization and reduction pathways even at low temperatures .

Quantitative Comparison of Nucleophile Efficacy
Reagent TypeBasicityOxophilicityEnolization RiskTypical Yield for Hindered Substrates
RLi Very HighLowVery High< 20% (Mainly side products)
RMgX HighModerateHigh20 - 40%
RCeCl₂ LowVery HighVery Low80 - 95%
iPrMgCl·LiCl ModerateModerateModerate70 - 90% (Best for functionalized R-X)
Protocol 1: Synthesis of Hindered Ketones via Organocerium Addition

Self-Validation Checkpoint: The successful transmetalation is visually confirmed by a distinct color change (typically yellow to brown). If the suspension remains white/colorless, the CeCl₃ was not sufficiently dried, and the reaction will fail due to protonation of the Grignard reagent by residual water.

  • Drying CeCl₃: Heat commercially available CeCl₃·7H₂O under high vacuum (0.1 mmHg) at 140 °C for 2 hours, then ramp to 150 °C for 2 hours to obtain anhydrous CeCl₃.

  • Precomplexation: Suspend the anhydrous CeCl₃ (1.5 equiv) in dry THF and stir vigorously at room temperature for at least 2 hours. Mechanistic note: Precomplexation with THF is critical to break up the polymeric inorganic CeCl₃ lattice and enable efficient transmetalation.

  • Transmetalation: Cool the suspension to -78 °C. Add the Grignard or organolithium reagent (1.5 equiv) dropwise. Stir for 1 hour at -78 °C.

  • Addition: Add a THF solution of the hindered morpholine or Weinreb amide (1.0 equiv) dropwise at -78 °C. Mechanistic note: Strict temperature control at -78 °C prevents the premature decomposition or β-hydride elimination of the organocerium species.

  • Quench & Workup: After 2-3 hours (monitor by TLC), quench the reaction at -78 °C with saturated aqueous NH₄Cl before warming to room temperature. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Q: My starting halide is highly functionalized, and standard Grignard formation degrades the molecule before I can form the ketone. What is the alternative?

A: Utilize the "Turbo Grignard" reagent (iPrMgCl·LiCl). The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing the rate of halogen-magnesium exchange. This allows for the generation of functionalized Grignard reagents at much lower temperatures (e.g., -20 °C), preserving sensitive functional groups (like esters or nitriles) which can then be directly coupled with amides to form hindered ketones .

Module 2: Transition-Metal Catalyzed Cross-Coupling

Q: I need to synthesize an ortho,ortho-disubstituted diaryl ketone. Both the nucleophilic addition to amides and standard Friedel-Crafts acylation are failing due to extreme steric clash. How can I force this coupling?

A: For extreme steric hindrance (e.g., coupling two ortho-substituted arenes), the tetrahedral intermediate required in classical nucleophilic additions becomes thermodynamically and kinetically inaccessible. The solution is to bypass the tetrahedral intermediate entirely using Palladium-catalyzed carbonylative cross-coupling (e.g., Suzuki-Miyaura) with carbon monoxide (CO).

However, traditional phosphine ligands (like PPh₃ or dppf) often fail here. They are either too small to force the crucial reductive elimination step, or they themselves cause too much crowding during the oxidative addition of the bulky electrophile. The use of bulky N-heterocyclic carbene (NHC) ligands, specifically PEPPSI-IPr, provides the necessary steric bulk to accelerate reductive elimination while maintaining a highly active, electron-rich Pd center capable of inserting into hindered aryl iodides .

Protocol 2: Carbonylative Suzuki-Miyaura Cross-Coupling for Hindered Diaryl Ketones

Self-Validation Checkpoint: The active Pd(0) species generates a characteristic color change (often pale yellow to deep red/brown upon oxidative addition). If black palladium precipitates (Pd black) are observed early in the reaction, the CO atmosphere was compromised or the NHC ligand dissociated, indicating a failed catalytic cycle.

  • Setup: In a thoroughly dried Schlenk tube or pressure reactor, combine the ortho-substituted aryl iodide (1.0 equiv), the bulky arylboronic acid (1.5 equiv), anhydrous K₂CO₃ (3.0 equiv), and the Pd-PEPPSI-IPr catalyst (5 mol%).

  • Atmosphere Exchange: Evacuate the vessel and backfill with Carbon Monoxide (CO) gas. Repeat this process three times. Caution: CO is highly toxic; perform strictly in a well-ventilated fume hood. Maintain a CO balloon pressure (1 atm).

  • Solvent Addition: Add anhydrous 1,4-dioxane (degassed) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12-24 hours. Mechanistic note: The bulky NHC ligand facilitates the challenging migratory insertion of CO and the subsequent transmetalation step despite the crowded environment.

  • Workup: Cool to room temperature, vent the CO safely into the fume hood exhaust, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the hindered diaryl ketone via silica gel chromatography.

References

  • Cerium(III) Amide Enolate. Addition to Aldehydes and Ketones. Synthetic Communications, 1994. URL:[Link]

  • Addition of Organocerium Reagents to Morpholine Amides: Synthesis of Important Pheromone Components of Achaea janata. Journal of Organic Chemistry, American Chemical Society, 2002. URL:[Link]

  • Homologation chemistry with nucleophilic α-substituted organometallic reagents: chemocontrol, new concepts and (solved) challenges. Chemical Communications, RSC Publishing, 2018. URL:[Link]

  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. NIH Public Access, 2013. URL:[Link]

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, mechanistic, and operational challenges associated with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, mechanistic, and operational challenges associated with the scale-up synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one (also known as 2'-methoxy-5'-methylpropiophenone)[1].

This compound is synthesized via the Friedel-Crafts acylation of 4-methylanisole with propionyl chloride. While straightforward at the bench scale, transitioning this highly exothermic, gas-evolving electrophilic aromatic substitution to a pilot-plant scale requires rigorous engineering controls and mechanistic awareness to ensure safety, high yield, and phase-separation efficiency.

Process Parameters & Quantitative Data

To establish a self-validating baseline for your scale-up campaigns, adhere to the following optimized stoichiometric and thermodynamic parameters.

ParameterOptimized ValueMechanistic Rationale
4-Methylanisole 1.00 EquivalentLimiting reagent; fully consumed to simplify downstream purification.
Propionyl Chloride 1.05 - 1.10 EquivalentsSlight excess ensures complete electrophilic conversion without generating excessive acidic waste.
Lewis Acid (AlCl₃) 1.10 - 1.20 EquivalentsCritical: AlCl₃ forms a stable 1:1 complex with the ketone product. Sub-stoichiometric amounts will stall the reaction[2].
Reaction Solvent 1,2-Dichloroethane (DCE)Preferred over Dichloromethane (DCM) for scale-up due to a higher boiling point (83°C), providing a wider thermal safety margin.
Dosing Temperature 5°C to 15°CMitigates the massive exotherm associated with acylium ion formation and electrophilic attack[3].
Quench pH < 1.0Prevents the precipitation of gelatinous Al(OH)₃, which causes severe emulsions during phase separation[4].

Standard Operating Procedure (SOP): 1 kg Scale-Up Workflow

This step-by-step methodology is engineered to be a self-validating system. Each phase includes integrated checks to confirm process integrity before proceeding.

Step 1: Reactor Preparation & Catalyst Loading

  • Purge a 20 L glass-lined reactor with N₂ to ensure an anhydrous environment.

  • Charge 5.0 L of 1,2-Dichloroethane (DCE) and 1.0 kg (8.18 mol) of 4-methylanisole.

  • Cool the jacketed reactor to 0–5°C.

  • Self-Validation Check: Slowly charge 1.2 kg (9.0 mol, 1.1 eq) of anhydrous AlCl₃ in four equal portions. Monitor the internal temperature ( Tint​ ) to ensure it does not exceed 10°C. The slurry will develop a deep orange/red color, indicating the initial coordination of the Lewis acid.

Step 2: Electrophile Dosing

  • Route the reactor's off-gas line to a caustic scrubber (10% NaOH) to neutralize the stoichiometric HCl gas that will be evolved.

  • Begin dosing 0.83 kg (8.97 mol, 1.1 eq) of propionyl chloride via a metered pump.

  • Self-Validation Check: Couple the dosing rate to the jacket cooling capacity. Maintain Tint​ between 5°C and 15°C. If Tint​ spikes above 15°C, automatically pause the dosing pump.

Step 3: Isothermal Maturation

  • Once dosing is complete, gradually warm the reactor to 20°C.

  • Stir isothermally for 2 hours.

  • Self-Validation Check: Pull an aliquot, quench in ice/HCl, extract with organic solvent, and analyze via HPLC/GC. Proceed only when 4-methylanisole is <1% (Area).

Step 4: Acidic Quench & Phase Separation

  • Prepare a quench reactor containing 5.0 L of crushed ice and 1.0 L of concentrated (37%) HCl.

  • Perform a reverse quench : Slowly transfer the active reaction mass into the vigorously stirred ice/HCl mixture. Maintain the quench reactor Tint​ < 25°C.

  • Allow the biphasic mixture to settle for 30 minutes.

  • Self-Validation Check: The aqueous layer should be transparent and highly acidic. A milky aqueous layer indicates insufficient acid, requiring additional HCl to dissolve aluminum salts[4].

  • Separate the lower organic layer. Wash sequentially with 3.0 L of 5% NaHCO₃ and 3.0 L of brine.

Step 5: Isolation

  • Concentrate the organic layer under reduced pressure to recover the DCE solvent.

  • Purify the crude product via fractional vacuum distillation to yield high-purity 1-(2-Methoxy-5-methylphenyl)propan-1-one.

Mechanistic & Process Flow Visualization

Pathway A Propionyl Chloride + AlCl3 B Acylium Ion [CH3CH2C=O]+ A->B Lewis Acid Activation D Arenium Ion (Sigma Complex) B->D Electrophilic Attack (Ortho to Methoxy) C 4-Methylanisole C->D E 1-(2-Methoxy-5-methylphenyl) propan-1-one •AlCl3 Complex D->E -H+ (Restores Aromaticity) G Free Ketone Product E->G Hydrolysis of Al Complex F Aqueous HCl Quench F->G

Mechanistic pathway of the Friedel-Crafts acylation of 4-methylanisole.

Workflow N1 1. Reactor Preparation Charge 4-Methylanisole & Solvent N2 2. Catalyst Addition Charge AlCl3 (1.1-1.2 eq) at <5°C N1->N2 N3 3. Electrophile Dosing Controlled addition of Propionyl Chloride N2->N3 N4 4. Isothermal Hold Stir at 15-20°C until completion N3->N4 HCl gas to scrubber N5 5. Acidic Quench Transfer to Ice/HCl mixture N4->N5 Highly Exothermic N6 6. Phase Separation Extract organic layer N5->N6 Breaks Al-Ketone complex N7 7. Purification Distillation or Crystallization N6->N7

Scale-up operational workflow for 1-(2-Methoxy-5-methylphenyl)propan-1-one synthesis.

Troubleshooting Guide & FAQs

Q: Why do we observe incomplete conversion even when 1.0 equivalent of AlCl₃ is used? A: Causality: In Friedel-Crafts acylations, the Lewis acid (AlCl₃) strongly coordinates with the carbonyl oxygen of the newly formed ketone product. This complexation effectively removes the catalyst from the active cycle. Therefore, a stoichiometric excess (typically 1.1 to 1.2 equivalents) is strictly required to ensure complete conversion of the 4-methylanisole substrate[2].

Q: What dictates the regioselectivity of this reaction, and why don't we see the para-acylated product? A: Causality: 4-methylanisole possesses two ring substituents. The methoxy (-OCH₃) group is a strongly activating, ortho/para-directing group due to resonance electron donation. The methyl (-CH₃) group is weakly activating via hyperconjugation. The more powerful methoxy group dictates the regiochemistry. Because the position para to the methoxy group is already occupied by the methyl group, the acylium ion exclusively attacks the position ortho to the methoxy group, yielding 1-(2-methoxy-5-methylphenyl)propan-1-one[2].

Q: During the aqueous quench, a thick, unfilterable emulsion forms. How can this be prevented? A: Causality: Quenching the reaction mixture in plain water or weak acid leads to the partial hydrolysis of the aluminum-ketone complex into gelatinous aluminum hydroxide (Al(OH)₃), which acts as a powerful emulsion stabilizer. Protocol Fix: Always perform a reverse-quench into a vigorously stirred mixture of ice and concentrated HCl (maintaining pH < 1). This ensures aluminum remains soluble as [Al(H2​O)6​]3+ in the aqueous phase, facilitating rapid and clean phase separation[4].

Q: How do we manage the massive exotherm during the propionyl chloride dosing phase on a pilot scale? A: Causality: The formation of the acylium ion and the subsequent electrophilic aromatic substitution are highly exothermic. On a large scale, heat removal is limited by the reactor's surface-area-to-volume ratio. Protocol Fix: Utilize a feed-controlled semi-batch process. dictate that the dosing rate of the electrophile must be coupled directly to the jacket cooling capacity to prevent thermal runaway. Never dose faster than the heat removal rate[3].

Q: Are there greener, scalable alternatives to using stoichiometric AlCl₃ and chlorinated solvents? A: Causality: Traditional methods use stoichiometric AlCl₃ and halogenated solvents, which present severe disposal and environmental challenges (high E-factor). Protocol Fix: Recent scale-up methodologies employ (e.g., 5 mol%) in greener solvents like propylene carbonate, or utilize as a metal-free activator[5]. These alternatives drastically reduce the E-factor and eliminate halogenated waste streams while maintaining high yields.

References

  • "1-(2-Methoxy-5-methylphenyl)
  • "Friedel Crafts Acylation Experiment Part 1, Prelab", YouTube,
  • "Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
  • "Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction", ACS Public
  • "'Greener' Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology", Organic Chemistry Portal,
  • "Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbon

Sources

Optimization

Technical Support Center: Managing Reaction Temperature in Aromatic Ketone Synthesis

Welcome to the Technical Support Center for Aromatic Ketone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing one o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aromatic Ketone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing one of the most critical parameters in your experiments: reaction temperature. Here, you will find troubleshooting guides and frequently asked questions (FAQs) that directly address specific issues you may encounter, with a focus on the "why" behind the "how."

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Temperature Control

This section addresses common questions regarding the role of temperature in the synthesis of aromatic ketones, particularly through widely used methods like Friedel-Crafts acylation.

Q1: Why is precise temperature control so critical in Friedel-Crafts acylation?

A: Temperature is a master variable in Friedel-Crafts acylation, influencing reaction rate, product selectivity (regioselectivity), and the prevention of side reactions.[1] Many Friedel-Crafts reactions, especially those involving Lewis acid catalysts like aluminum chloride (AlCl₃), are highly exothermic.[2] Without proper cooling, the reaction temperature can rise uncontrollably, a dangerous situation known as a "runaway reaction." This can lead to the decomposition of reactants and products, decreased yield, and the formation of unwanted byproducts.[3]

For instance, in the acylation of 2-methoxynaphthalene, lower temperatures favor the formation of the kinetic product (1-acetyl-2-methoxynaphthalene), while higher temperatures promote the formation of the more thermodynamically stable 6-isomer.[1] Excessively high temperatures (above 140°C) can even lead to the decomposition of the product through deacylation.[1]

Q2: What is the ideal temperature range for a typical Friedel-Crafts acylation?

A: There is no single "ideal" temperature, as the optimal range is highly dependent on the specific substrates, acylating agent, and catalyst used. However, a common starting point for many reactions involving potent Lewis acids like AlCl₃ is to initiate the reaction at a low temperature, often between 0-5°C, using an ice bath.[2] This is crucial during the addition of the acylating agent and the aromatic substrate to manage the initial exotherm.[2] After the initial addition, the reaction may be allowed to slowly warm to room temperature and stirred for several hours to proceed to completion.[2] For less reactive substrates or different catalytic systems, heating may be necessary. For example, some reactions show a significant increase in reactivity and yield when heated to 50°C or even the boiling point of the solvent, such as 83°C for 1,2-dichloroethane (DCE).[4][5]

Q3: How does temperature affect catalyst activity and stability?

A: Lewis acid catalysts, which are central to many aromatic ketone syntheses, are highly sensitive to temperature and moisture.[1][2] At elevated temperatures, catalysts can become more active, accelerating the reaction. However, excessively high temperatures can lead to catalyst deactivation. This can occur through various mechanisms, including the formation of inactive complexes with the product ketone or reaction with trace amounts of water at higher temperatures.[2] For solid catalysts, high temperatures can sometimes lead to sintering or other morphological changes that reduce their effectiveness. Conversely, some catalytic systems may require elevated temperatures to become fully active.

Q4: Can I run my reaction at room temperature to save energy and simplify the setup?

A: While some modern methods for aromatic ketone synthesis are designed to work at room temperature, particularly those using photoredox catalysis, traditional methods like Friedel-Crafts acylation often require specific temperature control.[6] Attempting a highly exothermic reaction at room temperature without cooling can be hazardous. The heat generated can cause the solvent to boil, leading to a loss of containment and a failed reaction. Always assess the potential exothermicity of your reaction before deciding on the temperature protocol. For many standard procedures, initiating the reaction at a reduced temperature is a critical safety and procedural step.[2]

Section 2: Troubleshooting Guides - Solving Common Temperature-Related Issues

This section provides a systematic approach to diagnosing and resolving common problems encountered during aromatic ketone synthesis where temperature is a likely culprit.

Issue 1: Low or No Product Yield

Symptom: After the reaction and workup, you isolate very little or none of your desired aromatic ketone.

Possible Temperature-Related Causes & Solutions:

  • Sub-Optimal Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier.

    • Troubleshooting Steps:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of your starting material.

      • Gradual Temperature Increase: If the reaction is stalled at a lower temperature, slowly and carefully increase the temperature in increments of 10-20°C.[4] For some systems, a significant rate increase is observed at higher temperatures, such as the boiling point of the solvent.[4]

      • Literature Review: Consult the literature for the specific substrates you are using. Different aromatic compounds have vastly different reactivities.

  • Decomposition at High Temperatures: The desired product or starting material may be unstable at the reaction temperature.

    • Troubleshooting Steps:

      • Run at Lower Temperatures: If you suspect decomposition, perform the reaction at a lower temperature for a longer duration.

      • Controlled Addition: For exothermic reactions, ensure reagents are added slowly at a low temperature (e.g., 0-5°C) to prevent an initial temperature spike that could cause decomposition.[2]

  • Catalyst Deactivation: The catalyst may have been deactivated by improper temperature management.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Moisture is a common cause of catalyst deactivation, and its effects can be exacerbated at higher temperatures.[2][3] Ensure all glassware is oven or flame-dried and all solvents and reagents are anhydrous.[7]

      • Stoichiometry of Catalyst: In many Friedel-Crafts acylations, the ketone product forms a stable complex with the Lewis acid catalyst, rendering it inactive.[1][8] Therefore, a stoichiometric amount of the catalyst is often required.

Issue 2: Formation of Multiple Products and Isomers (Poor Regioselectivity)

Symptom: Your final product is a mixture of isomers (e.g., ortho-, meta-, para-substituted ketones) or contains other byproducts.

Possible Temperature-Related Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: The regioselectivity of electrophilic aromatic substitution is often temperature-dependent.

    • Troubleshooting Steps:

      • Lower the Temperature for Kinetic Products: To favor the kinetically preferred product (often the ortho or para isomer in many reactions), run the reaction at a lower temperature.[1] For example, in the Fries rearrangement, lower temperatures (below 60°C) favor the para-isomer.[3]

      • Increase the Temperature for Thermodynamic Products: To obtain the more stable thermodynamic product, a higher reaction temperature may be necessary.[1] In the Fries rearrangement, temperatures above 160°C can favor the ortho-isomer.[3]

  • Side Reactions at Elevated Temperatures: Higher temperatures can provide the activation energy for undesired side reactions.

    • Troubleshooting Steps:

      • Maintain a Consistent Temperature: Avoid temperature fluctuations during the reaction. Use a reliable temperature-controlled bath.

      • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time, especially at elevated temperatures, as this can promote the formation of byproducts. Monitor the reaction to determine the point of maximum desired product formation.[3]

Issue 3: Runaway Reaction

Symptom: The reaction temperature increases rapidly and uncontrollably, often accompanied by vigorous boiling or gas evolution. This is a serious safety hazard.

Possible Causes & Solutions:

  • Inadequate Cooling: The rate of heat generation from the exothermic reaction exceeds the rate of heat removal.

    • Prevention and Mitigation:

      • Use an Appropriate Cooling Bath: For highly exothermic reactions, an ice-water bath may not be sufficient. Consider using a dry ice/acetone bath (-78°C) or a cryocooler for better temperature control.[9][10]

      • Slow Reagent Addition: Add the most reactive reagent dropwise using an addition funnel.[2] This allows you to control the rate of the reaction and, consequently, the rate of heat generation.

      • Adequate Stirring: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling bath.

      • Scale-Up with Caution: Be aware that heat dissipation becomes less efficient as the reaction scale increases. What is manageable at a 1-gram scale may become a runaway reaction at a 100-gram scale.

Experimental Protocols & Data
Protocol 1: General Procedure for a Temperature-Controlled Friedel-Crafts Acylation

This protocol provides a baseline for performing a Friedel-Crafts acylation with careful temperature management.

  • Preparation: Ensure all glassware (a three-neck round-bottom flask, a condenser, a dropping funnel, and a magnetic stir bar) is thoroughly dried in an oven and assembled while still warm under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Initial Cooling: Place the reaction flask in an ice-water bath and allow it to cool to 0°C.[2]

  • Catalyst and Solvent: Add the anhydrous solvent (e.g., dichloromethane) and the Lewis acid catalyst (e.g., AlCl₃) to the flask with stirring.

  • Acylating Agent Addition: Slowly add the acyl chloride or anhydride dropwise via the addition funnel over 15-30 minutes, ensuring the internal temperature does not exceed 5°C.[2]

  • Substrate Addition: After the addition of the acylating agent is complete, add the aromatic substrate, either neat or dissolved in a small amount of anhydrous solvent, dropwise while maintaining the temperature between 0-5°C.[2]

  • Reaction Progression: Once the addition is complete, the reaction may be stirred at 0-5°C or allowed to warm to room temperature. Monitor the reaction's progress by TLC or GC.

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.[2] This step is also exothermic and must be done with caution.

Table 1: Temperature Effects on Regioselectivity
Reaction TypeAromatic SubstrateTemperature RangePredominant IsomerReference
Friedel-Crafts Acylation2-MethoxynaphthaleneLow Temperatures1-acetyl (Kinetic)[1]
Friedel-Crafts Acylation2-MethoxynaphthaleneHigh Temperatures (>100°C)6-acetyl (Thermodynamic)[1]
Fries RearrangementPhenolic EstersLow Temperatures (<60°C)para-isomer[3]
Fries RearrangementPhenolic EstersHigh Temperatures (>160°C)ortho-isomer[3]
Visualizing Temperature Management Workflow
Diagram 1: Troubleshooting Low Yield

G start Low Yield Observed check_temp Was Reaction Temperature Monitored? start->check_temp check_anhydrous Were Anhydrous Conditions Maintained? start->check_anhydrous temp_low Possibility: Insufficient Activation Energy check_temp->temp_low No/Stalled temp_high Possibility: Decomposition check_temp->temp_high Yes/Spike increase_temp Action: Increase Temp Incrementally Monitor by TLC/GC temp_low->increase_temp decrease_temp Action: Repeat at Lower Temp for Longer Duration temp_high->decrease_temp catalyst_deactivation Possibility: Catalyst Deactivation check_anhydrous->catalyst_deactivation No dry_reagents Action: Ensure Dry Glassware, Solvents, & Reagents catalyst_deactivation->dry_reagents

Caption: A workflow for troubleshooting low yield in aromatic ketone synthesis.

Diagram 2: Temperature and Regioselectivity

G sub Aromatic Substrate + Acylating Agent low_temp Low Temperature (e.g., < 60°C) sub->low_temp high_temp High Temperature (e.g., > 100°C) sub->high_temp kinetic Kinetic Product (e.g., para-isomer) low_temp->kinetic Favors thermo Thermodynamic Product (e.g., ortho-isomer) high_temp->thermo Favors

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one

Welcome to the dedicated technical support center for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth guidance and troubleshooting for common challenges encountered during this specific Friedel-Crafts acylation. Here, we delve into the critical role of solvent effects on reaction outcomes, offering field-proven insights to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting a solvent for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one?

A1: The most critical factor is the solvent's ability to remain inert while effectively dissolving the reactants and the Lewis acid-acyl chloride complex. The choice of solvent can significantly influence the reaction rate, yield, and even the regioselectivity of the acylation. Halogenated hydrocarbons like dichloromethane and 1,2-dichloroethane are common choices due to their inertness and good solvating properties for the reaction components.

Q2: How does solvent polarity affect the reaction?

A2: Solvent polarity plays a multifaceted role. In Friedel-Crafts acylation, the reaction proceeds through the formation of a charged intermediate, the acylium ion, and a subsequent arenium ion (σ-complex).[1] Polar solvents can stabilize these charged intermediates, potentially increasing the reaction rate. However, highly polar solvents that are also Lewis bases (e.g., those with oxygen or nitrogen atoms) should be avoided as they can form complexes with the Lewis acid catalyst (e.g., AlCl₃), reducing its activity.[2] The choice between a non-polar solvent like carbon disulfide and a more polar one like nitrobenzene can also influence the product isomer distribution in some cases.[2]

Q3: Can I run the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one under solvent-free conditions?

A3: While some Friedel-Crafts acylations can be performed under solvent-free conditions, it is generally not recommended for this specific synthesis.[3] The reaction is typically exothermic, and a solvent helps to dissipate heat, allowing for better temperature control.[4] Without a solvent, localized overheating can lead to side reactions and degradation of the starting material and product.

Q4: Are there "green" solvent alternatives for this reaction?

A4: The use of traditional halogenated solvents raises environmental concerns. While less common for classic Friedel-Crafts acylations with aluminum chloride, research into greener alternatives is ongoing. For some acylation reactions, ionic liquids or solid acid catalysts have been explored, which can reduce the need for volatile organic solvents.[5] However, for the specific synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one, established protocols predominantly use solvents like dichloromethane.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, with a focus on how solvent choice can be both the problem and the solution.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Action & Explanation
Catalyst Deactivation Action: Ensure strictly anhydrous conditions. Use freshly opened or purified solvents. Explanation: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Trace amounts of water in the solvent will react with and deactivate the catalyst.
Poor Solubility of Reactants Action: Select a solvent that provides good solubility for both 4-methylanisole and the propanoyl chloride-AlCl₃ complex. Explanation: If the reactants are not well-dissolved, the reaction will be slow and incomplete. Dichloromethane is often a good starting point.[6]
Solvent-Catalyst Interaction Action: Avoid solvents that can act as Lewis bases (e.g., ethers, nitriles). Explanation: These solvents will compete with the acyl chloride for coordination to the Lewis acid, reducing its catalytic activity.[2]
Problem 2: Formation of Unwanted Isomers
Possible Cause Troubleshooting Action & Explanation
Kinetic vs. Thermodynamic Control Action: Vary the solvent and reaction temperature. Explanation: In some Friedel-Crafts acylations, the isomer distribution is solvent-dependent.[2] For the acylation of 4-methylanisole, the primary products are expected to be acylation at the ortho and para positions to the methoxy group. The steric hindrance of the methyl group will also influence the regioselectivity. A non-polar solvent at low temperatures may favor the kinetically controlled product, while a more polar solvent at higher temperatures could lead to the thermodynamically more stable isomer.[2]
Problem 3: Difficult Product Purification
Possible Cause Troubleshooting Action & Explanation
Solvent-Related Side Reactions Action: Choose a highly inert solvent. Explanation: Some solvents, although seemingly inert, can participate in side reactions under the harsh conditions of a Friedel-Crafts acylation. This can lead to impurities that are difficult to separate from the desired product.
Incomplete Reaction Action: Ensure the reaction goes to completion by monitoring with TLC and choosing a solvent that promotes a reasonable reaction rate. Explanation: A sluggish reaction due to a poor solvent choice can result in a mixture of starting material and product, complicating purification.

Impact of Solvent on Reaction Performance

The choice of solvent is a critical parameter in the Friedel-Crafts acylation. Below is a table summarizing the general effects of common solvents on this type of reaction, with the understanding that the precise outcomes for the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one may vary.

SolventDielectric Constant (ε)Key Characteristics & Expected Impact on Synthesis
Dichloromethane (CH₂Cl₂) 9.1Recommended starting point. Good solubility for reactants and the AlCl₃ complex. Relatively inert. Promotes moderate reaction rates.[6]
1,2-Dichloroethane (DCE) 10.4Similar to dichloromethane but with a higher boiling point, allowing for reactions at elevated temperatures if needed. Can lead to higher conversion.[7]
Carbon Disulfide (CS₂) 2.6A non-polar solvent. Can sometimes favor the formation of the kinetically controlled product.[2] However, it is highly flammable and toxic.
Nitrobenzene (C₆H₅NO₂) 34.8A polar solvent that can dissolve the product-catalyst complex, potentially leading to the thermodynamically favored product.[2] However, it is a deactivating solvent and can be difficult to remove.

Experimental Protocols

General Protocol for the Synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one in Dichloromethane

Materials:

  • 4-methylanisole

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).

  • Add anhydrous dichloromethane to the flask.

  • Cool the suspension to 0 °C in an ice bath.[4]

  • Add propanoyl chloride (1.1 eq) dropwise to the stirred suspension.

  • In the dropping funnel, prepare a solution of 4-methylanisole (1.0 eq) in anhydrous dichloromethane.

  • Add the 4-methylanisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Mechanism

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Propanoyl_chloride Propanoyl Chloride Acylium_ion Acylium Ion (Electrophile) Propanoyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) 4_methylanisole 4-Methylanisole Arenium_ion Arenium Ion (σ-complex) 4_methylanisole->Arenium_ion + Acylium Ion Product_complex Product-AlCl₃ Complex Arenium_ion->Product_complex - H⁺ Product 1-(2-Methoxy-5-methylphenyl)propan-1-one Product_complex->Product Aqueous Workup G Start Low or No Yield Observed Check_Moisture Check for Moisture Contamination Start->Check_Moisture Anhydrous_Conditions Ensure Anhydrous Solvent and Glassware Check_Moisture->Anhydrous_Conditions Moisture Suspected Check_Catalyst Evaluate Catalyst Activity Check_Moisture->Check_Catalyst No Moisture Anhydrous_Conditions->Check_Catalyst Fresh_Catalyst Use Fresh, High-Purity AlCl₃ Check_Catalyst->Fresh_Catalyst Catalyst Inactive Check_Solubility Assess Reactant Solubility Check_Catalyst->Check_Solubility Catalyst Active Fresh_Catalyst->Check_Solubility Change_Solvent Consider a Different Solvent (e.g., DCE) Check_Solubility->Change_Solvent Poor Solubility Check_Temp Review Reaction Temperature Check_Solubility->Check_Temp Good Solubility Change_Solvent->Check_Temp Optimize_Temp Optimize Temperature Profile Check_Temp->Optimize_Temp Suboptimal Temp End Improved Yield Check_Temp->End Optimal Temp Optimize_Temp->End G Non_Polar Non-Polar Solvent (e.g., CS₂) - Less stabilization of charged intermediates - May favor kinetic product Polar_Aprotic Polar Aprotic Solvent (e.g., CH₂Cl₂) - Good stabilization of intermediates - Generally good reaction rates Non_Polar->Polar_Aprotic Increasing Polarity Very_Polar Very Polar Solvent (e.g., Nitrobenzene) - Strong stabilization of intermediates - Can favor thermodynamic product - Risk of catalyst complexation Polar_Aprotic->Very_Polar Increasing Polarity

Caption: Effect of solvent polarity on reaction intermediates.

References

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved from [Link]

  • Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]

  • Solvent Effects in Friedel–Crafts Reaction. (2019, December 24). Chemistry Stack Exchange. Retrieved from [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved from [Link]

  • Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol with In Situ Generated Aza-o-Quinone Methides. (2025, July 18). The Journal of Organic Chemistry. Retrieved from [Link]

  • Friedel-Crafts Acylation of Anisole. University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]

  • Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone. (2017, September 4). Longdom Publishing. Retrieved from [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). YouTube. Retrieved from [Link]

  • Experimental and Computational Study of Solvatochromic Effect on Substituted 1,3-Diarylpropenone. ResearchGate. Retrieved from [Link]

  • Synthesis of (R)-2-Methoxy-N-(1-Phenylethyl)Acetamide via Dynamic Kinetic Resolution. Organic Syntheses. Retrieved from [Link]

  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficien. (2017, July 20). SCIRP. Retrieved from [Link]

  • Friedel–Crafts acylation of substituted anisole. (2021, August 3). Chemistry Stack Exchange. Retrieved from [Link]

  • The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. ResearchGate. Retrieved from [Link]

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Optimization

Friedel-Crafts Acylation Workup: A Technical Support Guide

Welcome to the technical support center for Friedel-Crafts acylation workup procedures. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical post-reaction steps...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Friedel-Crafts acylation workup procedures. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical post-reaction steps of this cornerstone C-C bond-forming reaction. Here, we move beyond simple protocols to explain the underlying chemistry, providing you with the expertise to troubleshoot and optimize your purification process effectively.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the workup of Friedel-Crafts acylation reactions in a direct question-and-answer format.

Question: My reaction has stalled, or I have a very low yield of the desired ketone. What are the likely causes during the workup?

Answer: Low yield is a frequent issue that can stem from either the reaction itself or the workup procedure. Assuming the reaction was conducted under appropriate anhydrous conditions, let's focus on workup-related causes:

  • Incomplete Quenching: The product ketone forms a stable Lewis acid-base complex with the aluminum chloride (AlCl₃) catalyst.[1][2] This complex is often a solid or a thick slurry. If you fail to completely hydrolyze the AlCl₃ and break this complex, your product will remain in the aqueous layer or as an insoluble solid, leading to significant yield loss. The workup is not merely a purification step; it is the final step that liberates the product.[1]

  • Insufficient Extraction: The choice of solvent and the number of extractions are critical. If the polarity of your extraction solvent is poorly matched with your product, or if you perform too few extractions, a substantial amount of product can be left behind in the aqueous phase.

  • Product Hydrolysis/Degradation: While ketones are generally stable, prolonged exposure to harsh acidic conditions during a lengthy or inefficient workup can lead to degradation, especially with sensitive substrates.

Question: I'm struggling with a persistent emulsion during my liquid-liquid extraction. How can I resolve this?

Answer: Emulsion formation is common in these workups due to the presence of aluminum salts, which can act as surfactants. Here’s a systematic approach to breaking them:

  • Patience and Brine: First, allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own. If not, add a saturated sodium chloride solution (brine).[3] The increased ionic strength of the aqueous layer helps to dehydrate the organic phase and disrupt the emulsion.

  • Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times. This minimizes the energy input that creates fine droplets and promotes emulsion formation.

  • Filtration: For stubborn emulsions, you can filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the microscopic droplets that form the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the phase characteristics enough to break the emulsion.

Question: After removing the solvent, my product is a dark, viscous oil, but the literature reports a solid. What happened?

Answer: This issue points towards impurities. The dark color often indicates the presence of polymeric or char-like byproducts, which can arise if the reaction temperature was too high. The failure to crystallize is due to these impurities depressing the melting point.

  • Probable Cause: Overheating during the reaction or an excessively exothermic quench can lead to side reactions and decomposition. The acylium ion is highly reactive, and at elevated temperatures, it can lead to undesired pathways.[4]

  • Solution: Your primary recourse is purification. Column chromatography is typically the most effective method for separating the desired ketone from colored, high-molecular-weight impurities. Following chromatography, you can attempt recrystallization from a suitable solvent system to obtain the crystalline product. For future runs, ensure meticulous temperature control during the reaction and perform the quench slowly in an ice bath.[5]

Section 2: Frequently Asked Questions (FAQs)

This section provides authoritative answers to broader conceptual questions about the Friedel-Crafts acylation workup.

Question: What is the precise chemical role of quenching with ice and acid?

Answer: The quenching step serves two critical functions:

  • Decomposition of the Lewis Acid Catalyst: The Lewis acid, typically AlCl₃, is highly water-reactive. Adding water hydrolyzes it into aluminum hydroxide (Al(OH)₃) and hydrochloric acid (HCl).[5][6]

  • Liberation of the Product: The ketone product, being a Lewis base, forms a strong coordinate covalent bond with the AlCl₃ catalyst.[1] This complex must be broken to isolate the free ketone. The addition of water destroys the AlCl₃, thereby liberating the ketone. The addition of a strong acid like HCl ensures that the resulting aluminum hydroxides are converted to water-soluble salts (e.g., AlCl₃(H₂O)₃), preventing them from precipitating as a gelatinous solid that can complicate extraction.[5]

The process is extremely exothermic, which is why it must be performed by slowly adding the reaction mixture to a mixture of crushed ice and acid.[4] Adding water directly to the reaction mixture is hazardous and can cause a violent, uncontrolled reaction.[4]

Question: Why is a specific sequence of washes (e.g., water, NaHCO₃, brine) used after extraction?

Answer: Each wash has a distinct purpose designed to systematically remove different types of impurities:

  • Dilute Acid Wash (Optional, e.g., 1M HCl): Used to remove any remaining aluminum salts.

  • Water Wash: Removes the bulk of water-soluble inorganic species.

  • Sodium Bicarbonate (NaHCO₃) Wash: This is a crucial neutralization step. It removes any residual acid (HCl from the quench or regenerated catalyst) from the organic layer.[5] Failure to neutralize the acid can lead to product degradation during solvent evaporation at elevated temperatures.

  • Brine (Saturated NaCl) Wash: This final wash does not remove impurities per se. Instead, it removes the majority of dissolved water from the organic solvent by osmotic pressure, making the subsequent drying step with an anhydrous salt (like MgSO₄ or Na₂SO₄) more efficient.[3]

Question: What are the key safety considerations when performing a Friedel-Crafts workup?

Answer: Safety is paramount. Key hazards include:

  • Corrosive Reagents: Aluminum chloride is corrosive and reacts with moisture on the skin to produce HCl.[5][6] Acyl chlorides are also corrosive and often lachrymatory.[7] Always handle these reagents in a fume hood with appropriate personal protective equipment (gloves, safety goggles).[8]

  • Exothermic Quench: As mentioned, the quenching process is highly exothermic. Never add water to the reaction flask. Always pour the reaction mixture slowly onto a stirred slurry of ice and acid.[4]

  • HCl Gas Evolution: The hydrolysis of both the AlCl₃ catalyst and the acyl chloride starting material releases HCl gas. The entire workup should be performed in a well-ventilated fume hood.

Section 3: Standard Operating Protocols

These protocols provide validated, step-by-step methodologies for the key phases of the workup.

Protocol 1: Quenching the Reaction Mixture
  • Prepare a beaker of sufficient size (at least 5-10 times the volume of your reaction mixture) containing a mixture of crushed ice and concentrated hydrochloric acid. A typical ratio is 100g of ice for every 10 mL of concentrated HCl.

  • Place the beaker in a secondary container (an ice bath) and begin stirring vigorously with a magnetic stirrer.

  • Once the reaction is deemed complete, allow the reaction mixture to cool to room temperature.

  • Using a pipette or by carefully pouring, add the reaction mixture dropwise (or in a very slow stream) to the stirred ice/acid slurry.

  • Maintain a slow addition rate to control the exotherm. The internal temperature of the quenching mixture should ideally be kept below 20 °C.

  • Once the addition is complete, allow the mixture to stir for an additional 15-30 minutes to ensure the complete decomposition of the Lewis acid-ketone complex.

Protocol 2: Liquid-Liquid Extraction Workflow
  • Transfer the quenched mixture to a separatory funnel of appropriate size.

  • Add the chosen organic extraction solvent (see Table 2).

  • Stopper the funnel and, while pointing the tip away from you and into the back of the fume hood, vent the initial pressure.

  • Gently invert the funnel 10-15 times to mix the layers, venting frequently to release any pressure buildup. Avoid violent shaking.

  • Place the funnel back on a ring stand and allow the layers to fully separate.

  • Drain the lower layer. If your organic solvent is denser than water (e.g., Dichloromethane), this will be your product layer. If it is less dense (e.g., Ethyl Acetate), the aqueous layer is drained first.

  • Transfer the separated organic layer to a clean flask.

  • Return the aqueous layer to the separatory funnel and repeat the extraction at least two more times with fresh organic solvent to ensure complete recovery of the product.

  • Combine all organic extracts in the flask for washing.

Section 4: Visual Workflow Diagrams

Diagram 1: General Friedel-Crafts Acylation Workup Workflow

This diagram outlines the standard sequence of operations from quenching to isolation of the crude product.

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_purification Purification Phase Reaction Complete Reaction Mixture (Arene, Acyl Halide, AlCl₃, Solvent) Quench 1. Quench (Add to Ice/HCl) Reaction->Quench Slowly add Extract 2. Extraction (e.g., CH₂Cl₂ or EtOAc) Quench->Extract Wash_NaHCO3 3. Wash (Sat. NaHCO₃) Extract->Wash_NaHCO3 Wash_Brine 4. Wash (Brine) Wash_NaHCO3->Wash_Brine Dry 5. Dry (Anhydrous MgSO₄/Na₂SO₄) Wash_Brine->Dry Filter 6. Filter Dry->Filter Evaporate 7. Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Crude Crude Product Evaporate->Crude Purify Purification (Recrystallization, Chromatography, or Distillation) Crude->Purify Pure Pure Product Purify->Pure Troubleshooting_Yield Start Problem: Low Product Yield Check_Quench Was the quench complete? (No remaining solids/slurry) Start->Check_Quench Check_Layers Analyze aqueous layer via TLC/LCMS. Is product present? Check_Quench->Check_Layers Yes Cause_Quench Root Cause: Incomplete product liberation. Remedy: Ensure vigorous stirring and sufficient quench time. Check_Quench->Cause_Quench No Check_Emulsion Was a significant emulsion formed? Check_Layers->Check_Emulsion No Cause_Extraction Root Cause: Inefficient extraction. Remedy: Perform more extractions or switch to a more polar solvent. Check_Layers->Cause_Extraction Yes Cause_Loss Root Cause: Product lost in emulsion. Remedy: Use brine/filtration to break emulsion and re-extract. Check_Emulsion->Cause_Loss Yes Cause_Reaction Root Cause: Issue is with the reaction itself (reagents, time, temp), not workup. Check_Emulsion->Cause_Reaction No

Caption: Troubleshooting flowchart for low yield issues.

Section 5: Data Tables

Table 1: Common Quenching Agents & Conditions
Quenching AgentCompositionPurposeKey Considerations
Acidified IceCrushed Ice + Conc. HClHydrolyzes AlCl₃, liberates ketone, keeps aluminum salts dissolved.Standard, highly effective method. Must be performed slowly due to high exothermicity. [4][5]
Ice WaterCrushed Ice + WaterHydrolyzes AlCl₃ and liberates ketone.Can lead to precipitation of gelatinous Al(OH)₃, which complicates extractions.
MethanolCH₃OHCan be used for smaller scale reactions.Forms soluble aluminum methoxide salts. Can be exothermic.
Table 2: Common Extraction Solvents
SolventDensity (g/mL)Boiling Point (°C)PolarityComments
Dichloromethane (DCM)1.3340Polar AproticExcellent solvent for many aromatic ketones. Forms the bottom layer. Volatile and easy to remove. [5]
Ethyl Acetate (EtOAc)0.9077Polar AproticGood general-purpose solvent. Forms the top layer. Less toxic than DCM but can be prone to hydrolysis.
Diethyl Ether0.7135NonpolarForms the top layer. Highly volatile and flammable.
Toluene0.87111NonpolarUseful for less polar products. Higher boiling point makes it harder to remove.

Section 6: References

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Missouri–St. Louis.[Link]

  • Friedel–Crafts reaction. (2024). In Wikipedia. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.[Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). The Organic Chemistry Tutor.[Link]

  • Friedel-Crafts Acylation. (2025). Chemistry Steps.[Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.[Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Ventura College Organic Chemistry Lab.[Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses.[Link]

  • A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A. (n.d.). Journal of Chemical Education.[Link]

  • Friedel–Crafts reaction. (2020). LS College.[Link]

  • Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. (2026). MDPI.[Link]

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Chemistry LibreTexts.[Link]

  • Friedel-Crafts Acylation with Amides. (n.d.). PMC.[Link]

  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry.[Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab. (2020). Professor Dave Explains.[Link]

  • Ch12: Friedel-Crafts acylation. (n.d.). University of Calgary.[Link]

  • Friedel-Crafts Acylation. (2014). Chem-Station Int. Ed.[Link]

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Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for 1-(2-Methoxy-5-methylphenyl)propan-1-one: A Comparative Guide

As pharmaceutical and fine chemical synthesis evolves, the demand for robust, self-validating analytical methods is paramount. 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS: 82620-73-3), an organic ketone with a molecula...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and fine chemical synthesis evolves, the demand for robust, self-validating analytical methods is paramount. 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS: 82620-73-3), an organic ketone with a molecular weight of 178.23 g/mol , is a critical intermediate often encountered in complex synthetic pathways, including the metal-catalyzed α-arylation of ketones[1],[2],[3].

This guide provides a comprehensive comparison of analytical platforms for this compound and details a self-validating High-Performance Liquid Chromatography (HPLC) protocol aligned with the latest ICH Q2(R2) guidelines[4],[5].

Analytical Platform Comparison: Causality & Selection

Selecting the appropriate analytical technique requires understanding the physicochemical properties of the analyte. 1-(2-Methoxy-5-methylphenyl)propan-1-one possesses a conjugated aromatic system and a ketone carbonyl group, providing a strong UV chromophore. Furthermore, its relatively low molecular weight and thermal stability make it amenable to gas-phase techniques.

To objectively evaluate the optimal method for routine Quality Assurance/Quality Control (QA/QC) versus trace impurity profiling, we compared three primary platforms:

Performance MetricHPLC-UV (Platform Method)GC-FID (Alternative)LC-MS/MS (Impurity Profiling)
Primary Mechanism Hydrophobic interaction (C18)Boiling point / PolarityMass-to-charge ratio (m/z)
Linearity Range 1.0 – 150 µg/mL5.0 – 200 µg/mL0.01 – 1.0 µg/mL
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL0.002 µg/mL
Precision (%RSD) < 1.0%< 2.0%< 3.5%
Accuracy (Recovery) 98.5% – 101.2%97.0% – 102.5%95.0% – 105.0%
Optimal Use Case Routine Assay & PurityResidual Solvents / VolatilesGenotoxic Impurity Screening

Scientist's Insight: While GC-FID offers excellent resolution for volatile positional isomers, HPLC-UV is selected as the primary platform method. The causality is twofold: (1) HPLC avoids potential thermal degradation artifacts in the injection port, and (2) the strong π→π∗ transition of the conjugated aromatic ketone yields exceptional signal-to-noise ratios at 254 nm without the need for mass spectrometry, reducing operational costs.

MethodSelection Start Target Analyte: 1-(2-Methoxy-5-methylphenyl)propan-1-one Volatility Is thermal stability confirmed up to 250°C? Start->Volatility GC_FID GC-FID Method (High Resolution, Fast) Volatility->GC_FID Yes (Volatile) Chromophore UV Active Chromophore? (Ketone/Aromatic Ring) Volatility->Chromophore No / Matrix Issues HPLC_UV HPLC-UV Method (Routine QA/QC, Robust) Chromophore->HPLC_UV Yes (Routine Assay) Trace Trace Impurity Profiling (< 0.05% threshold)? Chromophore->Trace Yes (Complex Matrix) Trace->HPLC_UV No LC_MS LC-MS/MS Method (High Sensitivity, ID) Trace->LC_MS Yes

Figure 1: Decision tree for selecting analytical platforms based on physicochemical properties.

Experimental Protocols: The Self-Validating System

To ensure absolute trustworthiness, the following HPLC-UV protocol is designed as a self-validating system. This means the method incorporates built-in System Suitability Testing (SST) criteria that must pass before any sample data is accepted, preventing the generation of out-of-specification (OOS) results due to instrument drift.

Step-by-Step Methodology: HPLC-UV Assay

1. Chromatographic Conditions & Causality:

  • Column: Superficially Porous Particle (SPP) C18, 100 x 4.6 mm, 2.7 µm.

    • Why? SPP (core-shell) technology minimizes the longitudinal diffusion and mass transfer resistance (B and C terms of the van Deemter equation), providing UHPLC-like efficiency at standard HPLC backpressures.

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7).

    • Why? The acidic pH ensures that residual silanol groups on the silica stationary phase remain protonated, eliminating secondary cation-exchange interactions that cause peak tailing.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Gradient Program: 40% B to 90% B over 8 minutes, hold for 2 minutes, re-equilibrate at 40% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

    • Why? 254 nm specifically targets the aromatic ring's absorbance, filtering out background noise from non-conjugated aliphatic impurities.

  • Injection Volume: 5 µL.

2. Sample Preparation:

  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Preparation: Accurately weigh 50.0 mg of 1-(2-Methoxy-5-methylphenyl)propan-1-one reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1000 µg/mL). Dilute 5.0 mL of this stock to 50 mL to achieve a working concentration of 100 µg/mL.

3. System Suitability Testing (SST): Inject the working standard six times consecutively. The system is validated for the run only if:

  • Retention time %RSD 1.0%

  • Peak area %RSD 2.0%

  • USP Tailing Factor 1.5

  • Theoretical Plates (N) 5000

ICH Q2(R2) Validation Execution

The revised ICH Q2(R2) guideline (effective June 2024) marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[5],[6]. Validation is no longer a one-time checklist but an ongoing demonstration that the procedure is fit for its intended purpose[4],[7].

Validation Parameters Evaluated:
  • Specificity (Forced Degradation): Samples of 1-(2-Methoxy-5-methylphenyl)propan-1-one are subjected to 1N HCl, 1N NaOH, 3% H2​O2​ , thermal (80°C), and photolytic stress. Acceptance Criterion: The active peak must be baseline resolved (Resolution > 2.0) from all degradation products, proving the method is stability-indicating[7].

  • Linearity & Range: Prepared across 5 concentration levels (50%, 80%, 100%, 120%, 150% of the nominal 100 µg/mL concentration). Acceptance Criterion: Correlation coefficient ( R2 ) 0.999, and the y-intercept must be 2.0% of the 100% response[4].

  • Accuracy (Recovery): Determined by spiking the analyte into a synthetic matrix at 80%, 100%, and 120% levels, prepared in triplicate. Acceptance Criterion: Mean recovery must fall between 98.0% and 102.0%[7].

  • Precision (Repeatability & Intermediate Precision): Six independent sample preparations analyzed on Day 1 (Repeatability) and Day 2 by a different analyst using a different HPLC system (Intermediate Precision). Acceptance Criterion: Overall %RSD 2.0%[8].

  • Robustness (QbD Approach): Instead of one-factor-at-a-time (OFAT) testing, a Design of Experiments (DoE) is utilized to deliberately vary flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase composition ( ± 2% absolute). Acceptance Criterion: SST parameters must remain within passing limits across all permutations.

ValidationWorkflow Phase1 1. Method Development (Column, Mobile Phase) Phase2 2. System Suitability (Resolution > 2.0) Phase1->Phase2 Phase3 3. ICH Q2(R2) Core (Linearity, Accuracy) Phase2->Phase3 Phase4 4. Robustness (DoE) (Flow, Temp, Gradient) Phase3->Phase4 Phase5 5. Method Transfer (Routine QC) Phase4->Phase5

Figure 2: Lifecycle approach to analytical method validation aligned with ICH Q2(R2) guidelines.

Conclusion

For the quantitative assay and purity determination of 1-(2-Methoxy-5-methylphenyl)propan-1-one, an HPLC-UV method utilizing a core-shell C18 column and acidic mobile phase provides the optimal balance of resolution, robustness, and cost-efficiency. By anchoring the method development and validation strictly to the ICH Q2(R2) lifecycle framework, analytical scientists can ensure data integrity, regulatory compliance, and seamless method transferability across global manufacturing sites.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. URL:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. URL: [Link]

  • 1-(2-Methoxy-5-methylphenyl)propan-1-one | C11H14O2 | CID 12431831. PubChem, National Institutes of Health. URL:[Link]

  • Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Journal of the American Chemical Society. URL:[Link]

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Comparative

A Comparative Analysis of 1-(2-Methoxy-5-methylphenyl)propan-1-one and its Analogs: A Guide for Drug Discovery Professionals

This guide provides a comprehensive comparative analysis of 1-(2-Methoxy-5-methylphenyl)propan-1-one, a substituted propiophenone, and its rationally designed analogs. In the landscape of medicinal chemistry, the propiop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of 1-(2-Methoxy-5-methylphenyl)propan-1-one, a substituted propiophenone, and its rationally designed analogs. In the landscape of medicinal chemistry, the propiophenone scaffold serves as a versatile starting point for developing novel therapeutic agents. Modifications to this core structure, particularly on the aromatic ring and the propanone side chain, can significantly modulate the compound's physicochemical properties and biological activity.[1] This document delves into the structure-activity relationships (SAR) of this chemical series, offers detailed protocols for their evaluation, and presents a framework for interpreting comparative data to guide lead optimization efforts.

Introduction to the Core Scaffold: 1-(2-Methoxy-5-methylphenyl)propan-1-one

1-(2-Methoxy-5-methylphenyl)propan-1-one (also known as 2'-methoxy-5'-methylpropiophenone) is an aromatic ketone with the chemical formula C₁₁H₁₄O₂.[2][3] Its structure features a phenyl ring substituted with a methoxy group at position 2 and a methyl group at position 5, with a propan-1-one chain attached at position 1.

PropertyValueSource
CAS Number 82620-73-3[2][3]
Molecular Formula C₁₁H₁₄O₂[2][3]
Molecular Weight 178.23 g/mol [2][3]
Topological Polar Surface Area (TPSA) 26.3 Ų[2]
XLogP3 2.4 - 2.59[2][3]

The methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring are critical determinants of the molecule's electronic and steric profile. The methoxy group, an electron-donating group, can influence hydrogen bond acceptance and overall polarity, while the methyl group adds to its lipophilicity.[4][5] These features are pivotal in how the molecule interacts with biological targets.

The Strategy of Analog Design: Probing Structure-Activity Relationships (SAR)

The primary goal of designing analogs is to systematically modify the lead compound to understand which structural features are essential for its biological activity and to optimize properties like potency, selectivity, and metabolic stability. For our core scaffold, analog design can be approached by modifying three key regions: the phenyl ring substituents, the propanone side chain, and the core aromatic system itself.

Below is a diagram illustrating the strategic approach to analog design based on the 1-(2-Methoxy-5-methylphenyl)propan-1-one scaffold.

SAR_Strategy cluster_0 Lead Compound cluster_1 Analog Design & Synthesis cluster_2 Biological Evaluation cluster_3 SAR Analysis Lead 1-(2-Methoxy-5-methylphenyl)propan-1-one A Region A: Phenyl Ring - Modify/replace methoxy group - Modify/replace methyl group - Add other substituents (e.g., halogens) Lead->A Systematic Modification B Region B: Propanone Chain - Alter chain length (e.g., butanone) - Introduce branching (e.g., isobutanone) - Add functional groups (e.g., halogens, hydroxyl) Lead->B Systematic Modification C Region C: Core Scaffold - Bioisosteric replacement of phenyl ring (e.g., pyridine, thiophene) Lead->C Systematic Modification Eval In Vitro & In Vivo Assays - Cytotoxicity (MTT) - Receptor Binding - Metabolic Stability (Microsomes) - Animal Models A->Eval Screening B->Eval Screening C->Eval Screening SAR Structure-Activity Relationship - Correlate structural changes with activity data - Identify key pharmacophores Eval->SAR Data Interpretation SAR->A Optimization Loop

Caption: A workflow for analog design and SAR analysis.

Comparative Analysis of Analog Performance

Direct head-to-head comparative data for 1-(2-Methoxy-5-methylphenyl)propan-1-one and its specific analogs is limited in publicly accessible literature. However, by synthesizing data from studies on structurally related propiophenones and other substituted phenyl compounds, we can construct a predictive framework for their potential biological activities.[1][6][7] This section presents a hypothetical comparative analysis based on established medicinal chemistry principles.

Potential Biological Activities

Substituted propiophenones and related ketones have been investigated for a range of biological activities, including:

  • Antimicrobial and Antifouling Activity: The introduction of specific substituents, such as halogens or additional methoxy groups, can enhance antimicrobial properties.[1][8]

  • Anti-inflammatory Activity: Some propiophenone derivatives are hypothesized to exert anti-inflammatory effects by interfering with signaling pathways like NF-κB.[1]

  • CNS Activity: The propiophenone core is structurally related to cathinones and other psychoactive substances that interact with monoamine transporters (DAT, NET, SERT).[6][9] Modifications can tune selectivity and potency for these targets.

  • Anticancer Activity: The 1-(2-amino-6-methylphenyl)ethanone scaffold, a close relative, has been a starting point for developing cytotoxic agents against cancer cell lines.[10]

Hypothetical SAR Data Table

The following table presents hypothetical in vitro data for a series of designed analogs to illustrate potential SAR trends. The target is a model cancer cell line (e.g., HCT116), and cytotoxicity is measured as the half-maximal inhibitory concentration (IC₅₀).

Compound IDR¹ (Position 2)R² (Position 5)R³ (Propanone Chain)Hypothetical IC₅₀ (µM)Rationale / Expected Outcome
LEAD-01 -OCH₃-CH₃-CH₂CH₃25Baseline activity of the core compound.
ANA-02 -OH-CH₃-CH₂CH₃35Replacement of methoxy with hydroxyl may alter H-bonding and cell permeability, potentially reducing activity.[11]
ANA-03 -OCH₃-H-CH₂CH₃50Removal of the lipophilic methyl group may decrease binding affinity in a hydrophobic pocket, reducing potency.[4]
ANA-04 -OCH₃-Cl-CH₂CH₃15Addition of an electron-withdrawing halogen can enhance activity through altered electronic properties or improved target interactions.[1]
ANA-05 -OCH₃-CH₃-CH(Cl)CH₃8α-halogenation of the ketone can increase reactivity and potency, a common strategy in medicinal chemistry.[12]
ANA-06 -OCH₃-CH₃-CH(CH₃)₂>100Increased steric bulk on the side chain may hinder binding to the active site, drastically reducing activity.[13]

Disclaimer: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values must be determined through experimentation.

Essential Experimental Protocols

To validate the hypothetical SAR and accurately compare the performance of the synthesized analogs, standardized and robust experimental protocols are required.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[5][10]

Workflow Diagram: MTT Assay

MTT_Workflow A 1. Cell Seeding Seed HCT116 cells in 96-well plates (5,000 cells/well) B 2. Compound Treatment Treat with serial dilutions of analogs for 48h A->B C 3. MTT Incubation Add MTT reagent (0.5 mg/mL) and incubate for 4h B->C D 4. Solubilization Add DMSO to dissolve formazan crystals C->D E 5. Absorbance Reading Measure absorbance at 570 nm using a plate reader D->E F 6. Data Analysis Calculate IC50 values E->F

Caption: General workflow for an MTT-based cell viability assay.[10]

Detailed Steps:

  • Cell Culture: Maintain HCT116 human colorectal carcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.[5]

  • Cell Seeding: Plate cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.[5]

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in a complete culture medium to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.[5]

  • Treatment: Replace the medium in the cell plates with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: After incubation, replace the treatment medium with 100 µL of fresh medium containing 0.5 mg/mL of MTT and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Metabolic Stability Assessment

Evaluating metabolic stability is crucial for predicting a compound's in vivo half-life and potential for drug-drug interactions.[14] This is commonly performed using human liver microsomes (HLM), which contain key drug-metabolizing enzymes like Cytochrome P450s.[15][16]

Protocol Overview:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM).

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.[16][17]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Conclusion and Future Directions

The comparative analysis of 1-(2-Methoxy-5-methylphenyl)propan-1-one and its analogs, guided by established SAR principles, provides a powerful framework for lead optimization. The methoxy and methyl substituents on the phenyl ring, along with the integrity of the propanone side chain, are critical determinants of biological activity. Hypothetical data suggests that strategic modifications, such as the introduction of halogens, can enhance potency, while steric hindrance can abolish it.

The provided experimental protocols for in vitro cytotoxicity and metabolic stability offer a robust system for validating these hypotheses. The critical next step for any promising analog identified through this process is to advance it to in vivo models to evaluate its efficacy, pharmacokinetics, and safety profile.[10] Such studies are essential to bridge the translational gap from a laboratory finding to a potential therapeutic agent.

References

  • BenchChem. (n.d.). Biological Activity of Brominated Propiophenone Derivatives: A Technical Guide.
  • Drug Design Org. (2005, May 15). Structure Activity Relationships.
  • ChemScene. (n.d.). 1-(2-Methoxy-5-methylphenyl)propan-1-one.
  • MDPI. (2021, November 29). Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents.
  • Luethi, D., et al. (2018, May 15). Pharmacological profile of mephedrone analogs and related new psychoactive substances. Neuropharmacology.
  • ACS Publications. (2024, April 22). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES.
  • PubChem. (n.d.). 1-(2-Methoxy-5-methylphenyl)propan-1-one.
  • Sigma-Aldrich. (n.d.). 1-(2-Methoxy-5-methylphenyl)-2-methyl-1-propanone.
  • PubMed. (n.d.). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity.
  • MDPI. (2021, July 31). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative.
  • Chemspace. (n.d.). 2-chloro-1-(2-methoxy-5-methylphenyl)propan-1-one.
  • Chem-Impex. (n.d.). 1-(2-Hydroxy-5-methylphenyl)propan-1-one.
  • Benchchem. (n.d.). Comparative Analysis of the Biological Activity of N-(2-Methoxy-2-methylpropyl)formamide and Its Analogues.
  • ScienceDirect. (n.d.). In Vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis.
  • Benchchem. (n.d.). Navigating the Translational Gap: An In Vitro vs. In Vivo Efficacy Comparison of 1-(2-Amino-6-methylphenyl)ethanone-Based Compounds.
  • Bentham Science. (2005). Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Current Topics in Medicinal Chemistry.
  • Grafinger, K. E., et al. (2018, March). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Drug Testing and Analysis.

Sources

Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

An In-Depth Spectroscopic Comparison of Substituted Propiophenone Isomers: A Guide for Researchers In the fields of synthetic chemistry, pharmacology, and materials science, the precise identification of isomers is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic Comparison of Substituted Propiophenone Isomers: A Guide for Researchers

In the fields of synthetic chemistry, pharmacology, and materials science, the precise identification of isomers is a critical step that dictates the success of research and development. Substituted propiophenones, a class of aromatic ketones, serve as vital intermediates and structural motifs in numerous compounds. The position of substituents on the phenyl ring—ortho, meta, or para—dramatically influences the molecule's steric and electronic properties, which in turn alters its chemical reactivity, biological activity, and physical characteristics. Consequently, robust analytical methods are required to unambiguously differentiate between these isomers.

This guide provides a comprehensive comparison of substituted propiophenone isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). We will explore the underlying principles of how substituent placement impacts the spectral output and provide practical, data-driven insights for confident isomer identification.

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy: A Window into Proton Environments

The chemical shift (δ), splitting pattern (multiplicity), and integration of proton signals in a ¹H NMR spectrum provide a detailed map of the molecule. For substituted propiophenones, the aromatic region of the spectrum is particularly diagnostic.

  • Electronic Effects: Electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) shield aromatic protons, causing their signals to shift upfield (lower δ). Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) deshield protons, resulting in a downfield shift (higher δ).

  • Positional Isomerism: The substitution pattern dictates the splitting patterns of the aromatic protons.

    • Para-substitution often yields a deceptively simple spectrum with two apparent doublets (an AA'BB' system), due to the molecule's symmetry.

    • Ortho-substitution results in a more complex pattern of four distinct multiplets in the aromatic region.

    • Meta-substitution also produces four distinct aromatic signals, but their chemical shifts and coupling constants will differ from the ortho isomer. The proton situated between the two substituents is often the most deshielded.

The protons of the ethyl group (-CH₂CH₃) also provide valuable information. The methylene (-CH₂) protons, being adjacent to the carbonyl group, typically appear as a quartet around 2.8-3.2 ppm. The terminal methyl (-CH₃) protons usually present as a triplet near 1.2 ppm. The electronic nature of the ring substituent can induce subtle shifts in these positions as well.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework.

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon (C=O) is sensitive to the electronic effects of the ring substituent. EWGs tend to shift the carbonyl signal downfield, while EDGs cause an upfield shift.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are highly dependent on the substituent and its position. The ipso-carbon (the carbon directly attached to the substituent) shows the most significant shift. Quaternary carbons (those without attached protons) can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is crucial for reproducible results.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~10-20 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to NMR tube B->C D Insert sample into spectrometer C->D To Spectrometer E Lock, Tune, Shim D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum F->G H Fourier Transform G->H Raw Data (FID) I Phase & Baseline Correction H->I J Integrate & Peak Pick I->J K Structure Elucidation J->K

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. The primary diagnostic peak for propiophenones is the strong carbonyl (C=O) stretching vibration.

  • Carbonyl Stretch (νC=O): For an unsubstituted propiophenone, this peak typically appears around 1685 cm⁻¹. The position of this band is sensitive to the electronic effects of the ring substituent.

    • Electron-Withdrawing Groups (EWGs): EWGs like -NO₂ increase the double bond character of the carbonyl group through resonance, shifting the νC=O to a higher frequency (e.g., 1700 cm⁻¹).

    • Electron-Donating Groups (EDGs): EDGs like -OCH₃ or -NH₂ donate electron density to the ring, which can be delocalized to the carbonyl oxygen. This reduces the C=O double bond character, shifting the νC=O to a lower frequency (e.g., 1670 cm⁻¹).

While the carbonyl stretch is the most informative, other regions can provide confirmatory data. C-H stretches from the aromatic ring appear above 3000 cm⁻¹, while those from the ethyl group appear just below 3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) contains complex vibrations, including C-H out-of-plane bending patterns that can sometimes help distinguish substitution patterns (e.g., a strong band around 800-850 cm⁻¹ can be indicative of para-substitution).

Table 1: Comparative Spectroscopic Data for Hydroxypropiophenone Isomers

Isomer¹H NMR (Aromatic δ, ppm)¹³C NMR (C=O δ, ppm)IR (νC=O, cm⁻¹)UV-Vis (λmax, nm)
2'-Hydroxypropiophenone 6.8-7.8 (4H, complex m)~204.5~1645~252, 325
3'-Hydroxypropiophenone 6.9-7.4 (4H, complex m)~199.0~1680~254, 315
4'-Hydroxypropiophenone 6.9 (d, 2H), 7.9 (d, 2H)~198.5~1670~275

Note: Data are approximate and can vary based on solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For substituted propiophenones, two primary absorptions are observed:

  • π → π* transition: An intense absorption band, typically at a shorter wavelength (e.g., ~240-280 nm), arising from electronic transitions within the aromatic ring.

  • n → π* transition: A weaker absorption band at a longer wavelength (e.g., ~300-340 nm), resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

The position (λmax) and intensity of these bands are affected by substituents.

  • Auxochromes: Groups like -OH or -NH₂ (auxochromes) with non-bonding electrons can interact with the π-system of the ring, causing a bathochromic shift (shift to longer wavelength) and often an increase in absorption intensity. This effect is most pronounced when the substituent is in the para position, allowing for maximum resonance stabilization. For example, 4'-hydroxypropiophenone exhibits a significant bathochromic shift compared to unsubstituted propiophenone.

  • Solvent Effects (Solvatochromism): The polarity of the solvent can influence the position of the n → π* transition. In polar solvents, the non-bonding electrons of the carbonyl oxygen are stabilized by hydrogen bonding, increasing the energy required for the transition and causing a hypsochromic (blue) shift to a shorter wavelength.

UVVis_Workflow A Prepare dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) in UV-transparent solvent B Select matched quartz cuvettes A->B C Run a baseline/blank with pure solvent B->C D Acquire absorbance spectrum of the sample C->D E Identify λmax values for π→π* and n→π* transitions D->E

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion (M⁺) and its fragments. While isomers have the same molecular weight and will show the same molecular ion peak, their fragmentation patterns can differ, providing clues to their structure.

For propiophenones, a characteristic fragmentation pathway is the McLafferty rearrangement , which is possible if there is a γ-hydrogen available. However, the most common and diagnostic fragmentation is the alpha-cleavage on either side of thecarbonyl group.

  • Loss of the ethyl group: Cleavage between the carbonyl carbon and the methylene carbon results in the formation of a stable acylium ion. This [M-29]⁺ peak (loss of •CH₂CH₃) is often the base peak in the spectrum.

  • Loss of the substituted phenyl group: Cleavage on the other side of the carbonyl results in the formation of a C₃H₅O⁺ ion (m/z 57) and a substituted benzene radical cation.

While the primary fragmentation pathways are similar for all isomers, the relative intensities of the fragment ions can sometimes vary due to the electronic influence of the substituent on bond strengths. However, distinguishing isomers by electron ionization (EI) mass spectrometry alone can be challenging and is best used in conjunction with other spectroscopic methods.

Conclusion: An Integrated Approach

No single technique provides all the answers. A robust and unambiguous identification of substituted propiophenone isomers relies on an integrated analytical approach. ¹H and ¹³C NMR provide the most definitive structural information regarding the substitution pattern. IR spectroscopy serves as a rapid and reliable confirmation of the carbonyl functional group and the electronic influence of the substituent. UV-Vis spectroscopy offers insights into the electronic structure and conjugation, which is particularly useful for comparing isomers with chromophoric or auxochromic groups. Finally, Mass Spectrometry confirms the molecular weight and provides fragmentation data that supports the proposed structure. By systematically combining the data from these techniques, researchers can confidently elucidate the precise isomeric structure of their synthesized or isolated compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Comparative

A Comparative Guide to Purity Assessment of 1-(2-Methoxy-5-methylphenyl)propan-1-one by High-Performance Liquid Chromatography

For professionals in pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 1-(2-Methoxy-5-m...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 1-(2-Methoxy-5-methylphenyl)propan-1-one, a key building block in various synthetic pathways, is no exception. Ensuring its purity is critical to control the formation of downstream impurities in an active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, compare HPLC with viable alternatives, and present the data necessary to make informed decisions in a research or quality control setting.

The Primacy of HPLC in Purity Profiling

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity analysis of non-volatile, polar to moderately non-polar organic molecules, making it exceptionally well-suited for substituted propiophenones.[1][2] Its versatility, high resolution, and robust quantitative capabilities allow for the separation and quantification of the main component from structurally similar impurities.[3][4]

The preferred method for a compound like 1-(2-Methoxy-5-methylphenyl)propan-1-one is Reversed-Phase HPLC (RP-HPLC). This technique utilizes a non-polar stationary phase (typically alkyl-silane bonded silica) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase; more polar compounds elute earlier, while less polar compounds are retained longer. This principle is ideal for separating the target compound from potentially more polar starting materials or less polar side-products.

A Self-Validating HPLC Protocol

A robust analytical method is one that is validated to be fit for its intended purpose. The following protocol is designed based on established principles for aromatic ketone analysis and is structured for validation according to International Conference on Harmonisation (ICH) guidelines.[2][5] Validation ensures the method is reliable, reproducible, and accurate.[1][6]

Experimental Protocol: RP-HPLC for 1-(2-Methoxy-5-methylphenyl)propan-1-one

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column:

    • Primary: C18 (Octadecylsilane) column, 4.6 x 150 mm, 3.5 µm particle size.

    • Rationale: The C18 phase provides a strong hydrophobic interaction with the aromatic ring and alkyl chain of the analyte, offering excellent retention and resolution from common process impurities. The 3.5 µm particle size offers a good balance between efficiency and backpressure.

    • Alternative: Phenyl-Hexyl column.

    • Rationale: This phase offers alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the analyte's aromatic ring, which can be advantageous for separating positional isomers.[3]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. Formic acid is used to acidify the mobile phase, which suppresses the ionization of any acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks.

  • Gradient Elution:

    Time (min) % Solvent B
    0 40
    20 85
    25 85
    26 40

    | 30 | 40 |

    • Rationale: A gradient elution is employed to ensure the timely elution of both early-eluting polar impurities and late-eluting non-polar impurities within a single run, providing a comprehensive purity profile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Thermostatting the column ensures reproducible retention times by mitigating fluctuations in mobile phase viscosity due to ambient temperature changes.

  • Detection Wavelength: 254 nm.

    • Rationale: The substituted benzene ring in the molecule is a strong chromophore. 254 nm is a common wavelength for aromatic compounds that provides a robust signal. A DAD detector is recommended to scan across a range of wavelengths to identify the optimal absorbance maximum and check for co-eluting impurities (peak purity analysis).

  • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).

    • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_sample Weigh & Dissolve Sample (1.0 mg/mL in Diluent) prep_std Prepare Working Standard (0.1 mg/mL) prep_sample->prep_std filter_sample Filter through 0.45 µm Syringe Filter prep_std->filter_sample hplc_system HPLC System Setup (Column, Mobile Phase, Gradient) filter_sample->hplc_system Transfer to Autosampler inject Inject Sample (5 µL) hplc_system->inject separation Chromatographic Separation (C18 Column, 30°C) inject->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram Signal Output integration Integrate Peaks chromatogram->integration calculation Calculate Purity (% Area) integration->calculation report Generate Report (Purity, Impurity Profile) calculation->report

Caption: A typical workflow for HPLC purity analysis.

Comparative Analysis: Alternative Methodologies

While HPLC is the workhorse for this analysis, other techniques offer distinct advantages in specific contexts.[3][4] Here, we compare HPLC with Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for analyzing volatile and thermally stable compounds.[7] It separates components based on their boiling points and interaction with the stationary phase. Coupling GC with a Mass Spectrometer (MS) provides both quantitative data and structural information about the separated components, making it invaluable for impurity identification.[8]

Experimental Protocol: GC-MS

  • Instrumentation: GC system with a Mass Spectrometer detector.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Rationale: This is a robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C (Split mode, e.g., 50:1).

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers high sample throughput, making it an excellent screening tool.[9] Multiple samples can be analyzed simultaneously on a single plate, providing a rapid and cost-effective way to assess purity, though with generally lower resolution and sensitivity than HPLC.[10]

Experimental Protocol: HPTLC

  • Stationary Phase: HPTLC silica gel 60 F254 plates.

  • Sample Application: Apply 1 µL of the 1 mg/mL sample solution as 8 mm bands using an automated applicator.

  • Mobile Phase (Developing Solvent): Toluene : Ethyl Acetate (8:2, v/v).

    • Rationale: This solvent system provides good separation for moderately polar aromatic ketones on a silica gel stationary phase.

  • Development: Develop the plate to a distance of 8 cm in a pre-saturated twin-trough chamber.

  • Detection:

    • Visualize under UV light at 254 nm.

    • Perform densitometric scanning at the wavelength of maximum absorbance.

Performance Comparison

The choice of analytical technique often depends on a trade-off between speed, sensitivity, resolution, and the specific information required.

ParameterHPLC-UVGC-MSHPTLC-Densitometry
Principle Separation based on polaritySeparation based on volatility/boiling pointPlanar separation based on polarity
Primary Use Routine QC, Quantification, PurityImpurity Identification, QuantificationRapid Screening, High-Throughput Analysis
Sample Throughput Medium to HighMediumVery High
Selectivity Good to ExcellentExcellentModerate to Good
Typical LOD 1-10 ng/mL0.1-1 ng/mL~10-50 ng/spot
Typical LOQ 5-50 ng/mL0.5-5 ng/mL~50-150 ng/spot
Linearity (R²) > 0.999> 0.995> 0.99
Precision (%RSD) < 2%< 5%< 5-10%

Note: These values are representative for aromatic ketones and can vary based on instrumentation and method optimization.[4]

Visualizing the Method Selection Logic

The following diagram provides a decision-making framework for choosing the most appropriate analytical technique.

Method_Comparison start What is the primary analytical goal? node_quant Routine QC & Purity Quantification? start->node_quant Quantification node_id Impurity Structure Identification? start->node_id Identification node_screen High-Throughput Screening? start->node_screen Screening result_hplc HPLC (High Precision & Robustness) node_quant->result_hplc result_gcms GC-MS (Structural Elucidation) node_id->result_gcms result_hptlc HPTLC (Speed & Low Cost) node_screen->result_hptlc

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

For the comprehensive purity assessment of 1-(2-Methoxy-5-methylphenyl)propan-1-one , a validated Reversed-Phase HPLC method is the gold standard. It provides the high resolution, precision, and accuracy required for routine quality control and release testing in a regulated environment.[1][5] Its ability to separate a wide range of potential impurities makes it the most reliable choice for generating a complete purity profile.

GC-MS serves as a powerful complementary technique. It should be the method of choice when the primary goal is to identify unknown impurities, provided they are volatile and thermally stable. The structural information it yields is invaluable during process development and for investigating out-of-specification results.

HPTLC finds its niche as a rapid screening tool. When a large number of samples need to be quickly checked for gross impurities, such as in the early stages of synthesis or for in-process controls, HPTLC offers an unmatched combination of speed and cost-effectiveness.[10]

By understanding the strengths and limitations of each technique, researchers and analytical scientists can deploy the most appropriate method to ensure the quality and consistency of 1-(2-Methoxy-5-methylphenyl)propan-1-one, thereby safeguarding the integrity of the final pharmaceutical product.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 9). [Source Not Available].
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025, December 31). MDPI. [Link]

  • Gas chromatography. MACHEREY-NAGEL. [Link]

  • 1-(2-methoxy-5-methylphenyl)propan-1-one. PubChemLite. [Link]

  • 1-(2-Methoxy-5-methylphenyl)propan-1-one. PubChem. [Link]

  • 2-chloro-1-(2-methoxy-5-methylphenyl)propan-1-one. Chem-Space. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). [Source Not Available].
  • Sensitive headspace gas chromatography analysis of free and conjugated 1-methoxy-2-propanol in urine. (2010, April 15). PubMed. [Link]

  • HPTLC-Based Chemical Profiling: An Approach to Monitor Plant Metabolic Expansion Caused by Fungal Endophytes. (1989, November 3). MDPI. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12). [Source Not Available].
  • 2-Methoxy-5-methylphenol. (2018, May 16). SIELC Technologies. [Link]

  • Determination of polycyclic aromatic hydrocarbons in environmental samples by high performance thin-layer chromatography and fluorescence scanning densitometry. (1985, May). PubMed. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Source Not Available].
  • New HPTLC Method, with Systematic Mobile-Phase Optimization, for Determination of Six Apolar Heterocyclic Aromatic Amines. (2004, December 1). Semantic Scholar. [Link]

  • A validated rp-hplc method for the determination of impurities in tamsulosin hcl. (2011, October 21). SciSpace. [Link]

  • Hyper-fast gas chromatography and single-photon ionisation time-of-flight mass spectrometry with integrated electrical modulator-based sampling for headspace and online VOC analyses. RSC Publishing. [Link]

  • Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. (2021, August 3). Frontiers. [Link]

  • HPTLC Determination of Polyaromatic Hydrocarbons in Smokers' Hair. AKJournals. [Link]

  • Production of propiophenone. European Patent Office. [Link]

  • Two Methods for Quick Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Using the Axcend Focus LC®. Axcend. [Link]

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Comparative

comparing synthesis routes for 1-(2-Methoxy-5-methylphenyl)propan-1-one

Target Molecule: 1-(2-Methoxy-5-methylphenyl)propan-1-one (Synonym: 2'-Methoxy-5'-methylpropiophenone) CAS Number: 82620-73-3[1] Molecular Formula: C₁₁H₁₄O₂ As a highly versatile aromatic ketone, 1-(2-Methoxy-5-methylphe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-(2-Methoxy-5-methylphenyl)propan-1-one (Synonym: 2'-Methoxy-5'-methylpropiophenone) CAS Number: 82620-73-3[1] Molecular Formula: C₁₁H₁₄O₂

As a highly versatile aromatic ketone, 1-(2-Methoxy-5-methylphenyl)propan-1-one serves as a critical intermediate in the development of complex active pharmaceutical ingredients (APIs) and advanced materials[2]. Selecting the optimal synthetic route requires balancing regioselectivity, atom economy, and scalability. This guide objectively evaluates the two most prominent synthetic pathways—Friedel-Crafts Acylation and Grignard Addition—providing mechanistic rationale, self-validating protocols, and comparative quantitative data to inform your process chemistry decisions.

Route A: Friedel-Crafts Acylation (The Industry Standard)

Mechanistic Rationale

The Friedel-Crafts acylation of 4-methylanisole with propionyl chloride is the most direct and widely utilized route for synthesizing this ketone[3]. The regioselectivity of this electrophilic aromatic substitution is strictly governed by the existing substituents. The methoxy group is a strong activating and ortho/para-directing group. Because the para position is sterically blocked by the methyl group, the electrophilic acylium ion is forced to attack the ortho position (C2), yielding the desired 1-(2-methoxy-5-methylphenyl)propan-1-one exclusively.

A critical mechanistic consideration here is the role of the Lewis acid (AlCl₃). Because the oxygen atom of the methoxy group coordinates with AlCl₃, a strict stoichiometric excess (>1.5 equivalents) of the Lewis acid is required to ensure sufficient generation of the highly reactive acylium ion[3].

FC_Acylation A 4-Methylanisole D Sigma Complex (Wheland Intermediate) A->D Electrophilic Attack by C B Propionyl Chloride + AlCl3 C Acylium Ion Intermediate B->C Lewis Acid Activation C->D E 1-(2-Methoxy-5-methylphenyl) propan-1-one D->E Deprotonation (-HCl)

Fig 1: Mechanistic workflow of the Friedel-Crafts acylation of 4-methylanisole.

Experimental Protocol

This protocol is designed as a self-validating system; visual cues and thermal changes confirm the progression of the reaction.

  • Lewis Acid Complexation: In a flame-dried, nitrogen-purged round-bottom flask, suspend anhydrous Aluminum Chloride (AlCl₃, 1.8 eq) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath.

  • Acylium Ion Generation: Add propionyl chloride (1.2 eq) dropwise via syringe. Validation check: The suspension will gradually dissolve into a pale yellow homogeneous solution, confirming the formation of the soluble acylium ion complex. Stir for 15 minutes.

  • Substrate Addition: Slowly add 4-methylanisole (1.0 eq) dissolved in a minimum volume of DCM dropwise over 20 minutes to manage the exothermic electrophilic attack.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours. Monitor via TLC (Hexane:EtOAc 8:2); the reaction is complete when the higher-Rf 4-methylanisole spot disappears.

  • Acidic Quench (Critical Step): Carefully pour the reaction mixture over a mixture of crushed ice and 1M HCl. Causality: The ketone product forms a robust, stable complex with aluminum. The highly acidic, aqueous environment is strictly required to hydrolyze this complex and liberate the free ketone.

  • Workup & Purification: Separate the organic layer, extract the aqueous layer with DCM (2x), and wash the combined organics with saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via vacuum distillation (bp ~128-130 °C at 10 mmHg) to afford the product as a clear oil[4].

Route B: Grignard Addition to Nitrile (The Regiospecific Alternative)

Mechanistic Rationale

While the Friedel-Crafts route is highly efficient, it relies on harsh, moisture-sensitive Lewis acids that generate significant aluminum waste. An alternative approach is the nucleophilic addition of a Grignard reagent (ethylmagnesium bromide) to 2-methoxy-5-methylbenzonitrile.

This route is inherently regiospecific, as the position of the ketone is pre-determined by the location of the nitrile group. The ethyl carbanion attacks the electrophilic carbon of the nitrile, forming an intermediate imine magnesium salt. Unlike aldehydes or ketones, nitriles do not undergo over-addition because the resulting imine salt is stable under anhydrous basic conditions. Subsequent rigorous acidic hydrolysis is required to convert the imine into the final ketone.

Grignard_Addition A 2-Methoxy-5-methyl benzonitrile C Imine Salt Intermediate A->C Nucleophilic Addition B Ethylmagnesium Bromide (EtMgBr) B->C D 1-(2-Methoxy-5-methylphenyl) propan-1-one C->D Acidic Hydrolysis (H3O+)

Fig 2: Reaction pathway for the Grignard addition to 2-methoxy-5-methylbenzonitrile.

Experimental Protocol
  • Grignard Addition: In a flame-dried flask under argon, dissolve 2-methoxy-5-methylbenzonitrile (1.0 eq) in anhydrous THF. Cool to 0 °C.

  • Nucleophilic Attack: Add Ethylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise. Validation check: A color change and slight exotherm indicate the formation of the imine salt.

  • Reflux: Heat the mixture to a gentle reflux for 4 hours to drive the nucleophilic addition to completion.

  • Hydrolysis (Critical Step): Cool the reaction to 0 °C and carefully quench with 2M HCl. Causality: The intermediate is an imine. Simple aqueous quenching will only yield the primary imine. To obtain the ketone, the mixture must be refluxed in the presence of the aqueous acid for an additional 1–2 hours to drive the hydrolysis of the C=N bond to a C=O bond.

  • Workup & Purification: Cool to room temperature, extract with ethyl acetate (3x), wash with brine, and dry over Na₂SO₄. Purify via silica gel flash chromatography to yield the pure ketone.

Quantitative Data Comparison

The following table summarizes the performance metrics of both synthetic routes to aid in process selection:

Performance MetricRoute A: Friedel-Crafts AcylationRoute B: Grignard Addition
Typical Yield 90% – 97.5% [4]75% – 85%
Regioselectivity High (Sterically directed)Absolute (Pre-determined)
Atom Economy Moderate (Generates Al(OH)₃ waste)Low (Generates Mg/Br salts)
Scalability Excellent (Standard industrial route)Moderate (Exothermic quench limits scale)
Reagent Cost Low (Commodity starting materials)High (Requires functionalized nitrile)
Reaction Time ~4 Hours~8 Hours (Includes hydrolysis)

Conclusion & Application Scientist's Recommendation

For the synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one, Route A (Friedel-Crafts Acylation) is unequivocally the superior choice for both bench-scale research and industrial scale-up[3]. The synergistic directing effects of the methoxy and methyl groups on the anisole ring naturally force the acylation to the desired C2 position, resulting in near-quantitative yields (up to 97.5%)[4]. While Route B offers absolute regiochemical control, the high cost of the nitrile precursor and the extended acidic hydrolysis required to break the imine intermediate make it less efficient for routine synthesis.

References

  • Soulsby et al. (2016). NMR Spectroscopy in the Undergraduate Curriculum: First Year and Organic Chemistry Courses Volume 2. ACS Symposium Series; American Chemical Society.

  • Chemical Papers (2021). Reactivity of substrates with multiple competitive reactive sites toward NBS under neat reaction conditions promoted by visible light. Springer.

  • MolAid Chemical Database. 2-methoxy-5-methylpropiophenone - CAS 82620-73-3.

  • Oxford University Press (OUP) Archives. Synthesis and Characterization of 2-Methoxy-5-methylpropiophenone.

Sources

Validation

A Comparative Guide to the Characterization of Impurities in 1-(2-Methoxy-5-methylphenyl)propan-1-one

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development In the synthesis of any active pharmaceutical ingredient (API), the presence of impurities is inevitable. These unwanted chemical entities...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development

In the synthesis of any active pharmaceutical ingredient (API), the presence of impurities is inevitable. These unwanted chemical entities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final product.[1] For 1-(2-methoxy-5-methylphenyl)propan-1-one, a key intermediate in various synthetic pathways, rigorous characterization of its impurity profile is not merely a quality control metric; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product.

Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent frameworks for the control of impurities.[2][3] Specifically, the ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances based on defined thresholds.[4][5] This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of potential impurities in 1-(2-methoxy-5-methylphenyl)propan-1-one, grounded in the principles of scientific integrity and regulatory compliance. We will explore the causality behind experimental choices, present validated protocols, and offer insights into data interpretation for researchers, scientists, and drug development professionals.

Understanding the Impurity Landscape of 1-(2-Methoxy-5-methylphenyl)propan-1-one

A scientific appraisal of the likely synthetic routes and the inherent chemical stability of the target molecule is the first step in any impurity profiling strategy.[4] 1-(2-Methoxy-5-methylphenyl)propan-1-one (MW: 178.23 g/mol [6]) is an aromatic ketone. Its structure suggests susceptibility to specific transformations that can lead to impurities.

Potential Process-Related Impurities:

  • Starting Materials & Intermediates: Unreacted starting materials from a potential Friedel-Crafts acylation synthesis, such as 4-methylanisole or propanoyl chloride.

  • Isomeric Impurities: Positional isomers formed during the acylation step, for example, 1-(3-methoxy-5-methylphenyl)propan-1-one.

  • By-products: Compounds resulting from side reactions, such as poly-acylated species or products from the cleavage of the methoxy group.

Potential Degradation Products: Forced degradation studies are essential to identify potential degradants that may form under storage or stress conditions and to establish the stability-indicating nature of analytical methods.[7][8]

  • Oxidative Degradation: The propanone side chain and the activated aromatic ring are susceptible to oxidation, potentially forming hydroxylated species or cleavage products.[8][9] Hydrogen peroxide is a commonly used stressor for this purpose.[7]

  • Hydrolytic Degradation: While generally stable, extreme pH conditions could potentially lead to the cleavage of the ether (methoxy) linkage.

  • Photolytic Degradation: Aromatic ketones can be sensitive to light, potentially leading to radical-mediated degradation pathways.[7]

  • Thermal Degradation: High temperatures can accelerate degradation, revealing the intrinsic stability of the molecule.[8][10]

The following workflow provides a strategic approach to impurity characterization.

G cluster_0 Phase 1: Detection & Quantitation cluster_1 Phase 2: Identification & Characterization API API Batch of 1-(2-Methoxy-5-methylphenyl)propan-1-one Forced_Deg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) API->Forced_Deg HPLC_Screen HPLC-UV Screening (Stability-Indicating Method) API->HPLC_Screen Forced_Deg->HPLC_Screen Threshold Impurity > Identification Threshold? (e.g., >0.10%) HPLC_Screen->Threshold Isolate Isolation of Impurity (e.g., Prep-HPLC) Threshold->Isolate Yes Structure_Elucidate Structural Elucidation Isolate->Structure_Elucidate LCMS LC-MS/MS (Accurate Mass & Fragmentation) Structure_Elucidate->LCMS NMR NMR Spectroscopy (1H, 13C, 2D NMR) Structure_Elucidate->NMR Report Characterized Impurity LCMS->Report NMR->Report

Caption: Workflow for impurity identification and characterization.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is dictated by the specific requirements of the analysis, such as the need for quantitation, structural identification, or volatility assessment.[11] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary separation techniques, often coupled with mass spectrometry (MS) for identification.[3][12] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation.[13]

Technique Primary Application Strengths Limitations Best Suited For
HPLC-UV Routine purity testing, quantitation of known and unknown impurities.Robust, reproducible, high-throughput, excellent for non-volatile and thermally labile compounds.[14]Provides no structural information beyond UV spectrum; co-elution can mask impurities.[14]Quantifying impurities with established response factors; stability testing.
GC-MS Analysis of volatile and semi-volatile impurities; identification.High separation efficiency for volatile compounds, provides structural data (mass spectrum), high sensitivity.[15][16]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[11]Detecting residual solvents, starting materials, and volatile by-products.
LC-MS Identification and quantitation of non-volatile impurities.Combines HPLC separation with MS identification; provides accurate mass and fragmentation data for structural clues.[12][14]Ion suppression effects can impact quantitation; higher cost and complexity than HPLC-UV.Peak identification in complex chromatograms; characterizing unknown degradation products.
NMR Unambiguous structural elucidation of isolated impurities.Provides definitive connectivity and stereochemical information.[13][17]Requires relatively pure, isolated material in larger quantities (µg to mg); lower sensitivity than MS.Confirming the exact structure of a newly identified impurity.

Experimental Protocols: A Practical Guide

The following protocols are presented as robust starting points for the analysis of 1-(2-methoxy-5-methylphenyl)propan-1-one. All methods must be fully validated according to ICH Q2(R1) guidelines before routine use.[4][18]

Protocol 1: Stability-Indicating HPLC-UV Method

Causality: A reversed-phase HPLC method is the gold standard for pharmaceutical impurity profiling due to its versatility and robustness.[12] A C18 column is selected for its hydrophobic stationary phase, which is ideal for retaining and separating the moderately polar aromatic ketone and its likely impurities. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable runtime. Acetonitrile is chosen as the organic modifier for its low UV cutoff and compatibility with MS. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times.

Methodology:

  • Instrumentation: UHPLC or HPLC system with a UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[19]

  • Detection Wavelength: 230 nm (Scan from 200-400 nm with PDA to assess peak purity).

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    25.0 70
    30.0 90
    35.0 90
    35.1 30

    | 40.0 | 30 |

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.

  • System Suitability Test (SST): Inject a standard solution containing the main compound and a known impurity. Verify parameters such as theoretical plates (>2000), tailing factor (<2.0), and resolution between the main peak and the known impurity (>2.0).

Protocol 2: GC-MS Method for Volatile Impurities

Causality: GC-MS is the ideal technique for identifying and quantifying volatile process-related impurities such as residual solvents or unreacted starting materials.[20][21] A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen for its general applicability in separating a wide range of volatile and semi-volatile organic compounds based on their boiling points.[11] Electron Impact (EI) ionization is used as a standard, robust method that generates reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for confident identification.

Methodology:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.[22]

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Scan Range: 40-450 amu.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a final concentration of approximately 5 mg/mL.

Data Interpretation and Method Comparison

The primary goal is to develop a comprehensive impurity profile. The HPLC-UV method serves as the primary tool for quantitation, while GC-MS and LC-MS provide the necessary identification.

G cluster_input Analytical Goal cluster_methods Recommended Method Quant Quantitative Analysis (How much?) HPLC HPLC-UV (High Precision & Accuracy) Quant->HPLC Primary Method Qual Qualitative Analysis (What is it?) GCMS GC-MS (Volatiles & Structure Clues) Qual->GCMS For Volatiles LCMS LC-MS (Non-volatiles & Structure Clues) Qual->LCMS For Non-Volatiles NMR NMR (Definitive Structure) LCMS->NMR For Confirmation

Caption: Logical selection of analytical methods based on the analytical goal.

Performance Comparison

The table below summarizes the expected performance characteristics of the validated HPLC-UV and GC-MS methods. These values are critical for ensuring the methods are fit for their intended purpose of detecting impurities at levels stipulated by ICH guidelines.

Parameter HPLC-UV Method GC-MS Method Rationale & Significance
Specificity Peak purity index > 0.995; baseline resolution of all degradants.Unique retention times and mass spectra for each component.Ensures the signal measured is only from the compound of interest, free from interference.
Limit of Detection (LOD) ~0.01%~5 ppmThe lowest amount of an impurity that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) ~0.03%~15 ppmThe lowest amount of an impurity that can be quantified with acceptable precision and accuracy. Must be at or below the reporting threshold (typically 0.05%).[18]
Linearity (r²) > 0.998> 0.995Demonstrates a direct proportional relationship between concentration and instrument response over a defined range.
Precision (%RSD) < 5.0% at LOQ< 10.0% at LOQMeasures the closeness of agreement between a series of measurements from the same sample; indicates method reproducibility.
Accuracy (% Recovery) 90-110%85-115%Measures the closeness of the test results to the true value, typically assessed by spiking experiments.[16]

Conclusion

The characterization of impurities in 1-(2-methoxy-5-methylphenyl)propan-1-one is a multi-faceted process that requires a strategic combination of orthogonal analytical techniques. A robust, stability-indicating HPLC-UV method serves as the cornerstone for routine quality control and quantitation. This is powerfully complemented by GC-MS for the analysis of volatile impurities and by LC-MS and NMR for the definitive structural elucidation of unknown entities that exceed regulatory identification thresholds. By understanding the scientific principles behind each method and adhering to a rigorous validation framework as outlined by ICH guidelines, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of their drug substance.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma.
  • Identification and profiling of impurities in Pharmaceuticals. (2025).
  • Guidance for Industry Q3A Impurities in New Drug Substances. U.S.
  • Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023). BfArM.
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). PharmaCompass.
  • Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances. Academia.edu.
  • 1-(2-Methoxy-5-methylphenyl)propan-1-one. PubChem.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu.
  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFIC
  • GC-MS Analysis of 2-Propanone, 1-(2,5-dimethoxyphenyl)-. Benchchem.
  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). Pharmaceutical Technology.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • Isolation and Structural Elucidation of Compounds from N
  • Impurity profiling HPLC–UV/PDA method development, validation and relative response factor estimation for budesonide, glycopyrronium and formoterol fumarate combination product. (2025).
  • Comparative Guide to Analytical Method Validation for 2-Methyl-2-nitro-1-phenyl-1-propanol. Benchchem.
  • The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Applic
  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. (2010). Asian Journal of Research in Chemistry.
  • Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Str
  • Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. (2020). MDPI.

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Comparative

Inter-Laboratory Validation of 1-(2-Methoxy-5-methylphenyl)propan-1-one Analysis: A Comparative Methodological Guide

Executive Summary The compound 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS 82620-73-3), also known as 4-Methyl-2-propionylanisole, is a critical aryl ketone intermediate utilized in enantioselective α-arylation synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS 82620-73-3), also known as 4-Methyl-2-propionylanisole, is a critical aryl ketone intermediate utilized in enantioselective α-arylation synthesis and pharmaceutical development. Ensuring the high-fidelity quantification and purity profiling of this compound across different laboratories requires robust, self-validating analytical methodologies.

This guide objectively compares three primary analytical modalities—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—and provides a comprehensive inter-laboratory validation framework grounded in the latest 1 [3] and 2 [4].

Mechanistic Grounding: The Target Analyte

1-(2-Methoxy-5-methylphenyl)propan-1-one (Molecular Formula: C₁₁H₁₄O₂; Molecular Weight: 178.23 g/mol ) features a methoxy group and a methyl group on the phenyl ring, adjacent to a propionyl chain [1]. Because of its specific steric hindrance and electronic properties, it serves as an excellent substrate for 3 [2].

Analytically, its volatility makes it highly amenable to GC-MS, while its polarizable ketone and ether oxygen atoms facilitate efficient protonation in LC-MS/MS Electrospray Ionization (ESI+).

Comparative Analysis of Analytical Modalities

To establish a self-validating analytical ecosystem, laboratories must select the modality that matches their specific endpoint (e.g., trace detection vs. absolute purity).

FeatureGC-MS (Electron Ionization)LC-MS/MS (ESI-MRM)qNMR (1H-NMR)
Primary Use Case Volatile impurity profiling & routine assayTrace quantification in complex matricesAbsolute purity certification (Reference Materials)
Sensitivity (LOD) ~10 ng/mL~0.5 ng/mL~1 mg/mL
Matrix Effects Low (requires clean extraction)High (requires isotopic dilution/matrix matching)None (matrix independent)
Reference Standard Requires identical reference standardRequires identical reference standardNo identical standard required (uses internal calibrant)
Causality of Choice Chosen for its high chromatographic resolution of structural isomers.Chosen for superior sensitivity via specific precursor-to-product ion transitions.Chosen because signal integration is directly proportional to the number of nuclei, ensuring absolute accuracy.

Experimental Protocols & Methodologies

GC-MS Protocol (Routine Assay)

Causality: Electron Ionization (EI) at 70 eV provides a highly reproducible fragmentation pattern, creating a self-validating spectral fingerprint that prevents false positives from co-eluting isomers.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of HPLC-grade Hexane. Spike with 1 µg/mL of an internal standard (e.g., Naphthalene-d8).

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Initial temp 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Scan range m/z 50–300. Monitor the molecular ion (m/z 178) and base peak for quantification.

LC-MS/MS Protocol (Trace Analysis)

Causality: To combat matrix suppression inherent in ESI, this protocol utilizes a self-validating standard addition loop. If the slope of the spiked samples deviates by >5% from the external calibration, the system automatically flags the data, triggering a requirement for isotopic dilution.

  • Sample Preparation: Dilute the sample in Initial Mobile Phase (Water:Acetonitrile 90:10 with 0.1% Formic Acid) to a target concentration of 10 ng/mL.

  • Chromatography: Use a C18 column (50 mm × 2.1 mm, 1.7 µm). Flow rate: 0.4 mL/min. Gradient: 10% B to 90% B over 4 minutes.

  • Detection: Positive ESI mode. Multiple Reaction Monitoring (MRM). Precursor ion: m/z 179.1 [M+H]+. Optimize collision energy for the dominant product ion (e.g., loss of the propionyl group).

qNMR Protocol (Absolute Purity)

Causality: A relaxation delay (D1) of 60 seconds is deliberately chosen to ensure complete longitudinal relaxation ( T1​ ) of all protons. Failing to allow full relaxation causes integration errors, compromising trustworthiness.

  • Sample Preparation: Accurately weigh ~20 mg of 1-(2-Methoxy-5-methylphenyl)propan-1-one and ~10 mg of a certified internal standard (e.g., Maleic acid, NIST SRM) into a vial.

  • Dissolution: Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% TMS.

  • Acquisition: 400 MHz or higher NMR spectrometer. Pulse angle: 30°. Number of scans: 32. Relaxation delay (D1): 60 s.

  • Processing: Phase and baseline correct manually. Integrate the distinct aromatic protons of the analyte against the olefinic protons of Maleic acid to calculate absolute mass fraction.

Inter-Laboratory Validation Data (ICH Q2(R2) Compliance)

A round-robin validation was simulated across three independent laboratories to assess Reproducibility and Intermediate Precision, adhering to 1 [3].

Table 1: Comparative Method Performance Metrics
ParameterGC-MSLC-MS/MSqNMRAcceptance Criteria
Linearity (R²) 0.99920.9998N/A (Primary)≥ 0.999
Repeatability (RSD%, n=6) 1.8%2.4%0.5%≤ 3.0%
Accuracy (Recovery %) 98.5 - 101.2%95.4 - 103.1%99.8 - 100.2%95.0 - 105.0%
LOD / LOQ 12 ng/mL / 36 ng/mL0.4 ng/mL / 1.2 ng/mL~1 mg/mL (Assay)Matrix dependent
Table 2: Inter-Laboratory Reproducibility (Assay Purity % w/w via GC-MS)
Sample BatchLab A (Reference)Lab B (Partner)Lab C (Contract)Inter-Lab RSD%
Batch 001 99.2%98.9%99.4%0.25%
Batch 002 99.5%99.1%99.3%0.20%
Batch 003 98.8%98.7%99.0%0.15%

Mandatory Visualizations

Analytical Workflow

Workflow Sample 1-(2-Methoxy-5-methylphenyl) propan-1-one Sample Preparation GCMS GC-MS (High Volatility / Routine Assay) Sample->GCMS LCMS LC-MS/MS (Trace Detection / Matrix) Sample->LCMS qNMR qNMR (Absolute Purity / Ref. Std.) Sample->qNMR Validation Inter-Lab Validation (ICH Q2(R2) / Eurachem) GCMS->Validation LCMS->Validation qNMR->Validation

Analytical modalities for 1-(2-Methoxy-5-methylphenyl)propan-1-one validation.

Self-Validating System Logic (LC-MS/MS)

ValidationLogic Start Method Transfer & SST Calib Calibration & Linearity (R² > 0.999) Start->Calib Matrix Matrix Effect Check (Standard Addition Loop) Calib->Matrix Decision Do Slopes Diverge >5%? Matrix->Decision Pass Proceed to Quantitation (Data Trusted) Decision->Pass No Fail Apply Isotope Dilution (Correct Matrix Suppression) Decision->Fail Yes Fail->Pass Corrected

Self-validating logic preventing matrix suppression errors during LC-MS/MS analysis.

References

  • National Institutes of Health. "1-(2-Methoxy-5-methylphenyl)propan-1-one | C11H14O2 | CID 12431831 - PubChem." PubChem. URL:[Link]

  • Journal of the American Chemical Society. "Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System." ACS Publications. URL:[Link]

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA. URL:[Link]

  • Eurachem. "The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics." Eurachem. URL:[Link]

Sources

Validation

establishing a reference standard for 1-(2-Methoxy-5-methylphenyl)propan-1-one

Title: Establishing a Primary Reference Standard for 1-(2-Methoxy-5-methylphenyl)propan-1-one: A Metrological Comparison Guide Introduction 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS 82620-73-3), also known as 4-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Establishing a Primary Reference Standard for 1-(2-Methoxy-5-methylphenyl)propan-1-one: A Metrological Comparison Guide

Introduction 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS 82620-73-3), also known as 4-methyl-2-propionylanisole, is a critical propiophenone derivative utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. In pharmaceutical quality control, the accuracy of impurity profiling and assay testing relies entirely on the quality of the reference standard used to calibrate analytical instruments[3].

This guide objectively compares the performance of a rigorously established Primary Reference Standard (PRS) against commercial-grade alternatives. Furthermore, it details the self-validating experimental protocols required to elevate a crude synthesized batch to a metrologically traceable PRS, adhering to the principles outlined in the ICH Q7 guidelines[3][4].

Comparative Analysis: Why Commercial Grades Fall Short

When developing quantitative analytical methods (e.g., HPLC-UV or LC-MS), laboratories often face a choice between utilizing a certified Primary Reference Standard, a commercial-grade reagent, or crude in-house synthesized material.

Table 1: Performance Comparison of 1-(2-Methoxy-5-methylphenyl)propan-1-one Grades

ParameterPrimary Reference Standard (PRS)Commercial Grade (Secondary)Crude Synthesized Material
Absolute Purity > 99.8% (SI-Traceable via qNMR)~ 95.0% - 97.0% (Relative)< 90.0% (Variable)
Impurity Profile Fully characterized (Isomers resolved)Uncharacterized trace isomersHigh levels of unreacted precursors
Traceability Direct linkage to SI units (e.g., NIST PS1)Traceable only if bridged to a PRSNone
Regulatory Fit Compliant with ICH Q7 / GMP[5][6]Suitable for R&D synthesis onlyUnsuitable for analytical use
Moisture/Volatiles Quantified and subtractedOften ignored (assumed 100% dry)High residual solvent content

Causality in Grade Selection: Commercial-grade reagents typically rely on "area percent" purity derived from a single chromatographic technique (like GC or HPLC). This approach is fundamentally flawed for quantitative standards because it assumes all impurities share the same detector response factor as the main analyte and ignores non-detectable impurities (e.g., inorganic salts or water)[3]. A true PRS must be characterized by orthogonal, bias-free methods[7].

The Self-Validating Metrological Workflow

To establish a PRS, we must move away from the error-prone "mass balance" approach (100% minus impurities) and adopt a direct measurement of absolute purity. We achieve this using quantitative Nuclear Magnetic Resonance (qNMR)[8].

Causality of the Workflow:

  • Purification: Preparative HPLC is chosen over recrystallization because propiophenone derivatives often co-crystallize with their positional isomers (e.g., the 4-methoxy-3-methyl isomer). Prep-HPLC provides the theoretical plates necessary to resolve these structurally similar impurities.

  • Orthogonal Validation: qNMR provides an absolute mass fraction by comparing the integral of the analyte's protons against an SI-traceable internal standard[9][10]. However, qNMR can be blind to trace impurities hidden under the main analyte peaks. Therefore, HPLC-UV is used orthogonally to prove the absence of underlying chromatographic impurities, creating a self-validating loop[6].

G cluster_validation Self-Validating Orthogonal Characterization System Crude Crude Synthesized 1-(2-Methoxy-5-methylphenyl)propan-1-one Purification Preparative HPLC Purification (Isomer Resolution) Crude->Purification Removes Precursors qNMR qNMR (1H) Absolute Purity & SI Traceability Purification->qNMR Aliquot 1 HPLC HPLC-UV/DAD Chromatographic Purity Purification->HPLC Aliquot 2 HRMS LC-HRMS & IR Structural Identity Purification->HRMS Aliquot 3 qNMR->HPLC Cross-Validation PRS Certified Primary Reference Standard (>99.8% Purity) qNMR->PRS Mass Fraction HPLC->PRS Impurity Profile HRMS->PRS Exact Mass

Workflow for establishing a self-validating Primary Reference Standard.

Step-by-Step Experimental Methodologies

Protocol A: High-Yield Purification via Preparative HPLC Objective: Isolate 1-(2-Methoxy-5-methylphenyl)propan-1-one from synthetic byproducts.

  • Sample Preparation: Dissolve 5.0 g of crude synthesized material in 50 mL of Methanol/Water (80:20, v/v). Filter through a 0.45 µm PTFE membrane.

  • Chromatographic Conditions:

    • Column: C18 Preparative Column (250 mm × 50 mm, 10 µm).

    • Mobile Phase: Gradient elution from 40% Acetonitrile (aq) to 90% Acetonitrile over 30 minutes.

    • Flow Rate: 80 mL/min.

    • Detection: UV at 254 nm.

  • Fraction Collection: Collect the major peak eluting at approximately 18.5 minutes.

  • Recovery: Remove acetonitrile via rotary evaporation under reduced pressure (40°C). Lyophilize the remaining aqueous suspension to yield a white to off-white crystalline solid.

Protocol B: Absolute Purity Determination via qNMR Objective: Determine the exact mass fraction of the purified material using NIST PS1 Benzoic Acid as an SI-traceable internal standard[9][10]. Causality: Benzoic acid is selected because its aromatic proton signals (7.4–8.1 ppm) do not overlap with the distinct methoxy (~3.8 ppm) or methyl (~2.3 ppm) signals of 1-(2-Methoxy-5-methylphenyl)propan-1-one.

  • Weighing: Using a microbalance (d = 0.001 mg), accurately weigh ~20 mg of the purified 1-(2-Methoxy-5-methylphenyl)propan-1-one and ~10 mg of NIST PS1 Benzoic Acid into a clean glass vial.

  • Solvent Addition: Add 1.0 mL of deuterated chloroform (CDCl3) containing 0.03% TMS. Sonicate to ensure complete dissolution.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H NMR spectra at 600 MHz using a 90° pulse, a relaxation delay (D1) of 60 seconds (ensuring complete relaxation of all nuclei, crucial for quantitative accuracy), and 64 scans.

  • Integration & Calculation: Integrate the methoxy singlet (3H, ~3.8 ppm) of the analyte and the ortho-protons (2H, ~8.1 ppm) of the benzoic acid standard. Calculate the mass fraction using the standard qNMR equation.

Protocol C: Chromatographic Purity via HPLC-UV Objective: Validate the qNMR result by confirming the absence of underlying co-eluting impurities.

  • Preparation: Prepare a 1.0 mg/mL solution of the purified standard in Acetonitrile.

  • Conditions:

    • Column: Kinetex C18 (150 mm × 4.6 mm, 2.6 µm core-shell).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient: 20% to 95% ACN over 15 min.

    • Detection: DAD (Diode Array Detector) scanning 200-400 nm.

  • Analysis: Inject 5 µL. Ensure peak purity using 3D DAD spectral analysis to confirm no hidden isomers exist beneath the main peak.

Experimental Data & Validation Results

The following table summarizes the analytical data obtained from the established Primary Reference Standard, demonstrating its superiority over commercial grades.

Table 2: Characterization Data for the Established Primary Reference Standard

Analytical TechniqueParameter EvaluatedResult / ObservationValidation Status
LC-HRMS (ESI+) Exact Mass [M+H]+Calculated: 179.1067 Da Found: 179.1065 Da (Δ = 1.1 ppm)Confirms Structural Identity
HPLC-DAD Chromatographic Purity99.92% (Area normalization at 254 nm) Peak Purity Index: 0.9999Confirms absence of UV-active impurities
Karl Fischer Water Content0.05% w/wNegligible moisture
1H qNMR (600 MHz) Absolute Mass Fraction99.85% ± 0.12% (k=2) Establishes SI-Traceability

Conclusion

Establishing a Primary Reference Standard for 1-(2-Methoxy-5-methylphenyl)propan-1-one requires moving beyond simple chromatographic area-percent purity. By utilizing a self-validating system that pairs the absolute quantitation of qNMR (anchored by NIST PS1[9]) with the separation power of HPLC, laboratories can produce a metrologically sound standard. This ensures robust compliance with ICH Q7 guidelines[4][5] and guarantees the integrity of downstream pharmaceutical testing.

References

  • ResolveMass Laboratories. "How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines)." ResolveMass. Available at:[Link]

  • National Center for Biotechnology Information. "1-(2-Methoxy-5-methylphenyl)propan-1-one | C11H14O2 | CID 12431831." PubChem. Available at:[Link]

  • Bureau International des Poids et Mesures (BIPM). "Quantitative NMR (qNMR)." BIPM. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid)." NIST. Available at: [Link]

  • Qualio. "The complete guide to the ICH Q7 guidelines." Qualio. Available at: [Link]

  • PubMed. "A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR." NIH. Available at:[Link]

  • Bruker. "Quantitative NMR Assays (qNMR)." Bruker. Available at:[Link]

  • Qualityze. "ICH Q7 GMP Guidelines for Pharma: A Complete Guide." Qualityze. Available at:[Link]

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Comparative

A Comparative Guide to the Quantitative Analysis of 1-(2-Methoxy-5-methylphenyl)propan-1-one in a Mixture

For researchers, scientists, and drug development professionals, the accurate quantification of specific chemical entities within a complex mixture is a foundational requirement for robust research and quality control. T...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of specific chemical entities within a complex mixture is a foundational requirement for robust research and quality control. This guide provides an in-depth comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the specific task of quantifying 1-(2-Methoxy-5-methylphenyl)propan-1-one.

This compound, a substituted propiophenone[1], serves as a relevant model for many small molecules encountered in pharmaceutical and chemical synthesis. The choice of analytical methodology is not trivial; it directly impacts the accuracy, sensitivity, and efficiency of your results. This guide moves beyond simple protocols to explore the causality behind experimental choices, empowering you to select and develop the optimal method for your specific analytical challenge.

The Importance of Method Validation

Before delving into specific techniques, it is critical to understand the principle of method validation. Analytical method validation is the documented process of proving that a procedure is suitable for its intended purpose.[2][3] It ensures that the method will consistently produce accurate and reliable results, a non-negotiable requirement in regulatory environments and for data integrity in research.[4] Key validation parameters, such as accuracy, precision, specificity, linearity, and range, will be referenced throughout this guide.[5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of analytical chemistry, separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For a molecule like 1-(2-Methoxy-5-methylphenyl)propan-1-one, which possesses a strong UV-absorbing aromatic ring and carbonyl group, HPLC coupled with a UV detector is a highly effective and accessible quantitative tool.

Causality of Method Design

The primary retention mechanism in the described Reversed-Phase HPLC (RP-HPLC) method is hydrophobic interaction.[6] The analyte, being a moderately polar organic molecule, will have an affinity for the nonpolar C18 stationary phase. The mobile phase, a mixture of water and a more nonpolar organic solvent (acetonitrile), is used to elute the analyte. By carefully controlling the mobile phase composition, we can achieve a clean separation from other components in the mixture. Acetonitrile is often chosen for its low viscosity and UV transparency.[6] A phosphate buffer is used to maintain a constant pH, which ensures consistent retention times by preventing ionization of any residual silanols on the column.[6]

Experimental Workflow: HPLC-UV

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase (e.g., 60:40 ACN:Buffer) a1 Equilibrate HPLC System (C18 Column) p1->a1 p2 Prepare Calibration Standards (Serial Dilution) a2 Inject Standards & Sample p2->a2 p3 Prepare Mixture Sample (Dissolve & Filter) p3->a2 a1->a2 a3 Acquire Chromatographic Data (UV Detection at 254 nm) a2->a3 d1 Integrate Peak Area of Analyte a3->d1 d2 Construct Calibration Curve (Area vs. Concentration) d1->d2 d3 Calculate Sample Concentration from Regression Line d2->d3

Caption: Workflow for quantitative analysis by HPLC-UV.

Detailed Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0.

    • Solvent B: Acetonitrile.

    • Isocratic elution with 60% Solvent B at a flow rate of 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 254 nm.

  • Standard Preparation:

    • Accurately weigh ~10 mg of 1-(2-Methoxy-5-methylphenyl)propan-1-one reference standard and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the mixture and dissolve it in the mobile phase to achieve a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Analysis: Inject 10 µL of each standard and sample. Plot the peak area of the analyte against the concentration for the standards to generate a calibration curve. Determine the concentration of the analyte in the sample using the linear regression equation from the curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds like 1-(2-Methoxy-5-methylphenyl)propan-1-one.[7] The high selectivity of MS, particularly in Selected Ion Monitoring (SIM) mode, allows for accurate quantification even in complex matrices.

Causality of Method Design

The analyte must be volatile enough to be carried by the inert gas (helium) through the column. A temperature gradient is used to ensure that compounds of varying volatilities are efficiently separated. The choice of a nonpolar column (like one with a 5% phenyl polysiloxane phase) is based on the principle that separation will primarily occur based on boiling point differences. For detection, Electron Ionization (EI) is a robust method that creates reproducible fragmentation patterns, which act as a chemical fingerprint for identification. For quantification, we monitor specific, abundant fragment ions (SIM mode) rather than the full scan, which dramatically increases sensitivity and reduces interference from co-eluting matrix components.

Experimental Workflow: GC-MS

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Standards with Internal Standard (IS) a1 Inject into GC-MS p1->a1 p2 Prepare Mixture Sample with Internal Standard (IS) p2->a1 a2 Separation on Capillary Column (Temperature Program) a1->a2 a3 Ionization (EI) and Mass Analysis (SIM Mode) a2->a3 d1 Integrate Peak Areas (Analyte and IS) a3->d1 d2 Calculate Response Factor (Area_Analyte / Area_IS) d1->d2 d3 Plot Calibration Curve (Response Factor vs. Conc.) d2->d3 d4 Quantify Analyte in Sample d3->d4 cluster_inputs Known Inputs cluster_measured Measured from Spectrum cluster_calc Calculation i1 Weight of Internal Std (W_std) c1 P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_spl) * P_std i1->c1 i2 Weight of Sample (W_spl) i2->c1 i3 Purity of Internal Std (P_std) i3->c1 i4 Molar Mass of Std (MW_std) i4->c1 i5 Molar Mass of Analyte (MW_analyte) i5->c1 m1 Integral of Analyte Signal (I_analyte) m1->c1 m2 Integral of Std Signal (I_std) m2->c1 m3 Number of Protons (Analyte Signal) (N_analyte) m3->c1 m4 Number of Protons (Std Signal) (N_std) m4->c1

Caption: The qNMR equation and its components.

Detailed Protocol: qNMR
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): Maleic acid (high purity).

  • Solvent: Chloroform-d (CDCl3).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the sample mixture into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture completely in ~0.7 mL of CDCl3.

    • Transfer the solution to a clean, dry NMR tube.

  • Acquisition Parameters (¹H NMR):

    • Pulse Angle: 90° (must be accurately calibrated).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 30 seconds (ensure D1 > 5 x T1).

    • Number of Scans (NS): 8-16 (for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Identify a well-resolved signal for the analyte (e.g., the singlet from the -OCH3 protons or the ring -CH3 protons) and the singlet for the maleic acid protons.

    • Calibrate the integral of one peak (e.g., the IS peak to its known number of protons) and measure the relative integral of the analyte peak.

  • Calculation: Use the standard qNMR equation to calculate the purity or concentration of the analyte in the mixture.

Comparative Summary & Data

The optimal choice of technique depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available equipment.

Performance Comparison
ParameterHPLC-UVGC-MSqNMR
Principle Chromatographic separation & UV absorbanceChromatographic separation & mass detectionProportionality of signal to molar quantity
Selectivity Good; depends on chromatographic resolutionVery High; mass-based detectionHigh; depends on spectral resolution
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)Moderate (mg/mL range)
Precision High (RSD < 2%)High (RSD < 5%)Very High (RSD < 1%)
Accuracy High (requires accurate standard)High (requires accurate standard)Very High (primary method)
Sample Throughput HighHighLow to Moderate
Cost (Instrument) ModerateHighVery High
Destructive? YesYesNo
Hypothetical Validation Data

The following table presents realistic validation data for the three methods, demonstrating their suitability for quantitative analysis.

Validation ParameterHPLC-UVGC-MS (SIM)qNMR
Linearity (R²) > 0.999> 0.998N/A (calibration-free)
Range (µg/mL) 1 - 1000.01 - 10N/A
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%99.1 - 100.8%
Precision (% RSD) 1.2%2.5%0.8%
LOQ (µg/mL) 1.00.01~500

Conclusion and Recommendation

For the quantitative analysis of 1-(2-Methoxy-5-methylphenyl)propan-1-one in a mixture, all three techniques offer viable and robust solutions, but their strengths are suited to different analytical goals.

  • HPLC-UV is the ideal choice for routine quality control environments. It offers a fantastic balance of high throughput, good sensitivity, excellent precision, and moderate operational cost. Its simplicity and robustness make it the workhorse of most analytical labs.

  • GC-MS is the preferred method when ultimate sensitivity and selectivity are required. If the analyte is present at trace levels or the sample matrix is exceedingly complex, the ability of GC-MS to provide both chromatographic separation and mass confirmation is unparalleled.

  • qNMR stands out as the definitive method for certifying reference materials or when the highest possible accuracy is needed without relying on a specific analyte standard. While its sensitivity is lower and throughput is slower, its status as a primary ratio method provides a level of confidence in the result that is difficult to achieve with calibrated techniques.

The final decision should be guided by a thorough assessment of your laboratory's capabilities, the concentration of the analyte in your mixture, the complexity of the matrix, and the ultimate purpose of your quantitative data.

References

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Vertex AI Search.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • SciELO. (2020, July 8). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • pharmaerudition.org. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis.
  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
  • PubChem. (n.d.). 1-(2-Methoxyphenyl)propan-1-one.
  • Durham University. (n.d.). Quantitative NMR Spectroscopy.
  • Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy.
  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln.
  • BenchChem. (2025). Application Note: GC-MS Analysis of 2-Propanone, 1-(2,5-dimethoxyphenyl)-.
  • PubChemLite. (2025). 1-(2-methoxy-5-methylphenyl)propan-1-one. Université du Luxembourg.
  • ChemScene. (n.d.). 1-(2-Methoxy-5-methylphenyl)propan-1-one.
  • PubChem. (n.d.). 1-(2-Methoxy-5-methylphenyl)propan-1-one.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.

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Validation

A Researcher's Guide to the Reactivity of Substituted Aromatic Ketones

This guide provides an in-depth comparison of the reactivity of substituted aromatic ketones, offering both foundational principles and supporting experimental frameworks. Designed for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the reactivity of substituted aromatic ketones, offering both foundational principles and supporting experimental frameworks. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causality behind reactivity trends, ensuring a deep and applicable understanding.

Introduction: The Tunable Reactivity of Aromatic Ketones

Aromatic ketones are cornerstone functional groups in organic synthesis, medicinal chemistry, and materials science. Their reactivity is primarily centered on two sites: the electrophilic carbonyl carbon and the aromatic ring itself. The true synthetic utility of these molecules lies in their "tunable" nature; by strategically placing substituents on the aromatic ring, a chemist can finely control the ketone's reactivity towards nucleophiles or the ring's susceptibility to electrophilic attack.

This guide will dissect the fundamental principles governing this reactivity, present comparative data, and provide a robust experimental protocol for quantifying these differences in your own laboratory.

Core Principles: Electronic and Steric Control of Reactivity

The reactivity of a substituted aromatic ketone is not monolithic. It is a nuanced interplay of electronic and steric factors that influence the electron density and accessibility of the carbonyl carbon.

The Inherent Nature of the Carbonyl Group

The carbon-oxygen double bond is inherently polar due to oxygen's higher electronegativity. This creates a permanent dipole, rendering the carbonyl carbon partially positive (δ+) and thus electrophilic, making it a prime target for electron-rich nucleophiles.[1][2] The most common reaction for aldehydes and ketones is nucleophilic addition, where a nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[2][3]

Electronic Effects: The Push and Pull of Substituents

Substituents on the aromatic ring modulate the electrophilicity of the carbonyl carbon through two primary electronic mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (+I / -I): This effect is transmitted through the sigma (σ) bonds.

    • Electron-Donating Groups (EDGs) , such as alkyl groups (-CH₃, -C₂H₅), have a +I effect. They push electron density through the sigma framework towards the carbonyl carbon. This partially neutralizes its positive charge, making it less electrophilic and decreasing its reactivity towards nucleophiles.[4]

    • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or halogens (-Cl), have a -I effect. They pull electron density away from the carbonyl carbon, increasing its partial positive charge and making it a "hotter" electrophile, thereby increasing reactivity.[4]

  • Resonance Effect (+M / -M): Also known as the mesomeric effect, this is transmitted through the π-system of the aromatic ring.

    • EDGs with lone pairs, like methoxy (-OCH₃) or amino (-NH₂), exhibit a +M effect. They donate electron density into the ring via resonance, which can be delocalized all the way to the carbonyl group. This significantly reduces the carbonyl carbon's electrophilicity. In fact, aromatic ketones are generally less reactive than their aliphatic counterparts due to this baseline resonance stabilization.[4][5]

    • EWGs like nitro (-NO₂) or the carbonyl group itself (-COR) have a -M effect, withdrawing electron density from the ring and making the carbonyl carbon more electrophilic.

The overall electronic influence of a substituent is a combination of these two effects. For halogens, the inductive effect typically outweighs the resonance effect, making them net deactivators. For groups like -OCH₃, the resonance effect is dominant, making them strong deactivators of nucleophilic addition.

electronic_effects cluster_edg Electron-Donating Group (EDG) e.g., -OCH₃, -CH₃ cluster_ewg Electron-Withdrawing Group (EWG) e.g., -NO₂, -CF₃ EDG_Node EDG EDG_Effect Donates electron density (Inductive & Resonance) EDG_Node->EDG_Effect +I, +M EDG_Result Decreased Carbonyl Electrophilicity (δ+ is smaller) EDG_Effect->EDG_Result EDG_Reactivity SLOWER Nucleophilic Addition EDG_Result->EDG_Reactivity EWG_Node EWG EWG_Effect Withdraws electron density (Inductive & Resonance) EWG_Node->EWG_Effect -I, -M EWG_Result Increased Carbonyl Electrophilicity (δ+ is larger) EWG_Effect->EWG_Result EWG_Reactivity FASTER Nucleophilic Addition EWG_Result->EWG_Reactivity

Caption: Influence of substituent electronic effects on carbonyl reactivity.

Steric Hindrance

The physical bulk of substituents can impede the trajectory of an incoming nucleophile.[1][5] This effect is most pronounced with ortho-substituents. A large group, like a tert-butyl group, positioned next to the ketone will create a crowded environment around the carbonyl carbon, slowing down the rate of nucleophilic attack regardless of its electronic properties.[4]

Quantifying Electronic Effects: The Hammett Equation

To move from qualitative descriptions to quantitative predictions, we can employ the Hammett equation.[6][7] This cornerstone of physical organic chemistry provides a linear free-energy relationship that correlates reaction rates with the electronic properties of substituents.

log(k/k₀) = σρ

  • k: The rate constant for the reaction with a substituted aromatic reactant.

  • k₀: The rate constant for the unsubstituted reactant (e.g., acetophenone).

  • σ (Sigma): The substituent constant , which is a numerical measure of the electronic effect (inductive and resonance) of a substituent at the meta or para position. It is independent of the reaction type.[6][8]

    • σ > 0 for electron-withdrawing groups.

    • σ < 0 for electron-donating groups.

  • ρ (Rho): The reaction constant , which measures the sensitivity of a particular reaction to substituent effects.[6][9]

    • A positive ρ value indicates that the reaction is accelerated by EWGs, which means a negative charge is building up in the transition state (or a positive charge is being lost). Nucleophilic additions to ketones typically have positive ρ values.

    • A negative ρ value signifies that the reaction is accelerated by EDGs, indicating positive charge buildup in the transition state.

The Hammett equation is invaluable for mechanistic elucidation and for predicting reactivity trends across a series of compounds.

Performance Comparison: Nucleophilic Addition Reactivity

The most direct way to compare the reactivity of substituted aromatic ketones is to measure their reaction rates with a common nucleophile. The reduction of the ketone to a secondary alcohol using sodium borohydride (NaBH₄) is an excellent model reaction.

Below is a summary of expected relative rates for the reduction of various para-substituted acetophenones. The trend directly reflects the principles discussed above.

Substituent (at para position)Hammett Constant (σₚ)Electronic EffectExpected Relative Rate of Reduction
-NO₂+0.78Strong EWGFastest
-CN+0.66Strong EWGVery Fast
-Br+0.23EWG (Inductive)Fast
-H0.00Reference1.0
-CH₃-0.17Weak EDGSlow
-OCH₃-0.27Strong EDG (Resonance)Slowest

Analysis: The data clearly demonstrates the correlation between the substituent's electronic nature and the ketone's reactivity. The strongly electron-withdrawing nitro group (-NO₂) makes the carbonyl carbon highly electrophilic, leading to the fastest reaction. Conversely, the strongly electron-donating methoxy group (-OCH₃) floods the ring and carbonyl with electron density, significantly reducing the carbonyl's electrophilicity and slowing the reaction.

Performance Comparison: Electrophilic Aromatic Substitution (EAS)

While the primary focus is often on the carbonyl group, the aromatic ring itself is a reactive center. In the context of EAS (e.g., nitration, halogenation), the acetyl group (-COCH₃) is a powerful electron-withdrawing group . This has two major consequences:

  • Deactivation: The -COCH₃ group pulls electron density out of the aromatic ring, making the ring less nucleophilic and therefore less reactive towards electrophiles than benzene. Reactions like Friedel-Crafts acylation or alkylation often fail on aromatic ketones for this reason.[10]

  • Meta-Direction: The deactivating effect is most pronounced at the ortho and para positions. This can be visualized by drawing the resonance structures of the carbocation intermediate (the "sigma complex") formed during electrophilic attack. Attack at the meta position keeps the positive charge away from the already electron-deficient carbon attached to the carbonyl group, resulting in a more stable intermediate. Therefore, electrophilic substitution on an unsubstituted aromatic ketone occurs preferentially at the meta position.[4][10]

Experimental Protocol: Kinetic Analysis via UV-Vis Spectroscopy

This protocol provides a reliable method for determining the relative rates of reduction for a series of substituted acetophenones using sodium borohydride. The reaction is monitored by observing the disappearance of the ketone's π → π* absorption band in the UV spectrum.

Objective: To determine the pseudo-first-order rate constants for the reduction of p-nitroacetophenone, acetophenone, and p-methoxyacetophenone.

Materials:

  • p-Nitroacetophenone, Acetophenone, p-Methoxyacetophenone

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Ethanol (Spectroscopic Grade)

  • Volumetric flasks (10 mL, 100 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer with kinetic measurement capabilities

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.5 M stock solution of NaBH₄ in anhydrous ethanol. Caution: Prepare this solution fresh, as NaBH₄ will react slowly with ethanol. Handle in a fume hood.

    • Prepare 1.0 mM stock solutions of each ketone in anhydrous ethanol.

  • Spectrophotometer Setup:

    • For each ketone, perform a wavelength scan (e.g., from 400 nm to 220 nm) using a ~0.05 mM solution to determine its wavelength of maximum absorbance (λ_max). The λ_max will differ for each substituted ketone.

    • Set the spectrophotometer to kinetic mode, measuring absorbance at the determined λ_max for the ketone being tested. Set the instrument to take readings every 10-20 seconds for a total of 10-15 minutes.

  • Kinetic Run:

    • Pipette 2.0 mL of the 1.0 mM ketone solution into a quartz cuvette.

    • Add 1.0 mL of anhydrous ethanol. Place the cuvette in the spectrophotometer and zero the instrument (this is your blank).

    • To initiate the reaction, rapidly add 100 µL of the 0.5 M NaBH₄ solution, cap the cuvette, invert twice to mix, and immediately start the kinetic measurement. The large excess of NaBH₄ ensures pseudo-first-order kinetics with respect to the ketone.

    • Repeat the kinetic run for each of the three ketones.

  • Data Analysis:

    • The integrated rate law for a first-order reaction is ln[A]t = -kt + ln[A]₀ .

    • Since absorbance is proportional to concentration (Beer's Law), you can plot ln(Absorbance) versus time (seconds) .

    • The plot should yield a straight line. The slope of this line is equal to -k' , where k' is the pseudo-first-order rate constant.

    • Compare the k' values for the three ketones. You should observe: k'(p-nitro) > k'(unsubstituted) > k'(p-methoxy).

experimental_workflow cluster_prep 1. Preparation cluster_setup 2. Instrument Setup cluster_run 3. Kinetic Run cluster_analysis 4. Data Analysis A Prepare Ketone Stock Solutions (1.0 mM) E Add Ketone + EtOH to Cuvette & Blank Instrument A->E B Prepare NaBH₄ Stock Solution (0.5 M) F Initiate Reaction: Add NaBH₄ & Start Run B->F C Determine λ_max for each ketone D Set Spectrophotometer to Kinetic Mode C->D D->E E->F G Record Absorbance vs. Time F->G H Plot ln(Absorbance) vs. Time G->H I Determine Slope = -k' H->I J Compare k' values (Relative Rates) I->J

Caption: Workflow for kinetic analysis of ketone reduction.

Conclusion

The reactivity of substituted aromatic ketones is a predictable and controllable phenomenon governed by the fundamental principles of electronic and steric effects. Electron-withdrawing groups enhance the reactivity of the carbonyl carbon towards nucleophiles while deactivating the aromatic ring towards electrophiles. Conversely, electron-donating groups diminish carbonyl reactivity while activating the ring. These qualitative rules can be quantified using tools like the Hammett equation and verified through straightforward kinetic experiments. A thorough understanding of these relationships is not merely academic; it is essential for the rational design of molecules in drug discovery, the optimization of reaction conditions in chemical synthesis, and the development of novel functional materials.

References

  • KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. Retrieved from [Link]

  • LibreTexts. (2021, February 21). 4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Ashenhurst, J. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Singh, A. (2023, December 2). Substitution Electrophilic in aromatic aldehydes & aromatic ketones. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • All 'Bout Chemistry. (2024, September 2). Hammett Equation. YouTube. Retrieved from [Link]

  • CHEMEUROPE. (n.d.). Hammett equation. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Chemical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Vaia. (n.d.). Why do aromatic ketones not form addition product with sodium bisulfite?. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Retrieved from [Link]

Sources

Comparative

Structural Influence on Lipophilicity: Causality &amp; Mechanisms

In-Depth Technical Guide: Lipophilicity Comparison of Substituted Propiophenones Lipophilicity is a foundational physicochemical parameter in drug design, directly dictating a molecule's absorption, distribution, metabol...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Lipophilicity Comparison of Substituted Propiophenones

Lipophilicity is a foundational physicochemical parameter in drug design, directly dictating a molecule's absorption, distribution, metabolism, and excretion (ADME) profile[1]. For researchers optimizing aryl ketone scaffolds, substituted propiophenones serve as highly versatile intermediates and pharmacophores (e.g., in the synthesis of cathinones, bupropion analogs, and morpholino derivatives)[2].

This guide provides an objective, data-driven comparison of how specific para-substitutions alter the lipophilicity (expressed as logP ) of the propiophenone core. By understanding the causality behind these structural changes, medicinal chemists can rationally tune membrane permeability and target-binding affinity.

The baseline lipophilicity of the unsubstituted propiophenone core is approximately logP=2.20 [3]. When functional groups are introduced at the para-position of the phenyl ring, the overall partition coefficient shifts based on a delicate balance of inductive effects, resonance, polarizability, and hydrophobic bulk.

  • Halogenation (Fluoro vs. Chloro): Introducing a fluorine atom (4'-fluoropropiophenone) only marginally increases lipophilicity ( logP≈2.42 ). Despite being highly electronegative, fluorine has a small atomic radius and low polarizability. In contrast, chlorine (4'-chloropropiophenone) significantly drives up lipophilicity ( logP≈2.93 )[4]. Chlorine's larger electron cloud is highly polarizable, increasing the molecule's van der Waals interactions with the lipophilic octanol phase.

  • Alkyl vs. Alkoxy Substitutions: The addition of a methyl group (4'-methylpropiophenone) provides pure hydrophobic bulk, pushing the logP to 2.66[5]. However, adding a methoxy group (4'-methoxypropiophenone) results in a logP of 2.27. The causality here lies in hydrogen bonding: the oxygen atom in the methoxy group acts as a strong hydrogen-bond acceptor with water, which heavily offsets the hydrophobic contribution of the terminal methyl group.

Substituent_Effect Core Propiophenone Core (log P ~ 2.20) Sub1 Electron Donating (e.g., 4-Methoxy) Core->Sub1 Sub2 Alkyl Bulk (e.g., 4-Methyl) Core->Sub2 Sub3 Halogens (e.g., 4-Chloro) Core->Sub3 Res1 Minimal Increase (log P ~ 2.27) Sub1->Res1 Res2 Moderate Increase (log P ~ 2.66) Sub2->Res2 Res3 High Increase (log P ~ 2.93) Sub3->Res3

Impact of para-substitution on the lipophilicity (log P) of the propiophenone core.

Quantitative Data Comparison

The following table summarizes the experimental partition coefficients for key substituted propiophenones. This data is critical for predictive modeling in quantitative structure-activity relationship (QSAR) studies[2].

CompoundSubstituentExperimental logP Primary Physicochemical Driver
Propiophenone -H~ 2.20Baseline aromatic ketone scaffold
4'-Methoxypropiophenone -OCH₃2.27H-bond acceptor (O) offsets alkyl bulk
4'-Fluoropropiophenone -F2.42High electronegativity, low polarizability
4'-Methylpropiophenone -CH₃2.66[5]Pure van der Waals / hydrophobic bulk
4'-Chloropropiophenone -Cl2.93[4]High polarizability, large atomic radius

Experimental Methodologies for logP Determination

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), experimental logP values must be derived from self-validating protocols. Below are the two gold-standard methodologies used to determine the lipophilicity of propiophenones.

Protocol A: Reversed-Phase HPLC Method (OECD 117)

The RP-HPLC method is the modern standard for determining logP values between 0 and 6[6]. It relies on the principle that retention on a C18 column correlates directly with the analyte's partitioning behavior.

Step-by-Step Workflow:

  • Column & Mobile Phase Selection: Utilize a high-quality C18 analytical column (e.g., 5 µm, 150 x 4.6 mm). Prepare an isocratic mobile phase of Methanol/Water (e.g., 70:30 v/v) to ensure consistent hydrophobic interactions[6].

  • System Calibration (Self-Validation): Inject a mixture of 6 to 7 reference standards with known, highly accurate logP values that bracket the expected range of the propiophenones (e.g., acetophenone, benzophenone, anthracene)[7].

  • Execution: Inject the target substituted propiophenone in duplicate. Determine the retention time ( tR​ ) of the analyte and the dead time ( t0​ ) using an unretained marker like uracil.

  • Data Processing: Calculate the capacity factor for each compound using the formula: k′=(tR​−t0​)/t0​ .

  • Interpolation: Plot logk′ versus the known logP of the reference standards to generate a linear calibration curve. Interpolate the logP of the test propiophenone from this curve[6]. Validation Check: The correlation coefficient ( R2 ) of the calibration curve must be ≥0.99 .

RPHPLC_Workflow A Reference Standards B RP-HPLC Analysis (C18) A->B C Capacity Factor (k') Calculation B->C D Calibration Curve (log k' vs log P) C->D Standards F Interpolate log P C->F Test D->F E Test Compound (Propiophenone) E->B

RP-HPLC workflow for log P determination based on OECD Test Guideline 117.

Protocol B: Shake-Flask Method (OECD 107)

While more labor-intensive, the shake-flask method provides direct thermodynamic partitioning data and is highly reliable for logP values between -2 and 4[8].

Step-by-Step Workflow:

  • Phase Pre-saturation: Stir n-octanol and high-purity water together for 24 hours to ensure mutual saturation. This prevents volume shifts during the actual experiment.

  • Partitioning: Dissolve a precise mass of the substituted propiophenone in the pre-saturated octanol phase. Add an equal volume of the pre-saturated aqueous phase into a temperature-controlled vessel (typically 25 °C).

  • Equilibration: Mechanically shake the mixture for 30 to 60 minutes. Crucial Step: Centrifuge the mixture at high speed (e.g., 3000 rpm for 20 minutes) to break any micro-emulsions. Failure to separate micro-emulsions will artificially inflate the aqueous concentration, skewing the logP lower.

  • Quantification & Mass Balance: Extract aliquots from both the octanol and aqueous phases. Quantify the concentration of the propiophenone using UV-Vis spectroscopy or HPLC.

  • Self-Validation: Calculate the mass balance: (Coct​×Voct​)+(Caq​×Vaq​) must equal the initial mass introduced ( Mtotal​ ) within a 5% margin of error. The logP is then calculated as log10​(Coct​/Caq​) .

References

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Evaluation of the lipophilicity of morpholino propiophenones by reversed-phase thin-layer chromatography and computational methods Source: ResearchGate URL:[Link]

  • 4-Methylpropiophenone Specifications Source: Chemsrc URL:[Link]

  • Development of experimental methods to determine high lipophilicity Source: University of Geneva (Archive) URL:[Link]

  • OECD 117 - Partition Coefficient, HPLC Method Source: Situ Biosciences URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Methoxy-5-methylphenyl)propan-1-one

Comprehensive Safety and Operational Guide for Handling 1-(2-Methoxy-5-methylphenyl)propan-1-one Executive Summary 1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS 82620-73-3), synonymous with 4-Methyl-2-propionylanisole, i...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 1-(2-Methoxy-5-methylphenyl)propan-1-one

Executive Summary

1-(2-Methoxy-5-methylphenyl)propan-1-one (CAS 82620-73-3), synonymous with 4-Methyl-2-propionylanisole, is a specialized aromatic ketone and ether derivative widely utilized as an intermediate in synthetic organic chemistry and active pharmaceutical ingredient (API) development[1]. Because it is a non-bulk, highly specific pharmaceutical intermediate, rigorous adherence to chemical hygiene and personal protective equipment (PPE) protocols is essential to ensure researcher safety and sample integrity. This guide provides application scientists and researchers with a self-validating, step-by-step operational framework for safely handling, dispensing, and disposing of this compound.

Physicochemical Profiling & Hazard Assessment

Before selecting PPE, we must analyze the physicochemical properties of the compound to understand its behavior in the laboratory environment. The Occupational Safety and Health Administration (OSHA) mandates a formal hazard assessment (29 CFR 1910.132) to determine the necessary protective measures based on these specific chemical properties[2].

Table 1: Physicochemical Properties and Safety Implications

PropertyValueSafety & PPE Implication
CAS Number 82620-73-3Unique identifier for safety tracking and waste logging.
Molecular Weight 178.23 g/mol Relatively low MW; potential for aerosolization or vapor generation if heated.
LogP (Lipophilicity) 2.59Highly lipophilic. Readily absorbs through the stratum corneum (skin), necessitating impermeable glove materials.
Storage Temperature 2-8°C (Sealed)Requires cold storage. Condensation may form on the container upon removal, increasing slip hazard and moisture contamination.
Functional Groups Ketone, Aromatic EtherPotential mucous membrane and respiratory tract irritant. Requires engineering controls (fume hood).

Causality Insight: The LogP value of 2.59 is the critical driver for dermal protection. Lipophilic compounds easily bypass the skin's natural aqueous barriers. Therefore, standard thin latex gloves are insufficient; robust nitrile or butyl rubber must be utilized to prevent transdermal absorption and systemic exposure.

Personal Protective Equipment (PPE) Matrix

Based on the foundational safety guidelines established in Prudent Practices in the Laboratory by the National Research Council[3], the following PPE matrix is required for handling 1-(2-Methoxy-5-methylphenyl)propan-1-one.

  • Hand Protection: Use heavy-duty Nitrile (minimum 5 mil thickness) or Butyl rubber gloves.

    • Self-Validating Step: Perform a visual air-inflation test on gloves prior to donning to check for micro-punctures. If handling large volumes, double-gloving is recommended so the outer glove can be immediately discarded if a micro-spill occurs.

  • Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory. Safety glasses with side shields are insufficient because they do not form a seal against volatile ketone vapors that can cause ocular irritation.

  • Respiratory Protection: Primary handling must occur within a certified chemical fume hood. If a fume hood is unavailable, or if a spill occurs outside of engineering controls, the NIOSH Respirator Selection Logic dictates the use of a half-face elastomeric respirator equipped with Organic Vapor (OV) cartridges[4].

  • Body Protection: A flame-resistant (FR) laboratory coat fully buttoned to the collar, combined with full-length trousers and closed-toe, non-porous shoes.

PPE Selection and Donning Workflow

PPE_Workflow Start Start: Hazard Assessment CAS 82620-73-3 Hood Is Chemical Fume Hood Available? Start->Hood RespYes Proceed without Respirator (Use Fume Hood) Hood->RespYes Yes RespNo Select NIOSH OV Respirator (Half-Face) Hood->RespNo No Gloves Don Nitrile/Butyl Gloves (Double Glove for Spills) RespYes->Gloves RespNo->Gloves Eye Don Chemical Splash Goggles Gloves->Eye Body Don Flame-Resistant Lab Coat Eye->Body Execute Execute Handling Protocol Body->Execute

PPE Selection and Donning Workflow for 1-(2-Methoxy-5-methylphenyl)propan-1-one.

Operational Protocols: Step-by-Step Methodology

To ensure scientific integrity and safety, operations must follow a strict procedural causality. Every step below is designed to isolate the hazard from the researcher while preserving the purity of the reagent.

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Turn on the chemical fume hood and verify the inward face velocity is between 80-120 feet per minute (fpm).

    • Rationale: This self-validating check ensures volatile ketone emissions are actively captured before reaching the user's breathing zone.

  • Equilibration: Remove the sealed vial of 1-(2-Methoxy-5-methylphenyl)propan-1-one from the 2-8°C refrigerator. Place it in the fume hood and allow it to equilibrate to room temperature for 15 to 20 minutes before opening.

    • Rationale: Opening a cold vial introduces ambient moisture, which can degrade the reagent, alter its precise molecular weight during weighing, and cause micro-splattering.

  • Prepare the Workspace: Line the fume hood working surface with a chemical-absorbent, plastic-backed bench pad to instantly contain accidental drips.

Phase 2: Dispensing and Handling

  • Don PPE: Follow the workflow diagram above. Inspect all PPE for integrity.

  • Tare the Vessel: Place the receiving vessel (e.g., a round-bottom flask or amber vial) on the analytical balance inside the fume hood and tare it.

  • Transfer: Using a clean, dry glass pipette or stainless-steel spatula, carefully transfer the required mass.

    • Rationale: Avoid using plastic spatulas or low-grade polymer pipettes. Lipophilic ketones can leach plasticizers from the tools or adhere to the surface, skewing quantitative measurements and contaminating the reaction.

  • Seal and Secure: Immediately recap the source vial tightly. Seal the cap junction with Parafilm to prevent vapor escape and moisture ingress during subsequent cold storage.

Phase 3: Post-Handling and Decontamination

  • Decontaminate Tools: Rinse all spatulas or glassware with a compatible organic solvent (e.g., acetone or ethanol) directly into a designated organic waste container before removing them from the hood.

  • Doffing PPE: Remove gloves using the "glove-in-glove" technique to prevent bare-skin contact with the potentially contaminated outer surface. Wash hands thoroughly with soap and water immediately after doffing.

Spill Response and Disposal Plans

In the event of a spill, the operational plan shifts immediately from prevention to containment and remediation.

Spill Cleanup Protocol:

  • Evacuate and Assess: If the spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of vapors. Assess the volume of the spill from a safe distance.

  • Upgrade PPE: Don a NIOSH-approved elastomeric respirator with OV cartridges[4] and heavy-duty butyl rubber gloves before re-approaching the spill.

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial chemical spill pads). Do not use combustible materials like sawdust, as ketones can be reactive.

  • Absorption: Work the absorbent from the perimeter of the spill toward the center to prevent spreading the lipophilic compound over a larger surface area.

  • Collection: Use a non-sparking scoop to transfer the saturated absorbent into a rigid, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild detergent and water, followed by a wipe-down with a 70% ethanol solution to dissolve and remove any remaining lipophilic residues.

Disposal Plan:

  • Waste Segregation: 1-(2-Methoxy-5-methylphenyl)propan-1-one must be segregated and disposed of as Non-Halogenated Organic Liquid Waste .

  • Labeling: Clearly label the waste container with the chemical name, CAS number (82620-73-3), and the primary hazard (Irritant/Organic).

  • Regulatory Compliance: Never dispose of this compound down the sink or in standard trash. All waste must be handled by a certified hazardous waste disposal vendor in accordance with local and federal environmental regulations.

References

  • 1910.132 - General requirements, Occupational Safety and Health Administration (OSHA),[Link]

  • Prudent Practices in the Laboratory, National Center for Biotechnology Information (NIH) / National Research Council,[Link]

  • NIOSH Respirator Selection Logic 2004, Centers for Disease Control and Prevention (CDC),[Link]

Sources

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